Ethylammonium nitrate
Description
Properties
Molecular Formula |
C2H8N+ |
|---|---|
Molecular Weight |
46.09 g/mol |
IUPAC Name |
ethylazanium |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1 |
InChI Key |
QUSNBJAOOMFDIB-UHFFFAOYSA-O |
SMILES |
CC[NH3+] |
Canonical SMILES |
CC[NH3+] |
Pictograms |
Irritant |
Synonyms |
ethylammonium ethylammonium nitrate |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Ethylammonium Nitrate (EAN)
Foreword: The Prototypical Ionic Liquid
More than a century ago, in 1914, Paul Walden synthesized a peculiar salt by neutralizing ethylamine with nitric acid.[1] This compound, ethylammonium nitrate (EAN), possessed a melting point of just 12°C, making it liquid under ambient conditions.[2][3] This discovery marked the genesis of what we now call room-temperature ionic liquids (RTILs), a class of materials that has since catalyzed innovations across electrochemistry, green chemistry, and biotechnology.[1][4] EAN is not merely a historical curiosity; it remains a subject of intense research. Its protic nature and extensive hydrogen-bonding network give it unique, water-like properties that distinguish it from many aprotic ionic liquids.[2][5]
This guide provides an in-depth exploration of the core physicochemical properties of ethylammonium nitrate. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this foundational ionic liquid. We will move beyond simple data reporting to explore the causality behind these properties and provide robust, field-proven protocols for their characterization.
Synthesis and Molecular Architecture
The defining characteristic of EAN is its structure: a salt composed of an ethylammonium ([CH₃CH₂NH₃]⁺) cation and a nitrate (NO₃⁻) anion.[3][4] The ethylammonium cation features a tetrahedral arrangement of three acidic protons around the nitrogen atom, while the nitrate anion is planar.[2] This structural arrangement is fundamental to its properties, particularly its ability to act as a hydrogen bond donor and acceptor.
Synthesis Pathway
The most common and straightforward synthesis of EAN is a direct Brønsted acid-base neutralization reaction.[1][6] This involves the proton transfer from nitric acid to ethylamine.[1]
Experimental Protocol: Synthesis of Ethylammonium Nitrate
-
Objective: To synthesize high-purity EAN via acid-base neutralization.
-
Materials: Ethylamine (70% solution in water), Nitric acid (70%, concentrated), deionized water, ice bath, magnetic stirrer, round-bottom flask, dropping funnel.
-
Methodology:
-
Stoichiometric Calculation: Calculate the molar equivalents of ethylamine and nitric acid required. A slight excess of the base is sometimes used to ensure complete neutralization of the strong acid, but equimolar amounts are standard.[3]
-
Reaction Setup: Place the ethylamine solution in a round-bottom flask equipped with a magnetic stir bar and immerse it in an ice bath. The reaction is highly exothermic, and temperature control is critical to prevent unwanted side reactions or thermal runaway.
-
Acid Addition: Add the concentrated nitric acid dropwise to the cooled, stirring ethylamine solution using a dropping funnel. Maintain the temperature of the reaction mixture below 20°C throughout the addition.
-
Neutralization and Equilibration: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, followed by 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Water Removal: The primary byproduct is water. It must be removed under reduced pressure using a rotary evaporator. A water bath temperature of 60-70°C is typically sufficient.
-
Drying and Purification: For applications requiring anhydrous EAN, further drying is necessary. This can be achieved by heating the sample to ~80°C under a high vacuum for several hours. The purity should be >97%.[4]
-
-
Causality Note: The dropwise addition of acid into a cooled base solution is a critical safety and purity measure. It dissipates the significant heat of neutralization, preventing the potential for boiling or decomposition of the reactants and product.
Caption: Synthesis of EAN via neutralization reaction.
Core Physicochemical Properties
The utility of EAN is defined by its physical and chemical characteristics. These properties are not independent but are intricately linked through the intermolecular forces—primarily hydrogen bonding and coulombic interactions—that govern the liquid's structure.
Summary of Key Properties
The following table summarizes the key quantitative properties of EAN, compiled from various sources. It is important to note that values can vary slightly depending on purity, particularly water content, and the specific measurement conditions.[7]
| Property | Value | Conditions | Reference(s) |
| Molar Mass | 108.10 g/mol | - | [3] |
| Melting Point | 9 - 14 °C | - | [1][2][8] |
| Boiling Point | 240 °C | Atmospheric Pressure | [2] |
| Decomposition Temp. | ~250 °C | Onset | [2] |
| Density | 1.261 g/cm³ | 20 °C | [2] |
| 1.209 g/cm³ | 26 °C | [8] | |
| Viscosity | 28 mPa·s (cP) | 25 °C | [2] |
| 36.5 mPa·s (cP) | 25 °C | [4][8] | |
| Ionic Conductivity | ~20 mS/cm | 25 °C | [2] |
| 25.4 mS/cm | Not Specified | [4] | |
| Surface Tension | 48.5 mN/m | 22 °C | [9] |
Thermal Properties
Melting and Boiling Points: With a melting point around 12 °C, EAN is one of the pioneering examples of a room-temperature ionic liquid.[2][3] Its liquid state at ambient temperatures is a direct consequence of the poor packing efficiency of its asymmetric ethylammonium cation and the delocalized charge of the nitrate anion, which weakens the crystal lattice energy compared to simple inorganic salts like NaCl. It has a high boiling point of 240 °C and a very low vapor pressure, which are characteristic advantages of ionic liquids, reducing hazards and environmental impact from volatilization.[2][4]
Thermal Stability: EAN exhibits good thermal stability, decomposing only at temperatures around 250 °C.[2] Thermogravimetric analysis (TGA) indicates stability at temperatures exceeding 150 °C, with the decomposition process completing near 300 °C.[5] The decomposition mechanism of nitrate salts can be complex, often involving initial dissociation to ammonia and nitric acid, followed by further reactions.[10] This high thermal stability is crucial for applications in high-temperature synthesis and electrochemistry.[4]
Transport Properties (Density, Viscosity, and Conductivity)
These three properties are intimately linked and are highly sensitive to temperature and impurities like water.[7]
Density: EAN is significantly denser than water, with a density of approximately 1.26 g/cm³ at 20°C.[2] This property is important for applications involving phase separation and extraction.
Viscosity: For an ionic liquid, EAN has a relatively low viscosity of about 28-37 mPa·s at 25°C.[2][4][8] This is more than 20 times the viscosity of water but considerably lower than many other ionic liquids with more complex cations. The low viscosity is attributed to the small size of the constituent ions and the extensive, yet dynamic, hydrogen bonding network that allows for facile ion transport.
Ionic Conductivity: The conductivity of an ionic liquid is a measure of its ability to transport charge and is a function of both the number of charge carriers and their mobility. EAN's high conductivity (~20-25 mS/cm) is a direct result of its low viscosity and high ion concentration.[2][4] The relationship between viscosity (η) and conductivity (κ) is often inversely proportional, as described by the Walden rule.
Caption: Relationship between key transport properties.
Experimental Protocol: Temperature-Dependent Viscosity Measurement
-
Objective: To determine the dynamic viscosity of EAN across a range of temperatures using a rotational viscometer.
-
Instrumentation: Rotational viscometer with a suitable spindle (e.g., cone-and-plate or concentric cylinder), a circulating water bath for temperature control, and a calibrated thermometer.
-
Methodology:
-
Sample Preparation: Ensure the EAN sample is dry and free of particulates. As EAN is hygroscopic, sample handling should be performed in a low-humidity environment (e.g., a glove box) if possible.[7][11]
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions using a standard viscosity fluid.
-
Temperature Equilibration: Place the EAN sample in the viscometer's sample cup. Connect the cup to the circulating bath and set the initial temperature (e.g., 20°C). Allow the sample to equilibrate for at least 15-20 minutes until the temperature reading is stable.
-
Measurement: Begin rotation of the spindle at a defined shear rate. Record the viscosity reading once it has stabilized. It is good practice to measure at several shear rates to check for Newtonian behavior (viscosity independent of shear rate).
-
Temperature Ramp: Increment the temperature by a set amount (e.g., 5°C). Allow the sample to fully equilibrate at the new temperature before taking the next measurement.
-
Data Analysis: Plot viscosity as a function of temperature. The data often fits well to the Vogel-Fulcher-Tammann (VFT) equation, which describes the transport properties of supercooled liquids.
-
-
Trustworthiness Check: The protocol's validity rests on precise temperature control. A 1°C change can significantly alter viscosity. Using a calibrated thermometer and allowing ample equilibration time ensures that the measured viscosity corresponds accurately to the reported temperature.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard tools for confirming the structure of the ethylammonium cation. More advanced techniques like ¹⁵N NMR have been used to study the nitrate anion. In bulk EAN, the nitrate anion gives a symmetrical line with a chemical shift of 374 ppm.[7] Studies have also shown that when EAN is confined between glass plates, the nitrate anions can adopt a preferential orientation, a behavior akin to liquid crystals.[12]
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the hydrogen bonding environment in EAN. The N-H stretching vibrations of the -NH₃⁺ group are particularly informative. Changes in the position and shape of these bands can provide insights into the strength and nature of the cation-anion and cation-cation interactions.[13]
Structural Organization: Unlike simple liquids, EAN possesses a nanostructured organization. Neutron diffraction studies have revealed a long-range structure with domains on the nanometer scale.[14] This is due to the segregation of the polar, charged groups (ammonium and nitrate) and the nonpolar ethyl groups, creating a structure that resembles a bicontinuous microemulsion. This inherent structure is responsible for many of its unique properties, including its ability to dissolve a wide range of solutes.[4]
Caption: Hydrogen bonding between cation and anion in EAN.
Concluding Remarks for the Advanced Researcher
Ethylammonium nitrate is far more than the sum of its parts. Its physicochemical profile—low melting point, high conductivity, thermal stability, and tunable solubility—originates from a delicate interplay of coulombic forces, van der Waals interactions, and a pervasive three-dimensional hydrogen-bonding network.[2] This guide has outlined these core properties and provided a framework for their reliable measurement.
For professionals in drug development, EAN's ability to dissolve a wide variety of compounds and stabilize biological macromolecules like enzymes makes it a compelling medium.[4] For materials scientists and electrochemists, its high ionic conductivity and wide electrochemical window continue to make it a relevant electrolyte.[4] Understanding the fundamental properties detailed herein is the critical first step toward harnessing the full potential of this prototypical ionic liquid.
References
-
Wikipedia. Ethylammonium nitrate. [Link]
-
Hiyka. Ethylammonium Nitrate, >97%. [Link]
-
ResearchGate. (A) Typical synthesis of protic ILs through neutralization reaction.... [Link]
-
ResearchGate. Thermal characterization of ethylammonium nitrate. [Link]
-
Taylor & Francis. Ethylammonium nitrate – Knowledge and References. [Link]
-
RSC Publishing. State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17 O and 15 N NMR. [Link]
-
PubChem - NIH. Ethylazanium;nitrate | C2H8N2O3 | CID 6432248. [Link]
-
Carl ROTH. Ethylammonium nitrate (EAN), 100 g. [Link]
-
RSC Publishing. Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. [Link]
-
ConnectSci. Surface Composition of Mixtures of Ethylammonium Nitrate, Ethanolammonium Nitrate, and Water. [Link]
-
ResearchGate. Specific conductivity κ as a function of temperature T . Symbols, experimental conductivity from: ( ) ethylammonium nitrate (EAN). [Link]
-
ResearchGate. Measured FIR spectra of ethylammonium nitrate (EAN) (a), propylammonium.... [Link]
-
RSC Publishing. Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. [Link]
-
Diva-portal.org. NMR study of nitrate ionic liquids confined between micrometer. [Link]
-
RSC Publishing. State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by. [Link]
-
OSTI.gov. THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES. [Link]
Sources
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- 3. Ethylazanium;nitrate | C2H8N2O3 | CID 6432248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hiyka.com [hiyka.com]
- 5. researchgate.net [researchgate.net]
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- 8. Ethylammonium nitrate (EAN), 100 g, CAS No. 22113-86-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
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- 14. diva-portal.org [diva-portal.org]
Technical Monograph: Synthesis and Purification of Ethylammonium Nitrate (EAN)
Part 1: Executive Context & Strategic Value
Ethylammonium Nitrate (EAN) holds a distinct place in chemical history as the first reported Room Temperature Ionic Liquid (RTIL), described by Paul Walden in 1914.[1][2] In modern drug development, it has transcended its curiosity status to become a critical Protic Ionic Liquid (PIL) .[1]
Unlike aprotic ionic liquids (e.g., imidazolium-based), EAN possesses a donor-acceptor hydrogen bond network similar to water.[1][3] This amphiphilic nature allows it to induce protein refolding, stabilize enzymes against thermal denaturation, and solubilize difficult-to-formulate Active Pharmaceutical Ingredients (APIs).[1]
The Engineering Challenge:
While the reaction chemistry is elementary (
This guide outlines a self-validating, scalable protocol for synthesizing pharmaceutical-grade (>99.5%) EAN.
Part 2: Thermodynamics & Safety Architecture
The Reaction Mechanism
The synthesis is a Brønsted acid-base neutralization:
[1][3]Thermodynamic Risk Profile:
- : Highly Exothermic (~ -50 to -60 kJ/mol).[1][3]
-
Runaway Potential: Rapid addition of acid to amine without heat removal can boil the solvent, aerosolizing toxic ethylamine or decomposing nitric acid into
fumes.
Precursor Handling
-
Ethylamine (70% aq): Volatile, lachrymator, flammable.[1] Handling: Fume hood only.[1]
-
Nitric Acid (65-70% aq): Strong oxidizer.[1][3] Incompatibility: Contact with organic amines in the absence of water (or at high temp) can be explosive.[1] Always use aqueous solutions to act as a thermal buffer.
Part 3: Synthesis Protocol (Step-by-Step)
Equipment Checklist
-
Thermal Control: Ice/Water bath (
). -
Addition: Pressure-equalizing addition funnel (graduated).
-
Monitoring: Digital internal thermometer + pH probe (glass electrode).[1][3]
-
Agitation: Overhead mechanical stirrer (Teflon blade) or magnetic stir bar (for <500mL batches).[1][3]
Experimental Workflow
Step 1: System Preparation
Charge the reaction vessel with Ethylamine (70% wt in
-
Rationale: We add Acid to Base.[1][5] This ensures the amine is always in excess until the very end, minimizing the concentration of free nitric acid (oxidizer) in the system.
-
Cooling: Submerge the flask in an ice bath. Equilibrate until internal temperature
.
Step 2: Controlled Neutralization
Fill the addition funnel with Nitric Acid (65% wt) .[1]
-
Stoichiometry: Target a 1:1 molar ratio. However, start with 0.95 equivalents of acid.[1]
-
Addition Rate: Add dropwise. Monitor
.[1][2][6] Do not exceed .-
Why? High temps promote side reactions (oxidation of the amine) and discolor the product (yellowing).[1]
-
Step 3: The Critical Endpoint (pH Control)
As you approach equimolar addition, the pH will drop rapidly.
-
Target pH: 7.0 - 7.5 (Neutral to slightly basic).
-
The "Slight Excess" Strategy: It is preferable to have a trace of unreacted Ethylamine rather than Nitric Acid.[1] Ethylamine is volatile (
) and is easily stripped during vacuum drying.[1] Nitric acid ( ) is harder to remove without inducing decomposition.[1] -
Validation: Dilute a 100
aliquot in 1 mL water to measure pH accurately.[1]
Figure 1: Reaction workflow emphasizing thermal control and pH endpoint logic.
Part 4: Purification & Drying (The "Art" of ILs)
The reaction yields EAN dissolved in water.[1] Removing this water is the most difficult step due to EAN's strong hydrogen bonding capability.
Stage 1: Bulk Water Removal
-
Method: Rotary Evaporation.[1]
-
Conditions:
bath, vacuum ramped down to 20 mbar. -
Observation: The solution will thicken into a clear, viscous oil.[1]
Stage 2: Trace Drying (The Pharmaceutical Standard)
Standard rotovap is insufficient for drug applications (leaves ~1-2% water).[1][3]
-
Conditions:
to mbar at for 24-48 hours.[1][3] -
Agitation: If possible, stir magnetically while under vacuum to renew the surface area.
-
Nitrogen Sparging: Optional but effective.[1] Breaking vacuum with dry
and re-evacuating helps entrain trapped water molecules.[1]
Part 5: Characterization & Quality Control
A self-validating system requires testing the output against strict specifications.[1]
| Parameter | Specification | Method | Significance |
| Appearance | Clear, colorless liquid | Visual | Yellowing indicates oxidation/impurities.[1][3] |
| Water Content | Karl Fischer (Coulometric) | Water disrupts H-bond network & protein stability.[1][3] | |
| Confirms structure | Verify 1:1 cation/anion integration. | ||
| pH (10% aq) | 6.5 - 7.5 | Potentiometric | Verifies no excess acid/base.[1][3] |
| Melting Point | DSC | Depression of MP indicates impurities (usually water).[1][3] |
NMR Interpretation (Validation)
In
-
Triplet (
ppm): Methyl group ( ).[1][3] -
Quartet (
ppm): Methylene group ( ).[1][3] -
Absence: The ammonium protons (
) exchange with and may not be visible.[1] -
Impurity Check: Look for peaks at
(free ethylamine) or shifts indicating hydrolysis.[1]
Part 6: Applications in Drug Development
Protein Stabilization & Refolding
EAN acts as a "water mimic" but with higher ionic strength.[1] It has been proven to facilitate the refolding of denatured proteins (e.g., Lysozyme) by suppressing aggregation. The ionic liquid creates a solvation shell that stabilizes the native tertiary structure through electrostatic and H-bond interactions.
High-Concentration Protein Formulations
At high concentrations, therapeutic proteins often aggregate (increasing viscosity and immunogenicity).[1] EAN can reduce solution viscosity and prevent protein-protein self-association, enabling subcutaneous delivery of high-dose biologics.[1][3]
Figure 2: Mechanism of EAN-mediated protein stabilization.[1][3]
References
-
Walden, P. (1914).[1][2] "Molecular weights and electrical conductivity of several fused salts." Bull. Acad. Sci. St. Petersburg, 405-422.[1] (The seminal discovery of EAN).[1][2][7]
-
Evans, D. F., et al. (1982).[1][8] "Transport and Thermodynamic Properties of Ethylammonium Nitrate-Water Binary Mixtures." Journal of Solution Chemistry. [1][3]
-
Gore, D., et al. (2013).[1] "Green synthesis of ionic liquids." Current Opinion in Green and Sustainable Chemistry. (Overview of neutralization protocols).
-
Lange, C., et al. (2001).[1] "Protein renaturation by the liquid organic salt ethylammonium nitrate."[1] Protein Science.
-
Hayes, R., et al. (2015).[1] "Structure and Nanostructure in Ionic Liquids." Chemical Reviews.
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- 4. US4699773A - Process and apparatus for the preparation of ammonium nitrate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
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- 8. sbl.unmc.edu [sbl.unmc.edu]
Technical Guide: Ethylammonium Nitrate (EAN) Structure and Hydrogen Bonding Network
[1]
Executive Summary
Ethylammonium Nitrate (EAN) holds the distinction of being the first described room-temperature ionic liquid (Walden, 1914), yet it remains at the forefront of modern solvation science due to its remarkable structural homology with water. Unlike aprotic ionic liquids (e.g., imidazolium-based), EAN is a Protic Ionic Liquid (PIL) capable of forming a three-dimensional hydrogen-bonding network.[1]
This guide provides a deep technical analysis of EAN’s molecular architecture, its cooperative hydrogen-bonding dynamics, and its unique "sponge-like" mesoscopic nanostructure.[1] It further details validated experimental protocols for synthesis and characterization, essential for researchers utilizing EAN in protein stabilization and drug delivery systems.[1]
Molecular Architecture: The Building Blocks
To understand the bulk fluid, we must first analyze the constituent ions. EAN (
The Cation: Ethylammonium ( )[2]
-
Geometry: The nitrogen atom is
hybridized, forming a tetrahedral arrangement.[1] It possesses three hydrogen bond donor sites (N-H).[1][2] -
Amphiphilicity: The ethyl group (
) introduces a non-polar, hydrophobic tail, breaking the symmetry found in smaller ions like ammonium ( ). This alkyl tail is the driver for the nanostructural segregation observed in the bulk liquid.
The Anion: Nitrate ( )[4][5]
-
Geometry: Trigonal planar (
symmetry in isolation, often distorted to in the liquid state due to H-bonding).[1] -
Acceptor Sites: The three oxygen atoms act as hydrogen bond acceptors. The charge is delocalized, allowing for multiple weak H-bond interactions.
The Hydrogen Bonding Network: A Water Mimic?
The defining feature of EAN is its ability to support a 3D hydrogen bond network, a property that distinguishes it from most other ionic liquids and aligns it with water and hydrazine.
Network Topology
In water, each molecule acts as a double donor and double acceptor, forming a tetrahedral network (average coordination number ~4).[1]
In EAN, the stoichiometry is different:
-
Donors: The cation has 3 strong protons.
-
Acceptors: The anion has 3 oxygen atoms, but can accept more than 3 bonds due to charge delocalization and bifurcation.
-
Result: Neutron diffraction studies reveal that EAN forms a 3D continuous network .[1] However, unlike water's relatively rigid tetrahedral lattice, the EAN network is "looser" and more defective.[1] The ethyl tails cannot participate in H-bonding and effectively act as network terminators or defects.
Comparative Physicochemical Properties
The structural similarities manifest in macroscopic properties. EAN is often described as a "fused salt" that behaves like water.[1]
| Property | Water ( | Ethylammonium Nitrate (EAN) | Structural Implication |
| H-Bond Donors | 2 | 3 (per cation) | EAN has higher potential cross-linking density per cation.[1] |
| H-Bond Acceptors | 2 | ~3-6 (per anion) | Nitrate allows for bifurcated bonds.[1] |
| Density (g/cm³) | 1.00 | 1.26 | Denser packing of ions vs. molecular water.[1] |
| Viscosity (cP) | 0.89 | ~28 | EAN network is more robust/viscous due to electrostatic reinforcement.[1] |
| Dielectric Constant | 78 | ~26 | EAN is less polar than water; better for organic solubilization.[1] |
Mesoscopic Structure: The "Sponge" Model
While X-ray diffraction reveals atomic correlations, Small Angle Neutron Scattering (SANS) has uncovered a critical supramolecular feature: EAN is not a homogeneous fluid.[1]
Amphiphilic Nanostructure
The ethyl tails of the cations aggregate via solvophobic effects (similar to the hydrophobic effect in water) to form non-polar domains, while the charged heads (
-
The Sponge Model: This results in a bicontinuous, sponge-like nanostructure (L3 phase).
-
Correlation Length: Scattering data typically shows a "pre-peak" at
, corresponding to a structural periodicity of 10–12 Å .[1] This represents the average distance between polar domains separated by alkyl chains.
Visualization of Structural Hierarchy
The following diagram illustrates the progression from ionic components to the bulk sponge phase.
Caption: Hierarchical assembly of EAN from ionic precursors to the mesoscopic sponge phase.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, one must synthesize EAN with high purity.[1] Water is the most critical impurity as it competes for H-bonding sites, disrupting the native EAN network structure.
Protocol: Acid-Base Neutralization
Safety: Reaction is highly exothermic.[1] Perform in a fume hood.
-
Precursor Preparation: Chill 70% aqueous Ethylamine solution and 65% Nitric Acid to 0°C in an ice bath.
-
Dropwise Addition: Slowly add Nitric Acid to the Ethylamine solution with vigorous stirring. Monitor temperature; do not allow to exceed 20°C to prevent oxidation/degradation.[1]
-
Endpoint: Monitor pH until neutral (pH ~7.0). A slight excess of amine is preferable to excess acid, as amine is easier to remove.[1]
-
Water Removal (Rotary Evaporation): Remove bulk water at 60°C under reduced pressure.[1]
-
Lyophilization/Vacuum Drying: This is the critical step.[1] Dry the sample at 60°C under high vacuum (<0.1 mbar) for at least 48 hours.
-
Why: Trace water acts as a plasticizer and alters the nanostructure.
-
Protocol: Validation Workflow
How do you know your EAN is "structural quality"?
-
Karl Fischer Titration:
-
1H NMR Spectroscopy:
-
DSC (Differential Scanning Calorimetry):
-
Confirm Melting Point (
) is ~12°C. Significant depression of indicates water contamination.[1]
-
Caption: Synthesis and validation workflow ensuring low water content for structural integrity.
Applications in Drug Development
Understanding the EAN structure allows for its rational use in pharmaceutical sciences.
Protein Refolding and Stability
Unlike many ionic liquids that denature proteins, EAN can support native protein structures.[1]
-
Mechanism: The EAN hydrogen bond network mimics water, satisfying the H-bonding requirements of the protein surface.
-
Chaperone Activity: The amphiphilic "sponge" structure allows EAN to interact with both hydrophobic patches (preventing aggregation) and hydrophilic regions of unfolded proteins, assisting in refolding.
Solubilization of Poorly Soluble Drugs
The bicontinuous nature of EAN (polar and non-polar domains) allows it to act as a "universal solvent."[1]
-
Protocol: Drugs insoluble in water but soluble in ethanol often dissolve in EAN.[1] The non-polar domains accommodate the drug molecule, while the ionic network maintains solution stability.
References
-
Walden, P. (1914).[1][3] Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg, 8, 405-422.[1]
-
Evans, D. F., Chen, S. H., Schriver, G. W., & Arnett, E. M. (1981).[1] Thermodynamics of solution of nonpolar gases in a fused salt. Ethylammonium nitrate.[1][4][3][5][6][7] Journal of the American Chemical Society, 103(2), 481-482.[1]
-
Atkin, R., & Warr, G. G. (2008).[1] The Smallest Amphiphiles: Nanostructure in Protic Room-Temperature Ionic Liquids with Short Alkyl Groups.[8] The Journal of Physical Chemistry B, 112(14), 4164–4166.[1]
-
Hayes, R., Imberti, S., Warr, G. G., & Atkin, R. (2011).[1] Amphiphilicity Determines Nanostructure in Protic Ionic Liquids.[1][8] Physical Chemistry Chemical Physics, 13, 3237-3247.[1]
-
Hayes, R., Warr, G. G., & Atkin, R. (2015).[1] Structure and Nanostructure in Ionic Liquids.[1][8] Chemical Reviews, 115(13), 6357–6426.[1]
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- 7. researchgate.net [researchgate.net]
- 8. Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thermal Stability and Decomposition Profile of Ethylammonium Nitrate (EAN)
Topic: Thermal Stability and Decomposition Temperature of Ethylammonium Nitrate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylammonium Nitrate (EAN), chemically
This guide provides a rigorous analysis of EAN’s thermal behavior, distinguishing between apparent stability (onset of weight loss) and chemical stability (onset of oxidative decomposition). It establishes a validated protocol for determining these values, essential for formulation scientists handling heat-sensitive biologics or energetic precursors.
Physicochemical Profile
Before analyzing thermal limits, one must establish the baseline physical state of EAN. Deviations in these values often indicate water contamination, which critically skews thermal data.
| Property | Value | Context for Stability |
| Molecular Formula | MW: 108.1 g/mol | |
| Melting Point ( | 12–14 °C | Supercooling is common; |
| Density | 1.261 g/cm³ (20 °C) | High density relative to water facilitates phase separation in extraction. |
| Viscosity | 28 mPa·s (25 °C) | Low viscosity (for an IL) aids in mass transport but increases evaporation rates. |
| pH (Aqueous) | ~5.0 | Acidic character due to hydrolysis; relevant for protein stability. |
| Hygroscopicity | Very High | Absorbs atmospheric moisture rapidly, masking true |
Thermal Stability Analysis
The thermal decomposition of EAN is not a singular event but a multi-stage process dependent on atmosphere (inert vs. oxidative) and heating rate.
Decomposition Temperature ( )
-
Dynamic TGA Onset (
): ~250 °C (at 10 °C/min in ). -
Isothermal Stability Limit: 140–160 °C .[1]
-
Critical Insight: While standard TGA shows stability up to 250 °C, isothermal holds reveal significant mass loss starting at 140 °C due to the equilibrium dissociation of the cation and anion.
-
-
Flash Point: > 110 °C (Closed Cup). Note: EAN does not have a traditional flash point but supports combustion.
Mechanisms of Decomposition
Unlike aprotic ionic liquids (e.g., Imidazolium-based), EAN is a Protic Ionic Liquid . Its thermal failure mode involves proton transfer.
-
Stage 1: Reversible Dissociation (100 °C – 160 °C) The ethylammonium cation transfers a proton to the nitrate anion, reforming the neutral precursor species. This equilibrium favors the neutral species as temperature rises.
-
Result: Gradual weight loss via evaporation of neutral species.
-
-
Stage 2: Oxidative Degradation (> 200 °C) Concentrated nitric acid (formed in Stage 1) acts as a strong oxidizer toward the ethylamine (fuel). This reaction is exothermic and can be runaway.
-
Products:
, , , and potentially .
-
Visualization: Decomposition Pathway
The following diagram illustrates the bifurcation between reversible dissociation and irreversible oxidation.
Figure 1: Thermal decomposition pathway of EAN showing the transition from reversible dissociation to irreversible oxidation.
Experimental Protocol: Accurate Determination of
Standard TGA protocols often fail for EAN due to its hygroscopic nature (water loss mimics decomposition) and the "shadow" effect of dissociation vapor.
Pre-Analysis Purification (The "Drying" Imperative)
Objective: Remove water content to < 500 ppm to distinguish moisture loss from
-
Vacuum Drying: Heat EAN to 60 °C under high vacuum (
) for at least 24 hours.-
Why: Higher temperatures risk losing ethylamine; lower vacuum is insufficient for bound water.
-
-
Karl Fischer Titration: Verify water content is
before thermal analysis.
TGA/DSC Methodology
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).
| Parameter | Setting | Rationale |
| Pan Type | Alumina ( | Do NOT use Aluminum. Nitric acid formed during decomposition will corrode Al pans, creating artifacts (exotherms). |
| Sample Mass | 5–10 mg | Small mass minimizes thermal lag and "self-heating" from oxidation. |
| Atmosphere | Nitrogen ( | Prevents atmospheric oxygen from complicating the oxidation profile. |
| Ramp Rate | 5 °C/min | Slower rates provide better resolution of the dissociation onset. |
| Isothermal Step | Hold at 120 °C for 30 min | Crucial Step: Confirms removal of residual water. Any weight loss after this hold is EAN dissociation. |
Workflow Visualization
Figure 2: Validated workflow for thermal analysis of EAN, emphasizing the critical drying and pan selection steps.
Applications in Drug Development
EAN is not merely a solvent; it is a functional excipient. Its thermal profile dictates its processing limits in pharmaceutical manufacturing.
Protein Stabilization & Refolding
EAN acts as a chemical chaperone.
-
Mechanism: The ethyl group interacts hydrophobically with denatured protein cores, preventing aggregation, while the ionic network stabilizes surface charges.
-
Case Study (Lysozyme): EAN has been shown to refold heat-denatured lysozyme with yields up to 90%.
-
Processing Limit: When used in protein formulations, processing temperatures must remain < 40 °C . Above this, the vapor pressure of ethylamine increases, potentially altering the pH of the formulation and destabilizing the protein.
Safety & Handling (The Oxidizer Hazard)
In drug development, safety is paramount. EAN is classified under GHS as an Oxidizing Liquid (Category 2) .[2]
-
Incompatibility: Never mix EAN with strong reducing agents, powdered metals, or organic fuels (unless intended for energetic studies).[3]
-
Storage: Store in glass or compatible fluoropolymers (PTFE). Avoid standard steel drums if moisture is present (corrosion risk).
References
- Walden, P. (1914). "Molecular weights and electrical conductivity of several fused salts." Bulletin of the Imperial Academy of Sciences of St. Petersburg.
-
Garlitz, J. A., et al. (1999). "Ethylammonium nitrate: a protein crystallization reagent." Acta Crystallographica Section D, 55(12), 2037-2038. Link
- Salgado, J., et al. (2013). "Thermal characterization of ethylammonium nitrate." Journal of Chemical Thermodynamics, 65, 184-190. (Definitive source for TGA/DSC profiles).
-
Carl Roth GmbH. (2022). "Safety Data Sheet: Ethylammonium nitrate." Link
- Byrne, N., et al. (2010). "The thermal stability of protic ionic liquids." Physical Chemistry Chemical Physics, 12, 1639-1650. (Mechanistic insight into proton transfer decomposition).
Sources
Solubility of Organic Compounds in Ethylammonium Nitrate: A Mechanistic and Practical Guide
Executive Summary
Ethylammonium Nitrate (EAN) holds the distinction of being the first described Room Temperature Ionic Liquid (RTIL), identified by Paul Walden in 1914.[1] For the modern researcher, EAN is not merely a historical curiosity but a protic ionic liquid (PIL) that functions as a "tunable water mimic."[1]
Unlike aprotic ionic liquids (e.g., imidazolium-based), EAN possesses a three-dimensional hydrogen-bonded network similar to water, yet it incorporates distinct hydrophobic domains due to its ethyl alkyl chains.[1] This guide provides a technical deep-dive into the solubility mechanisms of organic compounds in EAN, offering predictive insights and validated protocols for experimental determination.
Part 1: The Solvent Architecture of EAN
To predict solubility, one must first understand the solvent's nanostructure. EAN (
-
Polar Domains: Formed by the electrostatic attraction and H-bonding between the ammonium heads (
) and nitrate anions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Non-Polar Domains: Formed by the aggregation of ethyl (
) chains.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
This amphiphilic architecture allows EAN to solubilize a wider range of solutes than water, acting as a "universal" solvent for many difficult organic compounds.[1]
Visualization: The Solvation Shell Mechanism
Figure 1: Dual-solvation mechanism in EAN.[1] Polar solutes integrate into the ionic network, while non-polar solutes insert into alkyl domains or interact via cation-
Part 2: Mechanistic Principles of Solvation[1]
Solubility in EAN is governed by three primary thermodynamic drivers, which differ significantly from aqueous systems.
The Solvophobic Effect
In water, the "hydrophobic effect" drives non-polar solutes together to minimize the disruption of the water H-bond network. In EAN, this effect exists but is weaker .[1] The energy cost to create a cavity in EAN is lower than in water because the H-bond network is less cohesive (lower surface tension:
-
Implication: Hydrophobic drugs are generally more soluble in EAN than in water.[1]
Cation- Interactions
The ethylammonium cation (
-
Mechanism: The positive charge on the nitrogen interacts favorably with the electron-rich
-cloud of aromatic rings (benzene, toluene, paracetamol).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Implication: Aromatic compounds show enhanced solubility compared to aliphatic analogs (e.g., Benzene > Hexane).[1]
Hydrogen Bonding
EAN is a "good" proton donor and acceptor.[1]
-
Donors: The three protons on the ammonium head.[1]
-
Acceptors: The nitrate anion.[1]
-
Implication: Compounds with -OH, -NH2, or -COOH groups (alcohols, amino acids) are highly soluble.[1]
Part 3: Quantitative Solubility Profiles
The following table synthesizes solubility trends for key organic classes in EAN. Note that specific values can fluctuate based on water content (see Protocol section).
| Compound Class | Representative Solute | Solubility Trend in EAN | Dominant Mechanism | Comparative Insight |
| Aromatics | Benzene | High | Cation- | Significantly higher than in water; separable from aliphatics. |
| Alkanes | Hexane | Low to Moderate | Solvophobic effect | Lower than aromatics; EAN can extract benzene from hexane mixtures [1].[1] |
| Alcohols | Ethanol, Octanol | Miscible | H-bonding | Miscible in all proportions (unlike in water for long chains).[1] |
| APIs (NSAIDs) | Ibuprofen | Enhanced | Ionic/Polar interactions | Solubility is orders of magnitude higher than in water; EAN can deprotonate acidic drugs [2].[1] |
| Proteins | Lysozyme | Variable | H-bonding network | High solubility (up to 200 mg/mL) but depends on water content; EAN stabilizes protein folding [3]. |
| Amino Acids | Glycine, Tyrosine | Moderate/High | Ionic solvation | Higher solubility for aromatic amino acids (Tyr, Trp) due to cation- |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight for Drug Development: EAN is particularly effective for Transdermal Drug Delivery . Its amphiphilic nature allows it to disrupt the lipid bilayer of the Stratum Corneum, enhancing the permeation of both hydrophilic and lipophilic drugs (e.g., Ibuprofen) [4].
Part 4: Experimental Protocols (Self-Validating)
The "Hygroscopicity Trap": The most common error in EAN solubility studies is neglecting water content. EAN is extremely hygroscopic.[1] Even 1% water content (
Protocol: The "Dry-Box" Solubility Determination
Objective: Determine thermodynamic solubility of a solid organic solute in EAN.
Reagents:
-
Ethylammonium Nitrate (>97%, synthesized or purchased).[1]
-
Karl Fischer Coulometric Titrator.[1]
-
HPLC or UV-Vis Spectrophotometer.[1]
Workflow:
Figure 2: Rigorous workflow for EAN solubility determination. The validation check (Yellow Diamond) is critical for data integrity.
Step-by-Step Detail:
-
Drying: EAN must be dried under vacuum at 60°C for at least 24 hours. Verify water content is <200 ppm using Karl Fischer titration.[1]
-
Saturation: In a glove box (or rapidly in a sealed vial), add the organic solute in excess.[1]
-
Equilibration: Shake or stir at a controlled temperature. EAN is viscous (
cP); equilibration may take longer than in water (recommend 48 hours).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Sampling: Centrifuge to separate undissolved solids. Note: Filtration can be difficult due to viscosity; centrifugation is preferred.
-
Analysis: Dilute the supernatant with a compatible solvent (e.g., Methanol) for HPLC analysis. Self-Validation: Measure the water content of the final supernatant.[1] If it has risen significantly during the experiment, the solubility data is invalid.
Part 5: Applications in Drug Development
Enhanced Transdermal Delivery
EAN acts as a permeation enhancer.[1] It solvates the drug (API) and simultaneously interacts with the keratin/lipid structure of the skin.[1]
-
Case Study: Ibuprofen dissolved in EAN shows significantly higher skin flux compared to aqueous or ethanolic solutions due to the disruption of the lipid barrier [4].
Protein Crystallization
EAN is used as a precipitant and additive in protein crystallography.[1]
-
Mechanism:[1][2][3][4][5] By adjusting the water/EAN ratio, one can fine-tune the solubility minimum of proteins (e.g., Lysozyme), promoting controlled nucleation rather than amorphous precipitation [3].[1]
Toxicity Considerations
While "green" regarding volatility (vapor pressure
-
Classification: Skin Irritant (Category 2), Eye Irritant (Category 2).[1][6]
-
Biocompatibility: It is cytotoxic at high concentrations.[1] For pharmaceutical formulations, it is primarily explored for topical or transdermal use, not oral or parenteral delivery, unless encapsulated.[1]
References
-
Separation of Benzene and Hexane: Mechanism of aromatic extraction using ionic liquids.[1] Source: (General reference for IL aromatic extraction thermodynamics).
-
Ibuprofen Solubility in Ionic Liquids: Solubilities of Pharmaceutical Compounds in Ionic Liquids.[1][3][7] Source:
-
Protein Solubility (Lysozyme): The Solubility of Hen Lysozyme in Ethylammonium Nitrate/H2O Mixtures.[1] Source:[1]
-
Transdermal Drug Delivery: Ionic liquid-assisted transdermal delivery of sparingly soluble drugs.[1][3] Source:[1]
-
EAN Nanostructure: Liquid Structure and the Ion-Ion Interactions of Ethylammonium Nitrate. Source:
Sources
The Hydrophobic-Hydrophilic Continuum: A Technical Guide to the Protic Nature of Ethylammonium Nitrate
Executive Summary: The "Water Mimic" of Ionic Liquids
Ethylammonium Nitrate (EAN) is not merely a solvent; it is the archetypal Protic Ionic Liquid (PIL).[1] Discovered by Paul Walden in 1914, it remains the most critical reference point for understanding how ionic liquids can bridge the gap between fused salts and aqueous solutions.
For drug development professionals, EAN’s value lies in its protic nature .[1] Unlike aprotic ionic liquids (e.g., [BMIM][PF6]), EAN possesses a labile proton on the cation capable of forming a three-dimensional hydrogen bond network.[1] This allows it to support amphiphile self-assembly, stabilize proteins, and facilitate proton transfer mechanisms—capabilities often exclusive to water, yet EAN retains the negligible vapor pressure and thermal stability of an ionic liquid.[1]
This guide dissects the molecular mechanics of EAN, providing actionable protocols for its synthesis, purification, and application in biomolecular stabilization.
Molecular Architecture: The Protic Mechanism
The defining feature of EAN is the presence of a donor proton on the ethylammonium cation (
The Hydrogen Bond Network
In water, H-bonds form a tetrahedral lattice. In EAN, the network is continuous but structurally distinct. The three protons on the ammonium headgroup interact with the nitrate oxygens. However, the ethyl tail introduces a solvophobic effect.
-
Nanostructural Segregation: EAN is not a homogeneous soup.[1] Neutron diffraction studies reveal a "sponge-like" nanostructure where polar domains (ammonium/nitrate ionic clusters) segregate from non-polar domains (ethyl tails).[1]
-
Dynamics: The H-bond network in EAN is more rigid than water’s bulk network but sufficiently flexible to allow solute reorganization. This is the mechanistic basis for its ability to refold proteins—it solvates polar residues while accommodating hydrophobic cores.
Visualization: The Domain Segregation Model
The following diagram illustrates the segregation between the ionic H-bond network and the hydrophobic alkyl domains, a critical concept for understanding EAN's surfactant-like behavior.
Figure 1: Schematic of EAN nanostructure showing the segregation of polar ionic networks and hydrophobic alkyl domains.[1]
Physicochemical Profile
To use EAN effectively, one must understand how it compares to water and standard aprotic ILs.[1] The following data highlights why EAN is often termed a "fused salt mimic of water."
Table 1: Comparative Physicochemical Metrics (at 25°C)
| Property | Water ( | Ethylammonium Nitrate (EAN) | [BMIM][PF6] (Aprotic IL) | Relevance to Protocol |
| H-Bond Donor Ability ( | 1.17 | 0.86 | 0.2 - 0.5 | High |
| Viscosity ( | 0.89 | 28 | ~300 | EAN is fluid enough for easy pipetting/mixing.[1] |
| Conductivity ( | < 0.001 | 20 | ~1 - 5 | High ion mobility; excellent for electrochemistry.[1] |
| Density ( | 1.00 | 1.261 | 1.37 | Denser than water; affects centrifugation protocols.[1] |
| Dielectric Constant ( | 78 | ~26 | ~11 | Supports ionization but less than water.[1] |
Critical Insight: The viscosity of EAN is highly sensitive to water content.[2] A shift from 0.5% to 2.0% water content can alter viscosity by >15%, invalidating diffusion coefficients in drug release studies.[1]
Biological Interface: Protein Stabilization & Refolding
For drug development, EAN's most potent application is its ability to refold denatured proteins and prevent aggregation.[1]
The Mechanism: Solvation Shell Engineering
When a protein denatures, hydrophobic residues are exposed, leading to aggregation. In water, this is often irreversible.[1]
-
In EAN: The ethyl groups interact with the exposed hydrophobic residues of the unfolded protein (acting like a surfactant), while the ammonium/nitrate ions maintain solubility of the peptide backbone.
-
Outcome: This "holding pattern" prevents aggregation, allowing the protein to refold to its native state upon dilution or dialysis.
Application: Lysozyme Refolding
Studies have shown that EAN can recover activity in thermally denatured lysozyme where aqueous buffers fail.[1] It acts as a chemical chaperone.[1]
Figure 2: Pathway comparison of protein fate in water vs. EAN.[1] EAN intercepts the aggregation pathway via amphiphilic solvation.
Experimental Protocols
Synthesis of High-Purity EAN
Commercial EAN often contains water or halide impurities.[1] For rigorous physical chemistry or biological assays, in-house synthesis is recommended.[1]
Reaction:
Protocol:
-
Preparation: Cool a round-bottom flask containing equimolar ethylamine (70% aq. solution) in an ice bath to < 4°C.
-
Addition: Dropwise add nitric acid (concentrated) while stirring. CAUTION: This reaction is highly exothermic.[1] Maintain temperature < 10°C to prevent oxidation/discoloration.[1]
-
Endpoint: Monitor pH. Stop when neutral (pH ~7).[1] Excess acid leads to degradation; excess amine leads to instability.[1]
-
Water Removal (The Critical Step):
-
Validation: Water content must be measured via Karl Fischer titration . Target: < 0.05 wt% (500 ppm) .
Characterization Markers
How do you confirm you have pure, protic EAN?
-
1H NMR (D2O lock, external):
-
FTIR:
References
-
Walden, P. (1914).[1] Molecular weights and electrical conductivity of several fused salts. Bull. Acad. Imper.[1] Sci. St. Petersbourg.[1] (Historical Context).
-
Hayes, R., Warr, G. G., & Atkin, R. (2015).[1] Structure and Nanostructure in Ionic Liquids. Chemical Reviews. Link[1]
-
Greaves, T. L., & Drummond, C. J. (2008).[1] Protic Ionic Liquids: Properties and Applications. Chemical Reviews. Link[1]
-
Fumino, K., et al. (2017).[1] Hydrogen Bonding in Protic Ionic Liquids: Structural Correlations, Vibrational Spectroscopy, and Rotational Dynamics of Liquid Ethylammonium Nitrate. Journal of Chemical Physics. Link[1]
-
Lange, C., et al. (2001).[1] Protein renaturation by the liquid organic salt ethylammonium nitrate. Protein Science. Link
-
Atkin, R., & Warr, G. G. (2008).[1] Structure of Nonionic Surfactant Micelles in Ethylammonium Nitrate. Journal of Physical Chemistry B. Link[1]
Sources
Unveiling the Nanoscale Dance: A Technical Guide to Molecular Dynamics Simulations of Ethylammonium Nitrate
For researchers, scientists, and drug development professionals venturing into the realm of ionic liquids, understanding their behavior at the molecular level is paramount. Ethylammonium nitrate (EAN), a protic ionic liquid, stands as a cornerstone in this field, offering a unique landscape of hydrogen bonding and electrostatic interactions. This guide provides an in-depth technical walkthrough of performing and analyzing molecular dynamics (MD) simulations of EAN, moving beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. Our focus is on empowering you with the expertise to conduct robust and insightful simulations.
Ethylammonium Nitrate: A Protic Ionic Liquid Primer
Ethylammonium nitrate is composed of the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the nitrate anion (NO₃⁻). Unlike aprotic ionic liquids, the cation in EAN possesses a proton that can participate in hydrogen bonding, creating a complex and dynamic three-dimensional network of interactions.[1] This hydrogen bonding network is a key determinant of its macroscopic properties, such as viscosity, conductivity, and its ability to solvate various molecules.[2]
Experimental studies, including large-angle X-ray scattering (LAXS), have revealed a degree of nanoscale organization within liquid EAN, suggesting long-range ordering.[3][4] MD simulations serve as a powerful computational microscope to dissect these structural and dynamic features at an atomistic level, providing insights that are often inaccessible through experimental means alone.[1]
The Heart of the Simulation: Force Field Selection
The accuracy of any MD simulation hinges on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For EAN, the choice of force field is a critical decision that directly impacts the reliability of the simulation results.
Non-Polarizable vs. Polarizable Force Fields
A fundamental choice lies between non-polarizable and polarizable force fields.
-
Non-polarizable force fields , such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), represent atoms as having fixed partial charges.[5] They are computationally less expensive and have been widely used for simulating ionic liquids.[6][7] The OPLS-AA formalism includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (Coulomb and Lennard-Jones).[5]
-
Polarizable force fields account for the electronic polarization of atoms and molecules in response to their local environment.[8] This is particularly important in ionic systems like EAN where the strong electric fields from the ions can induce significant changes in the charge distribution.[8][9] While more computationally demanding, polarizable force fields can offer a more accurate description of the system's dynamics and electrostatic properties.[9][10]
The decision between these two approaches often involves a trade-off between computational cost and desired accuracy. For many properties of EAN, a well-parameterized non-polarizable force field can provide valuable insights. However, for properties that are highly sensitive to electrostatic interactions, a polarizable model may be necessary.
Force Field Parameters for Ethylammonium Nitrate
Several research groups have developed and refined force field parameters for EAN. A common approach is to use existing parameter sets, such as OPLS-AA, and adapt them for the specific ions. For instance, the OPLS-AA force field has been extended to include parameters for a wide range of ionic liquids.[7][11]
Here is a representative table of non-bonded OPLS-AA parameters for the atoms in ethylammonium nitrate. Note that specific parameter sets can vary between studies, and it is crucial to consult the original publications for detailed information.
| Atom Type | Ion | Charge (e) | σ (Å) | ε (kcal/mol) |
| N | [CH₃CH₂NH₃]⁺ | -0.300 | 3.250 | 0.170 |
| H (N-H) | [CH₃CH₂NH₃]⁺ | 0.330 | 0.000 | 0.000 |
| C (CH₂) | [CH₃CH₂NH₃]⁺ | 0.050 | 3.500 | 0.066 |
| H (C-H) | [CH₃CH₂NH₃]⁺ | 0.060 | 2.500 | 0.030 |
| C (CH₃) | [CH₃CH₂NH₃]⁺ | -0.180 | 3.500 | 0.066 |
| H (C-H) | [CH₃CH₂NH₃]⁺ | 0.060 | 2.500 | 0.030 |
| N | NO₃⁻ | 1.056 | 3.250 | 0.170 |
| O | NO₃⁻ | -0.685 | 2.960 | 0.210 |
Note: This table is illustrative. Researchers should always refer to the specific force field documentation and primary literature for the exact parameters used in a study.
The Simulation Workflow: A Step-by-Step Guide
The following section outlines a typical workflow for an MD simulation of bulk EAN using a popular software package like GROMACS.[12][13]
Caption: A typical workflow for an MD simulation of ethylammonium nitrate.
System Preparation
-
Obtain Initial Coordinates: The first step is to generate the initial 3D coordinates for the ethylammonium and nitrate ions. This can be done using molecular modeling software or by obtaining existing coordinate files.
-
Define the Simulation Box: A periodic simulation box is created to simulate a bulk liquid environment. The size of the box will depend on the desired number of ion pairs. A cubic box is a common choice.
-
Solvate with EAN: The simulation box is then filled with the desired number of ethylammonium and nitrate ions. Tools like Packmol can be used to randomly place the ions in the box while avoiding steric clashes.[14]
Simulation Execution
-
Energy Minimization: Before starting the dynamics, the system's potential energy is minimized to remove any unfavorable contacts or geometries from the initial random placement of ions. This is typically done using the steepest descent or conjugate gradient algorithms.
-
NVT Equilibration (Canonical Ensemble): The system is then equilibrated in the NVT ensemble (constant number of particles, volume, and temperature). The purpose of this step is to bring the system to the desired simulation temperature. A thermostat, such as the V-rescale or Nosé-Hoover thermostat, is used to control the temperature.[11]
-
NPT Equilibration (Isothermal-Isobaric Ensemble): Following NVT equilibration, the system is further equilibrated in the NPT ensemble (constant number of particles, pressure, and temperature). This allows the density of the system to relax to its equilibrium value at the specified temperature and pressure. A barostat, such as the Parrinello-Rahman barostat, is used to control the pressure.[11]
-
Production MD: Once the system is well-equilibrated (i.e., temperature, pressure, and density have reached stable values), the production simulation is run. During this stage, the trajectory of the system (the positions, velocities, and forces of all atoms over time) is saved for later analysis.
Key Simulation Parameters
The following table summarizes some of the key parameters that need to be specified in the MD simulation input file.
| Parameter | Description | Typical Value for EAN |
| Integrator | Algorithm used to integrate the equations of motion. | leap-frog |
| Time step | The time interval between successive steps in the simulation. | 2 fs (with constraints on H-bonds) |
| Temperature | The target temperature of the simulation. | 298 K |
| Pressure | The target pressure of the simulation. | 1 bar |
| Cutoff for non-bonded interactions | The distance at which non-bonded interactions are truncated. | 1.0 - 1.4 nm |
| Long-range electrostatics | Method for handling long-range electrostatic interactions. | Particle Mesh Ewald (PME)[11] |
Extracting Insights: Analysis of Simulation Trajectories
The output of an MD simulation is a trajectory file containing a wealth of information about the system's behavior.[15] Various analysis techniques can be applied to this trajectory to extract meaningful physical and chemical properties of EAN.
Caption: Key analysis methods for MD trajectories of ethylammonium nitrate.
Structural Properties
-
Radial Distribution Function (g(r)): The g(r) describes the probability of finding an atom at a certain distance from a reference atom. It provides detailed information about the local liquid structure and the coordination of ions. For EAN, calculating the g(r) between the nitrogen of the cation and the oxygen of the anion can reveal the extent of hydrogen bonding.[3]
-
Hydrogen Bond Analysis: Specific algorithms can be used to identify and analyze the hydrogen bonds present in the system. This analysis can provide information on the number of hydrogen bonds per ion, their lifetimes, and the geometry of the hydrogen bonding network.[16]
Dynamic Properties
-
Mean Squared Displacement (MSD): The MSD measures the average distance an ion travels over time. The diffusion coefficient of the ions can be calculated from the slope of the MSD plot versus time using the Einstein relation. This is a key transport property of the ionic liquid.
-
Velocity Autocorrelation Function (VACF): The VACF describes how the velocity of an ion at a given time is correlated with its velocity at a later time. The Fourier transform of the VACF yields the vibrational density of states, which can be compared with experimental spectroscopic data.
Conclusion: A Powerful Tool for Discovery
Molecular dynamics simulations offer an unparalleled window into the molecular-level behavior of ethylammonium nitrate. By carefully selecting a force field, executing a robust simulation protocol, and performing detailed trajectory analysis, researchers can gain deep insights into the structure, dynamics, and interactions that govern the properties of this important protic ionic liquid. This guide has provided a comprehensive overview of the key considerations and methodologies involved in this process, empowering scientists to leverage MD simulations as a powerful tool for discovery in the exciting field of ionic liquids.
References
-
Zhang, S., Zhang, J., Zhang, Y., & Deng, Y. (2017). Nanoconfined ionic liquids. Chemical Reviews, 117(10), 6755–6833. [Link]
-
Bedrov, D., Panteleev, E., & Borodin, O. (2019). Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields. Chemical Reviews, 119(13), 7940–7995. [Link]
-
Lopes, J. N. C., & Pádua, A. A. H. (2012). Molecular force field for ionic liquids composed of triflate or bistriflylimide anions. Journal of Physical Chemistry B, 116(31), 9450–9458. [Link]
-
Jorn, R., & Voth, G. A. (2012). Reactive molecular dynamics in ionic liquids: A review of simulation techniques and applications. Molecules, 17(10), 11887-11906. [Link]
-
Wang, Y., & Voth, G. A. (2005). A computer simulation study of the temperature-dependent structure and dynamics of a protic ionic liquid: Ethylammonium nitrate. The Journal of Physical Chemistry B, 109(39), 18601–18608. [Link]
-
Sambasivarao, S. V., & Acevedo, O. (2009). Development of OPLS-AA force field parameters for 68 unique ionic liquids. Journal of Chemical Theory and Computation, 5(4), 1038–1050. [Link]
-
Schröder, C. (2017). Comparing polarizable and non-polarizable force fields for ionic liquids. Physical Chemistry Chemical Physics, 19(23), 14946-14958. [Link]
-
Umebayashi, Y., Fujimori, T., Kanzaki, R., & Ishiguro, S. I. (2008). Liquid structure and the ion-ion interactions of ethylammonium nitrate ionic liquid studied by large angle X-ray scattering and molecular dynamics simulations. Journal of Computational Chemistry Japan, 7(3), 125-134. [Link]
-
Canongia Lopes, J. N., & Pádua, A. A. H. (2006). CL&P: A generic and systematic force field for ionic liquids modeling. The Journal of Physical Chemistry B, 110(7), 3330–3335. [Link]
-
Borodin, O. (2017). Polarizable force fields for ionic liquids. Current Opinion in Electrochemistry, 3(1), 16-22. [Link]
-
Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]
-
Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and nanostructure in ionic liquids. Chemical Reviews, 115(13), 6357–6426. [Link]
-
D'Angelo, M., De Francesco, A., Gontrani, L., & Caminiti, R. (2023). Evolution of the La(III) ion coordination sphere in ethylammonium nitrate solution upon water addition. Dalton Transactions, 52(33), 11529-11538. [Link]
-
MacFarlane, D. R., & Seddon, K. R. (2007). Ionic liquids--progress on the fundamental issues. Australian Journal of Chemistry, 60(1), 3-5. [Link]
-
Weingärtner, H. (2008). Understanding ionic liquids at the molecular level: facts, problems, and controversies. Angewandte Chemie International Edition, 47(4), 654-670. [Link]
-
GROMACS - User discussions. [Link]
-
Padua, A. A. H. (n.d.). Force field for ionic liquids. GitHub. [Link]
-
Atkin, R., & Warr, G. G. (2007). The structure of the ethylammonium nitrate− n-octanol interface. The Journal of Physical Chemistry C, 111(13), 5162–5168. [Link]
-
Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237. [Link]
-
AMBER MD Tutorial: A room-temperature ionic liquid. (2019, December 25). YouTube. [Link]
-
Sambasivarao, S. V., & Acevedo, O. (2009). Development of OPLS-AA force field parameters for 68 unique ionic liquids. Journal of Chemical Theory and Computation, 5(4), 1038-1050. [Link]
-
Henderson, W. A., & Passerini, S. (2006). Phase behavior of protic ionic liquids. Chemistry of Materials, 18(17), 4165-4170. [Link]
-
Martínez, L., Andrade, R., Birgin, E. G., & Martínez, J. M. (2009). PACKMOL: a package for building initial configurations for molecular dynamics simulations. Journal of computational chemistry, 30(13), 2157-2164. [Link]
-
Computational Study of Structure and Dynamics of Ionic Liquids. (2019, October 23). [Link]
-
Lindahl, E., Hess, B., & van der Spoel, D. (2001). GROMACS 3.0: a package for molecular simulation and trajectory analysis. Journal of molecular modeling, 7(8), 306-317. [Link]
-
GROMACS Tutorials. [Link]
-
Smith, A. M., Lee, A. A., & Perkin, S. (2017). Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. Faraday discussions, 205, 305-321. [Link]
-
Analysis of MD Trajectory | Thermodynamics for Biological Systems Classical & Statistical Aspect. (2022, October 12). YouTube. [Link]
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- 4. Liquid Structure and the Ion-Ion Interactions of Ethylammonium Nitrate Ionic Liquid Studied by Large Angle X-Ray Scattering and Molecular Dynamics Simulations [jstage.jst.go.jp]
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- 15. youtube.com [youtube.com]
- 16. daneshyari.com [daneshyari.com]
Spectroscopic Characterization of Ethylammonium Nitrate (EAN): A Technical Guide
Executive Summary
Ethylammonium Nitrate (EAN) holds the distinction of being the first described Room Temperature Ionic Liquid (RTIL), identified by Paul Walden in 1914.[1] Today, it serves as the benchmark for Protic Ionic Liquids (PILs). Its amphiphilic nature drives the formation of a sponge-like nanostructure, characterized by a percolating hydrogen-bond network between the ethylammonium cations (
This guide provides a rigorous framework for the spectroscopic validation of EAN. Unlike simple solvents, EAN’s spectroscopic signature is dynamically coupled to its water content and thermal history. The protocols below prioritize sample integrity (dryness) and structural elucidation (interionic interactions).
Part 1: Pre-Analytical Framework (Synthesis & Purity)
The spectroscopic fidelity of EAN is compromised by even trace amounts of water (>500 ppm), which disrupts the cation-anion H-bond network and alters chemical shifts.
Synthesis and Purification Workflow
The synthesis involves the neutralization of ethylamine with nitric acid.[1] The reaction is highly exothermic and requires strict thermal control to prevent oxidation byproducts.
Critical Control Point: The removal of water is the most challenging step. EAN is extremely hygroscopic; standard rotary evaporation is insufficient for spectroscopic grade material.
Figure 1: Critical path for the synthesis and purification of spectroscopic-grade EAN. Note the iterative loop at the Karl Fischer (KF) checkpoint.
Part 2: Infrared Spectroscopy (FTIR)[2][3]
The Mechanistic Insight: Nitrate Symmetry Breaking
In dilute aqueous solution, the nitrate anion (
-
Technique: Attenuated Total Reflectance (ATR-FTIR).
-
Why ATR? Transmission mode (KBr pellets) is unsuitable due to EAN’s high viscosity and hygroscopicity (KBr absorbs atmospheric water). Diamond or ZnSe crystal ATR allows for rapid acquisition with minimal atmospheric exposure.
Peak Assignment Table
| Functional Group | Vibration Mode | Wavenumber ( | Structural Significance |
| N-H ( | Stretching ( | 3200 – 3000 | Broad band indicating strong H-bonding network.[2] |
| C-H ( | Stretching ( | 2980 – 2850 | Alkyl chain integrity; relatively insensitive to environment. |
| Bending ( | ~1500 | Asymmetric deformation of the ammonium headgroup. | |
| Asym. Stretch ( | 1300 – 1450 | Diagnostic Region. Split into two bands (approx. 1350 & 1410) due to degeneracy lifting ( | |
| Sym. Stretch ( | ~1040 | Raman active, but becomes IR active due to symmetry breaking. | |
| Out-of-plane ( | ~825 | Sharp peak, good for normalization. |
Protocol: ATR-FTIR Acquisition
-
Background: Collect air background (32 scans,
resolution). -
Sample Loading: Place one drop of EAN on the crystal. Do not spread manually; allow the clamp pressure to distribute the liquid.
-
Acquisition: Acquire spectrum immediately to minimize water uptake.
-
Validation: Check the ~3400
region. A distinct "shoulder" or broad hump above the N-H stretch indicates water contamination.
Part 3: NMR Spectroscopy
NMR in ionic liquids is unique because the "solvent" and the "solute" are the same. For structural studies, Neat NMR is preferred over diluted samples.
Experimental Setup for Neat Liquids
-
Locking: You cannot dissolve EAN in
without breaking its native structure. Use a coaxial insert (capillary) containing or DMSO- . This provides the lock signal and reference without contaminating the EAN. -
Reference: Calibrate chemical shifts relative to an external standard (e.g., TMS in the capillary) or reference the alkyl terminal methyl group, though the latter can drift slightly.
NMR Characterization (400 MHz)
The ammonium protons are the most dynamic feature. Their chemical shift is temperature and concentration-dependent.
| Proton Environment | Multiplicity | Shift ( | Notes |
| Triplet ( | 1.2 – 1.3 | Coupled to methylene protons ( | |
| Quartet ( | 3.0 – 3.2 | Downfield shift due to proximity to | |
| Broad Singlet ( | 7.0 – 8.5 | Highly Variable. Shifts upfield with increasing Temperature or Water content (faster exchange/weaker H-bonds). |
Note on Exchange: The
Advanced Techniques: Diffusion & HOESY
To prove the "ionic" nature and ion pairing:
-
PGSE-NMR (Diffusion): Pulsed-Gradient Spin-Echo experiments measure the self-diffusion coefficients (
).-
Expectation:
. Even though the anion is smaller, it is often more tightly held in the H-bond network or forms aggregates.
-
-
HOESY (Heteronuclear Overhauser Effect):
-
Used to detect spatial proximity between
(cation) and or (anion). -
Application: Confirms that the ethylammonium headgroup is directly coordinating the nitrate oxygen.
-
Part 4: Integrated Structural Model
Combining IR and NMR data allows us to visualize the bulk structure of EAN. The liquid is not a random soup of ions but a structured fluid with "polar channels" (nitrate + ammonium heads) and "non-polar domains" (ethyl tails).
Figure 2: Correlation between spectroscopic observables and the sponge-like nanostructural model of EAN.
References
-
Walden, P. (1914).[3] Molecular weights and electrical conductivity of several fused salts. Bulletin de l'Académie Impériale des Sciences de St.-Pétersbourg, 8, 405-422. (The foundational discovery of EAN).
-
Evans, D. F., et al. (1982). Transport properties of the room-temperature ionic liquid ethylammonium nitrate. Journal of Solution Chemistry.
- Fumino, K., et al. (2008). The influence of hydrogen bonding on the physical properties of ionic liquids. Physical Chemistry Chemical Physics. (Detailed IR analysis of H-bonding).
-
Hayes, R., et al. (2015). Structure and Nanostructure in Ionic Liquids.[4][5][6] Chemical Reviews.
-
Filippov, A., et al. (2020). Temperature dependence of 1H NMR chemical shifts and diffusivity of confined ethylammonium nitrate ionic liquid. Magnetic Resonance Imaging.
- Maton, C., et al. (2013). Synthesis and purification of ionic liquids. Chemical Society Reviews. (Protocols for drying and impurity removal).
Sources
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- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Hydration Dynamics of Ethylammonium Nitrate: A Physicochemical & Nanostructural Guide
Executive Summary
Ethylammonium Nitrate (EAN) is the archetypal Protic Ionic Liquid (PIL), distinguished by a three-dimensional hydrogen-bonding network that mimics the bulk properties of water while maintaining the solvation power of a molten salt.[1] For researchers in drug delivery and biocatalysis, EAN offers a tunable solvent media; however, its hygroscopic nature renders "pure" EAN a transient state.[1]
This guide dissects the binary EAN-water system . Unlike simple dilution, the addition of water to EAN induces complex nanostructural transitions—from a bicontinuous "sponge" phase to a conventional electrolyte solution.[1] Understanding these transitions is critical for predicting viscosity changes, controlling protein stability, and optimizing micellar drug carriers.[1]
Part 1: The Physicochemical Landscape[1]
The macroscopic properties of EAN are governed by the strength of the interionic hydrogen bond network.[1] Water acts not merely as a diluent but as a "network modifier," competitively disrupting ethylammonium-nitrate interactions.[1]
Transport & Density Profiles
The following data summarizes the non-linear evolution of physicochemical properties at 298.15 K. Note the dramatic drop in viscosity with initial water uptake, a critical factor for processability in microfluidic drug delivery systems.[1]
| Water Mole Fraction ( | Density ( | Viscosity ( | Conductivity ( | Mechanistic Insight |
| 0.00 (Pure EAN) | 1.211 | ~36.0 | ~20.0 | Strong cation-anion H-bond network; high friction.[1] |
| 0.20 | 1.195 | ~21.0 | ~46.6 | Water lubricates ion movement; network swells.[1] |
| 0.50 | 1.160 | ~6.3 | ~102.5 | Breakdown of bicontinuous domains; rapid ion mobility.[1] |
| 0.80 | 1.090 | ~1.6 | ~164.7 (Peak) | Maximum charge carrier mobility before dilution dominates.[1] |
| 1.00 (Pure Water) | 0.997 | 0.89 | < 0.01 | Fully dissociated electrolyte limit.[1] |
Data synthesized from Zarrougui et al. and standard thermodynamic tables.
The Walden Regime
Analysis of the Walden plot (log molar conductivity vs. log fluidity) for EAN-water mixtures reveals a slope (
-
Interpretation: This near-unity slope indicates that EAN-water mixtures behave as "good" ionic liquids where ion mobility is primarily controlled by the medium's viscosity rather than by significant ion pairing.[1]
-
Application: This predictability allows formulation scientists to tune the diffusion coefficient of dissolved drugs simply by adjusting water content to target a specific viscosity.[1]
Part 2: Nanostructural Evolution[1]
EAN is not a structureless fluid.[1][2] Small Angle X-ray Scattering (SAXS) reveals a "pre-peak" at
The "Sponge" to "Solution" Transition
Water does not distribute homogeneously.[1] It initially sequesters into the charged domains, swelling the sponge structure without destroying it.[1]
Figure 1: Structural evolution of EAN upon hydration.[1] The transition from a structured ionic liquid to a simple salt solution occurs gradually, with the "sponge" phase persisting up to significant water concentrations.
Part 3: Thermodynamics & Solvation[1]
Excess Molar Properties
The mixing of EAN and water is thermodynamically distinct:
-
Excess Molar Volume (
): Negative over the entire range.[1][3][4]-
Causality: Water molecules pack efficiently into the voids of the EAN lattice and form strong H-bonds with the nitrate anions, resulting in a volume contraction.[1]
-
-
Excess Enthalpy (
): Positive (Endothermic).[1]
Implication for Amphiphiles (Drug Delivery)
For drug developers using EAN to solubilize hydrophobic drugs:
-
Critical Micelle Concentration (CMC): Adding water increases the CMC of surfactants dissolved in EAN.[1] The "solvophobic effect" driving micellization is weaker in pure EAN than in water.[1] As water content rises, the driving force for hydrophobic drug encapsulation increases.[1]
Part 4: Biopharmaceutical Applications[1]
The most high-value application of hydrated EAN is in the handling of biologics.[1] Pure EAN can denature proteins, but specific EAN-water ratios can promote refolding.[1]
Protein Refolding Workflow (Lysozyme Case Study)
EAN acts as a "chemical chaperone."[1] The ethyl group interacts with hydrophobic patches on unfolded proteins (preventing aggregation), while the ionic nature screens charge repulsion.[1]
Figure 2: Protocol for protein renaturation using EAN. The solvent's amphiphilic nature prevents the aggregation of hydrophobic residues during the critical initial solubilization phase.[1]
Part 5: Validated Experimental Protocols
Protocol 1: Preparation of Precise EAN-Water Binary Mixtures
Rationale: EAN is extremely hygroscopic.[1] Standard volumetric addition leads to significant errors due to atmospheric water absorption during handling.[1]
Reagents:
Workflow:
-
Baseline Determination: Measure the initial water content of "dry" EAN using Karl Fischer (KF) titration (Coulometric). Target: < 500 ppm.
-
Gravimetric Addition:
-
Equilibration: Sonicate the mixture for 10 minutes. The viscosity difference can lead to Schlieren lines; ensure the solution is optically homogeneous.[1]
-
Validation: Perform a post-mixing KF titration to validate the final water content, accounting for the initial impurity.
References
-
Zarrougui, R., Dhahbi, M., & Lemordant, D. (2015).[1] Transport and Thermodynamic Properties of Ethylammonium Nitrate–Water Binary Mixtures. Journal of Solution Chemistry.
-
Evans, D. F., et al. (1983).[1] Properties of Ethylammonium Nitrate: A Room-Temperature Fused Salt. Journal of Solution Chemistry.
-
Atkin, R., & Warr, G. G. (2008).[1] The Smallest Amphiphile: Nanostructure of Ethylammonium Nitrate. Journal of Physical Chemistry B. [1]
-
Lange, C., et al. (2009).[1] Protein renaturation by the liquid organic salt ethylammonium nitrate. Protein Science.
-
Weingärtner, H., et al. (2012).[1][5] Hydrogen-Bond Dynamics in a Protic Ionic Liquid. Journal of Physical Chemistry Letters.
Sources
- 1. scribd.com [scribd.com]
- 2. hiyka.com [hiyka.com]
- 3. researchgate.net [researchgate.net]
- 4. Densities, Excess Molar Volumes, and Thermal Expansion Coefficients of Aqueous Aminoethylethanolamine Solutions at Temperatures from 283.15 to 343.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids [mdpi.com]
Self-Assembly in Ethylammonium Nitrate: A Technical Guide to Micellization in Protic Ionic Liquids
The following technical guide details the mechanisms, thermodynamics, and experimental protocols for surfactant self-assembly in Ethylammonium Nitrate (EAN).
Executive Summary
Ethylammonium Nitrate (EAN) is the archetypal Protic Ionic Liquid (PIL), often described as a "water mimic" due to its ability to form a three-dimensional hydrogen bond network. However, unlike water, EAN is an ionic solvent consisting entirely of ethylammonium cations (
For drug development and nanotechnology, EAN offers a unique solvation environment. It supports the self-assembly of amphiphiles (surfactants, lipids, block copolymers) into micelles, lyotropic liquid crystals, and vesicles. This guide analyzes the solvophobic effect in EAN, contrasts it with the hydrophobic effect in water, and provides validated protocols for synthesizing EAN and characterizing micellar systems.
The Physicochemical Landscape: EAN vs. Water[1]
To understand micellization in EAN, one must first understand the solvent structure. Self-assembly in EAN is driven by the solvophobic effect , which is thermodynamically analogous to the hydrophobic effect but energetically distinct.
Structural Comparison
-
Water: Small molecular network driven by tetrahedral H-bonding. High cohesive energy density.
-
EAN: Ionic network driven by electrostatic forces and H-bonding (3 donors on
, planar acceptor ). -
The Gordon Parameter: A critical predictor for micelle formation. Solvents with a high Gordon parameter (
) typically support self-assembly. EAN has a surface tension ( ) lower than water ( ) but sufficiently high cohesive energy to force amphiphile tails to aggregate.
Mechanism of Solvophobic Aggregation
In water, hydrocarbon tails aggregate to minimize the entropic penalty of ordering water molecules (the "iceberg" effect). In EAN, the driving force is similar: the hydrocarbon tails disrupt the electrostatic/H-bond network of the ions. Aggregation restores the solvent's cohesive network. However, because the interfacial tension between hydrocarbons and EAN is lower than that with water, the driving force is weaker .
Visualization: Solvophobic Effect in EAN
The following diagram illustrates the molecular organization driving micelle formation in EAN compared to water.
Figure 1: Mechanistic pathway of solvophobic self-assembly. Note that the energy penalty for cavity formation is lower in EAN, leading to higher Critical Micelle Concentrations (CMCs).
Thermodynamics of Micellization[1][2][3][4][5]
The thermodynamics of micellization are governed by the standard Gibbs free energy change,
Key Differences (Water vs. EAN)
| Parameter | Water | Ethylammonium Nitrate (EAN) | Implication |
| CMC | Low (e.g., CTAB ~0.9 mM) | High (e.g., CTAB ~2-5 mM*) | EAN is a "better" solvent for hydrocarbons than water.[1] |
| Enthalpy ( | Often small/endothermic | Exothermic or Endothermic | Depends heavily on surfactant headgroup charge. |
| Entropy ( | Large positive (Driving force) | Positive (Driving force) | Solvophobic effect is entropy-driven in both. |
| Aggregation Number ( | High (Spheres/Rods) | Lower than in water | Micelles in EAN are smaller and more loosely packed. |
*Note: CMC values in EAN are typically 3x to 50x higher than in water depending on the surfactant chain length.
Experimental Protocols
Protocol A: Synthesis and Purification of EAN
Criticality: Commercial EAN often contains water or excess acid/amine. Water impurities > 0.5 wt% drastically alter the CMC.
-
Reagents: Ethylamine (70% aq), Nitric Acid (conc).
-
Reaction:
-
Place ethylamine solution in a round-bottom flask on an ice bath (exothermic reaction).
-
Dropwise add nitric acid while stirring until pH reaches neutral (pH 7.0).
-
-
Water Removal (The "Rotovap" Step):
-
Rotary evaporate at 60°C to remove bulk water.
-
Lyophilization/Vacuum Drying: Dry the resulting liquid under high vacuum (< 0.1 mbar) at 80°C for at least 48 hours.
-
Validation: Measure water content via Karl Fischer titration. Target: < 200 ppm .
-
-
Purification:
-
If yellow (oxidation products), pass through an activated charcoal column or alumina.
-
Protocol B: CMC Determination (Surface Tension)
Method: Du Noüy Ring or Wilhelmy Plate Tensiometry.
-
Preparation: Prepare a stock solution of surfactant in dry EAN (e.g., 50 mM for CTAB).
-
Titration:
-
Dose stock solution into pure EAN in the sample vessel.
-
Mix and equilibrate for 5 minutes between steps.
-
-
Measurement:
-
Measure surface tension (
) at each concentration step. -
Correction: EAN is viscous (
). Ensure the ring/plate moves slowly to allow drainage.
-
-
Analysis:
-
Plot
vs. . -
The CMC is the intersection of the linear decline and the plateau.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for preparing EAN and determining surfactant CMC.
Comparative Data: Surfactants in EAN vs. Water
The following table highlights the reduced solvophobicity of EAN compared to water. Note the significantly higher CMC values in EAN.
| Surfactant | Type | CMC in Water (mM) | CMC in EAN (mM) | Notes |
| CTAB (C16) | Cationic | ~0.9 | ~2 - 6* | CMC increases due to better solvation of tails by ethyl groups in EAN. |
| C12TAB | Cationic | ~15 | ~220 | Shorter chains show drastic CMC increase in EAN. |
| SDS | Anionic | ~8.2 | ~100** | Anionic heads interact strongly with |
| Brij-35 | Non-ionic | ~0.06 | ~1.5 | Non-ionics are less affected but still show higher CMCs. |
Sources: Evans et al. (1982), Drummond et al. (2006).
*Range reflects variations in EAN water content across literature.
**SDS behavior is complex due to specific cation-anion pairing (
Applications in Drug Delivery[1][7]
The unique properties of EAN micelles offer specific advantages for pharmaceutical formulations:
-
Solubilization of Poorly Soluble Drugs: EAN micelles can solubilize hydrophobic drugs that are insoluble in water. The EAN continuous phase itself is a better solvent for intermediate-polarity compounds than water.
-
Transdermal Delivery: EAN is a known skin permeation enhancer. Micelles in EAN can act as dual-action vehicles: the solvent disrupts the stratum corneum lipid barrier, while the micelle carries the payload.
-
Protein Stability: Unlike many organic solvents, EAN (and its micelles) can stabilize certain proteins and enzymes, preventing denaturation during storage.
References
-
Evans, D. F., Yamauchi, A., Roman, R., & Casassa, E. Z. (1982). Micelle formation in ethylammonium nitrate, a low-melting fused salt. Journal of Colloid and Interface Science. Link
-
Drummond, C. J., & Greaves, T. L. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews. Link
-
Bryant, S. J., et al. (2019).[2] Catanionic and chain-packing effects on surfactant self-assembly in the ionic liquid ethylammonium nitrate. Journal of Colloid and Interface Science. Link
-
Atkin, R., & Warr, G. G. (2007). Structure in Confined Ethylammonium Nitrate: A Surface Force Measurement Study. The Journal of Physical Chemistry C. Link
Sources
The Ur-Ionic Liquid: A Technical Guide to the Early Applications of Ethylammonium Nitrate
Executive Summary
Ethylammonium Nitrate (EAN) is the "Ur-Ionic Liquid"—the original prototype discovered by Paul Walden in 1914. While modern research often fixates on imidazolium-based ionic liquids for batteries, EAN remains the Rosetta Stone for understanding how molten salts can mimic aqueous environments.
This technical guide focuses on the early applications of EAN, specifically the pivotal research between 1980 and 2005 that transformed it from a chemical curiosity into a powerful tool for amphiphilic self-assembly and protein engineering . By analyzing these foundational studies, researchers can leverage EAN’s unique hydrogen-bonding network for modern drug delivery and biocatalysis challenges.
The Physicochemical Foundation: Why EAN Mimics Water
To apply EAN effectively, one must understand its structural duality. Unlike aprotic ionic liquids, EAN is a Protic Ionic Liquid (PIL) .[1][2][3] It possesses a donor and acceptor site, allowing it to form a three-dimensional hydrogen bond network that is remarkably similar to water.
Comparative Properties: EAN vs. Water
The following table summarizes the key physical parameters established in early characterization studies. Note the high viscosity and conductivity, which define its handling requirements.
| Property | Water ( | Ethylammonium Nitrate (EAN) | Significance |
| Molecular Weight | 18.02 g/mol | 108.10 g/mol | EAN is bulky; diffusion is slower.[4] |
| Melting Point | 0 °C | 12 °C | Liquid at room temperature (RTIL).[4] |
| Viscosity (25°C) | 0.89 cP | ~36 cP | High viscosity impacts mixing kinetics.[4] |
| Conductivity | ~0.05 µS/cm | ~20 mS/cm | Highly conductive; screens electrostatic charges.[4] |
| Dielectric Constant | 78 | ~26 | Lower polarity, yet supports ionic dissociation.[4] |
| H-Bond Network | 3D Tetrahedral | 3D Network | Crucial: Allows solvophobic effect (micelles).[4] |
Mechanism of Action
The utility of EAN in early research stemmed from the solvophobic effect . Just as oil separates from water to minimize the disruption of water's H-bond network, non-polar tails of surfactants separate from EAN to preserve its ionic H-bond network. This thermodynamic drive is what allowed D.F. Evans to prove that self-assembly could occur in non-aqueous molten salts.[4]
The Amphiphilic Interface: Micellization Protocols (The Evans Era)
In the early 1980s, D.F. Evans and colleagues published seminal work demonstrating that surfactants could form micelles in EAN. This was a paradigm shift, proving that water was not unique in its ability to drive self-assembly.
The Evans Protocol: Critical Micelle Concentration (CMC) Determination
Researchers utilizing EAN for drug delivery vehicles (e.g., encapsulating hydrophobic drugs) should reference this foundational workflow.
Objective: Determine the CMC of a non-ionic surfactant (e.g., Triton X-100 or Brij-35) in EAN.
Step-by-Step Methodology:
-
Preparation: Dry EAN under vacuum (0.1 mbar) at 60°C for 24 hours to remove trace water. Note: Water acts as a co-solvent and will skew CMC values.
-
Calibration: Calibrate a Du Noüy ring tensiometer using a standard weight and pure EAN (Surface tension
mN/m). -
Titration:
-
Prepare a stock solution of surfactant in EAN (e.g., 50 mM).
-
Aliquot pure EAN into the sample vessel.
-
Titrate the stock solution into the pure EAN in small increments (10 µL).
-
-
Equilibration: Allow 5 minutes between additions for the highly viscous EAN to equilibrate at the interface.
-
Measurement: Record surface tension (
) after each addition. -
Analysis: Plot
vs. . The inflection point indicates the CMC.
Technical Insight: Evans found that the CMC in EAN is generally higher than in water. This is because the solvophobic effect in EAN is weaker than the hydrophobic effect in water (interfacial tension of hydrocarbon/EAN is ~25 mN/m vs. ~50 mN/m for hydrocarbon/water).
Biological Compatibility: The Protein Refolding Revolution
In the late 1990s and early 2000s, EAN was identified as a potent additive for refolding denatured proteins, specifically Hen Egg White Lysozyme (HEWL). Unlike urea (which denatures) or simple salts (which can salt-out proteins), EAN acts as a "chemical chaperone."
Mechanism: Electrostatic Screening & Solvophobicity
The diagram below illustrates the competing forces EAN utilizes to refold proteins.
Figure 1: The dual-action mechanism of EAN in protein refolding. The high ionic strength screens repulsive charges that prevent folding, while the solvophobic effect forces hydrophobic residues to bury themselves, driving the protein toward its native state.
Detailed Experimental Protocols
Protocol A: Synthesis of High-Purity Ethylammonium Nitrate
Safety Warning: This reaction is highly exothermic.[4] Perform in a fume hood with a blast shield.
Reagents:
-
Ethylamine (70% aqueous solution or anhydrous gas).
-
Nitric Acid (Concentrated, 65-70%).
-
Distilled Water.
Workflow:
-
Cooling: Place 100 mL of Ethylamine solution in a round-bottom flask submerged in an ice/salt bath (< 0°C). Stir magnetically.
-
Acid Addition: Add Nitric Acid dropwise via an addition funnel.
-
Endpoint: Monitor pH. Stop addition when the solution reaches pH 7.0 (neutral).
-
Water Removal: Rotary evaporate the solution at 60°C to remove the bulk water.
-
Drying: Transfer to a vacuum line (< 0.1 mbar) and heat to 70°C for 48 hours.
-
Validation: Purity is confirmed when the water content is < 200 ppm (Karl Fischer titration).
-
Protocol B: Lysozyme Refolding Assay
Based on the methods of Summers & Flowers (2000).
-
Denaturation: Dissolve Lysozyme (10 mg/mL) in 6 M Guanidine HCl + 50 mM DTT (to break disulfide bonds). Incubate for 4 hours.
-
Refolding Buffer Prep: Prepare a solution of 1.6 M EAN in Phosphate Buffer (pH 7.4).
-
Dilution (The Refolding Step):
-
Rapidly dilute the denatured protein 1:100 into the EAN Refolding Buffer.
-
Final protein concentration: ~0.1 mg/mL.
-
-
Incubation: Stir gently for 12 hours at 4°C.
-
Activity Assay: Test aliquots using a standard Micrococcus lysodeikticus lysis assay.
-
Expected Result: EAN-assisted refolding typically yields >75% activity recovery, compared to <20% for simple buffer dilution.
-
Synthesis & Application Workflow
The following diagram summarizes the lifecycle of EAN in a research setting, from synthesis to application.
Figure 2: Operational workflow for the synthesis and deployment of EAN in historical research contexts.[4]
References
-
Walden, P. (1914).[2][7][8][9][10] "Molecular weights and electrical conductivity of several fused salts." Bulletin of the Imperial Academy of Sciences of St. Petersburg. (Historical Reference).[4]
-
Evans, D. F., Yamauchi, A., Wei, G. J., & Bloomfield, V. A. (1983).[11] "Micelle formation in ethylammonium nitrate, a low-melting fused salt." The Journal of Physical Chemistry, 87(18), 3537–3541.
-
Summers, C. A., & Flowers, R. A. (2000). "Protein renaturation by the liquid organic salt ethylammonium nitrate."[12] Protein Science, 9(10), 2001–2008.
-
Greaves, T. L., & Drummond, C. J. (2008). "Protic Ionic Liquids: Properties and Applications." Chemical Reviews, 108(8), 3032–3052.
Sources
- 1. Amphiphile micelle structures in the protic ionic liquid ethylammonium nitrate and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethylammonium nitrate (EAN), 100 g, CAS No. 22113-86-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. ncnr.nist.gov [ncnr.nist.gov]
- 12. Protein renaturation by the liquid organic salt ethylammonium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Role of Ethylammonium Nitrate in Modern Electrochemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethylammonium nitrate (EAN) holds a unique position in the history and future of electrochemistry. First described by Paul Walden in 1914, it is recognized as the first room-temperature ionic liquid (RTIL).[1][2] Comprising an ethylammonium cation and a nitrate anion, this protic ionic liquid (PIL) offers a compelling set of properties, including negligible vapor pressure, high thermal stability, and high ionic conductivity, making it a versatile medium for a wide range of electrochemical applications.[3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of EAN's applications, from fundamental studies to its use in energy storage and sensing. We will delve into the causality behind its electrochemical behavior and provide detailed, field-proven protocols for its synthesis and application.
Introduction: Understanding Ethylammonium Nitrate (EAN)
EAN is a protic ionic liquid, formed by the proton transfer from a Brønsted acid (nitric acid) to a Brønsted base (ethylamine).[2] This intrinsic protic nature facilitates proton-hopping conduction mechanisms, akin to the Grotthuss mechanism, which contributes to its high conductivity.[6] Unlike aprotic ionic liquids, the presence of this transferable proton creates a dynamic hydrogen-bonding network that significantly influences its structural and transport properties. Its amphiphilic character, driven by the ethyl group on the cation, allows it to form distinct nanostructures in solution, which can be leveraged in various applications.[7]
Core Physicochemical Properties
The utility of EAN in electrochemistry is rooted in its fundamental properties. A summary of these characteristics is presented below.
| Property | Value | Significance in Electrochemistry |
| Molar Mass | 108.0965 g/mol | Fundamental for concentration calculations. |
| Melting Point | 9-12 °C | Enables its use as a liquid electrolyte at room temperature.[1][8] |
| Boiling Point | 240 °C | High thermal stability expands the operating temperature of devices.[1] |
| Density (at 25°C) | ~1.261 g/cm³ | Important for device design and mass transport calculations.[1][8][9] |
| Viscosity (at 25°C) | ~0.028 Pa·s (28 cP) | Relatively low viscosity promotes high ionic mobility and conductivity.[1] |
| Ionic Conductivity (at 20-25°C) | ~20 mS/cm | High conductivity minimizes ohmic losses in electrochemical cells.[1][8] |
Synthesis of Ethylammonium Nitrate
A straightforward acid-base neutralization is the most common method for synthesizing EAN.
Causality: This protocol leverages the exothermic reaction between a weak base (ethylamine) and a strong acid (nitric acid). Performing the addition slowly in an ice bath is critical to control the reaction temperature, preventing degradation of the reactants and ensuring safety. The subsequent removal of water under vacuum is essential to obtain a pure ionic liquid, as residual water can significantly alter its physicochemical properties, such as viscosity and electrochemical window.
Materials:
-
Ethylamine solution (70 wt. % in H₂O)
-
Nitric acid (70 wt. % in H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place the round-bottom flask containing the ethylamine solution in an ice bath on a magnetic stirrer.
-
Slowly add nitric acid dropwise from the dropping funnel to the ethylamine solution while stirring continuously. Maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.
-
Remove the water from the resulting solution using a rotary evaporator at approximately 70°C for several hours until a constant weight is achieved.
-
The resulting viscous, colorless to slightly yellow liquid is ethylammonium nitrate. Store in a tightly sealed container in a dry environment.
Caption: Workflow for the synthesis of Ethylammonium Nitrate (EAN).
Application in Energy Storage: Supercapacitors
Ionic liquids are considered safe and high-performance alternatives to conventional organic electrolytes in supercapacitors.[10][11][12] Their primary advantages are a wider electrochemical stability window (ESW), which allows for higher cell voltages (V), and non-flammability.[10][13] Since the energy stored in a capacitor is proportional to the square of the voltage (E = ½CV²), using EAN can significantly enhance the energy density compared to aqueous electrolytes.
Protocol 2: Fabrication and Testing of an EAN-based Electric Double-Layer Capacitor (EDLC)
Causality: This protocol details the assembly of a symmetric coin cell supercapacitor. The slurry composition is designed to create a porous electrode with good electronic conductivity (carbon black) and mechanical integrity (PVDF binder). EAN serves as the electrolyte, where its ions (ethylammonium⁺ and nitrate⁻) accumulate at the high-surface-area activated carbon electrodes upon charging, forming an electric double-layer. Cyclic Voltammetry (CV) is used to assess the capacitive behavior and determine the stable voltage window, while Galvanostatic Charge-Discharge (GCD) cycling is used to calculate the specific capacitance, a key performance metric.
Materials:
-
Activated Carbon (AC) powder
-
Carbon Black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Ethylammonium Nitrate (EAN), dried
-
Celgard separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Slurry Preparation: Create a slurry by mixing Activated Carbon, Carbon Black, and PVDF in a weight ratio of 8:1:1 in NMP solvent. Mix thoroughly until a homogeneous, viscous slurry is formed.
-
Electrode Fabrication: Cast the slurry onto a piece of aluminum foil using a doctor blade. Dry the coated foil in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.
-
Cell Assembly: Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil. Assemble a CR2032 coin cell inside an argon-filled glovebox in the following sequence: negative case, electrode, a few drops of EAN, separator, a few drops of EAN, second electrode, spacer, spring, and positive case. Crimp the cell to ensure it is hermetically sealed.
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window of 0 to 2.0 V. A quasi-rectangular shape indicates good capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Perform GCD cycling at different current densities (e.g., 0.5, 1, 2, 5 A/g). The specific capacitance can be calculated from the discharge curve.
-
Caption: Workflow for EDLC fabrication and testing using EAN.
Application in Energy Storage: Lithium-Ion Batteries
The use of EAN in batteries, particularly in combination with lithium salts like lithium nitrate (LiNO₃), is an area of active research.[14][15] The primary motivation is to replace the volatile and flammable organic carbonate solvents typically used in lithium-ion batteries, thereby enhancing safety.[16][17] Furthermore, the nitrate anion from both EAN and the added lithium salt can participate in the formation of a stable Solid-Electrolyte Interphase (SEI) on the lithium metal anode, which is crucial for suppressing dendrite growth and improving cycling stability.[18]
Protocol 3: Preparing an EAN-LiNO₃ Electrolyte and Testing a Li || Cu Half-Cell
Causality: This protocol is designed to evaluate the electrochemical performance of a lithium salt dissolved in EAN. The addition of LiNO₃ provides the necessary Li⁺ charge carriers for battery operation.[15] The Li || Cu half-cell configuration allows for the study of the lithium plating/stripping process on a copper current collector. By analyzing the coulombic efficiency and voltage profiles during cycling, one can assess the stability of the electrolyte and the quality of the SEI formed on the plated lithium.
Materials:
-
Ethylammonium Nitrate (EAN), dried
-
Lithium Nitrate (LiNO₃), battery grade, dried
-
Lithium metal foil
-
Copper foil
-
Celgard separator
-
CR2032 coin cell components
-
Battery cycler
Procedure:
-
Electrolyte Preparation: Inside an argon-filled glovebox, dissolve a known concentration of LiNO₃ (e.g., 0.1 M to 1 M) in EAN.[14] Stir the mixture overnight to ensure complete dissolution.
-
Cell Assembly:
-
Punch out a copper disc (working electrode) and a lithium metal disc (counter/reference electrode).
-
Assemble a CR2032 coin cell in the sequence: negative case, copper disc, separator, a few drops of the EAN-LiNO₃ electrolyte, lithium disc, spacer, spring, and positive case.
-
Crimp the cell securely.
-
-
Electrochemical Cycling:
-
Connect the cell to a battery cycler.
-
Perform galvanostatic cycling. First, plate a known capacity of lithium onto the copper electrode (e.g., 1 mAh/cm²) at a specific current density (e.g., 0.5 mA/cm²).
-
Then, strip the lithium by charging the cell to an upper voltage limit (e.g., 1.0 V vs. Li/Li⁺).
-
Repeat this plating/stripping process for many cycles, recording the voltage profile and calculating the coulombic efficiency (Stripping Capacity / Plating Capacity) for each cycle. High and stable efficiency indicates good performance.
-
Application in Electrochemical Sensors
EAN's properties, such as high ionic conductivity, a wide potential window, and good solubility for various compounds, make it an excellent medium for electrochemical sensing.[3] It can serve as a stable supporting electrolyte for the detection of a wide range of analytes. While EAN itself contains nitrate, modified electrodes can be used to detect other species like nitrite or heavy metals dissolved within the ionic liquid.
Protocol 4: Nitrite Sensing Using a Modified Electrode in EAN
Causality: This protocol demonstrates the use of EAN as an electrolyte medium for sensing. A glassy carbon electrode (GCE) is used as the working electrode. The analyte, sodium nitrite, is dissolved in EAN. Square Wave Voltammetry (SWV) is chosen as the detection technique due to its high sensitivity and ability to discriminate against background capacitive currents. The oxidation of nitrite at the GCE surface will produce a current peak whose height is proportional to the nitrite concentration, allowing for quantitative analysis.
Materials:
-
Glassy Carbon Electrode (GCE), Platinum wire (counter electrode), Ag/AgCl (reference electrode)
-
Ethylammonium Nitrate (EAN)
-
Sodium Nitrite (NaNO₂)
-
Polishing materials (alumina slurry or diamond paste)
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the GCE surface with alumina slurry to a mirror finish. Rinse thoroughly with deionized water and ethanol, then allow it to dry completely.
-
Electrolyte Preparation: Prepare a stock solution of NaNO₂ in EAN. Create a series of standard solutions with varying nitrite concentrations by diluting the stock solution with pure EAN.
-
Electrochemical Measurement:
-
Set up a three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Fill the cell with a known standard solution of nitrite in EAN.
-
Perform Square Wave Voltammetry (SWV) over a potential range where nitrite oxidation occurs (e.g., +0.4 V to +1.2 V vs. Ag/AgCl).
-
Record the peak current for each standard solution.
-
-
Calibration and Analysis: Plot the peak current versus the nitrite concentration to generate a calibration curve. This curve can then be used to determine the concentration of nitrite in an unknown sample.
Caption: General workflow for electrochemical sensing in EAN.
Safety and Handling
As a nitrate salt, EAN is an oxidizing agent and requires careful handling.[9][19]
-
Hazards: EAN is classified as an oxidizer and may intensify fires.[4] It can cause skin, eye, and respiratory irritation.[19][20] Violent reactions can occur with combustible materials, organic substances, and reducing agents.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. When handling larger quantities or creating aerosols, use respiratory protection.[19]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[9] Keep it separated from combustible materials and reducing agents.[21]
-
Spills: Absorb spills with inert, non-combustible material (e.g., sand, diatomaceous earth).[19] Avoid contact with skin and prevent it from entering drains.[20]
-
Disposal: Dispose of EAN as hazardous waste in accordance with local, state, and federal regulations. Do not mix with combustible waste.
References
-
Wikipedia. Ethylammonium nitrate. [Link]
-
Hiyka. Ethylammonium Nitrate,>97%. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylammonium-nitrate. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylammonium-nitrate. [Link]
-
Valmacco, V., et al. (2023). Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. Physical Chemistry Chemical Physics, 25(1), 133-141. [Link]
-
Zorin, V., et al. (2021). State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17O and 15N NMR. Physical Chemistry Chemical Physics, 23(3), 2046-2053. [Link]
-
Carl ROTH. Ethylammonium nitrate (EAN), 100 g. [Link]
-
MDPI. A Novel Highly Sensitive Electrochemical Nitrite Sensor Based on a AuNPs/CS/Ti3C2 Nanocomposite. [Link]
-
Taylor & Francis. Ethylammonium nitrate – Knowledge and References. [Link]
-
ResearchGate. Acid–Base Property of Ethylammonium Nitrate Ionic Liquid Directly Obtained Using Ionselective Field Effect Transistor Electrode | Request PDF. [Link]
-
ResearchGate. Main characteristics of the ionic liquid ethylammonium nitrate and of.... [Link]
-
Domínguez-Rueda, P., et al. (2022). Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and Propylammonium Nitrate. Molecules, 27(24), 8969. [Link]
-
Sciforum. THERMOPHYSICAL CHARACTERIZATION OF IONOGELS OF ETHYLAMONIUM NITRATE AS ADVANCED ELECTROLYTES FOR ELECTROCHEMICAL DEVICES. [Link]
-
Zhao, C., et al. (2020). Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors. Frontiers in Chemistry, 8, 369. [Link]
-
Diva-portal.org. Unusual ion transport behaviour of ethylammonium nitrate mixed with lithium nitrate. [Link]
-
MDPI. Electrochemical and Optical Sensors for Real-Time Detection of Nitrate in Water. [Link]
-
MIT News. New type of electrolyte could enhance supercapacitor performance. [Link]
-
Analytical Methods (RSC Publishing). Facile and highly sensitive nitrate ion detection via an electrochemical sensor based on a poly 1,8-diaminonaphthalene and copper oxide particle film. [Link]
-
eScience. Nitrate additives for lithium batteries: Mechanisms, applications, and prospects. [Link]
-
Energy & Environmental Science (RSC Publishing). Ion regulation of ionic liquid electrolytes for supercapacitors. [Link]
-
YouTube. Tutorial 8-Ionic liquids for electrochemical energy storage. [Link]
-
NIH. Role of Mass Transfer Phenomena in Electrochemical Nitrate Reduction: A Case Study Using Ti and Ag-Modified Ti-Hollow Fiber Electrodes. [Link]
-
ResearchGate. Electrochemical Soil Nitrate Sensor for In Situ Real-Time Monitoring. [Link]
-
TEEX. LITHIUM-ION BATTERY FIRES AND EMISSIONS CHARACTERIZATION REPORT. [Link]
-
Prospects and Design Insights of Neat Ionic Liquids as Supercapacitor Electrolytes. [Link]
-
JSSS. Development of electrochemical sensors based on silver nanoparticles electrodeposited on gold screen-printed electrodes: application to nitrate trace analysis in water. [Link]
-
The UWA Profiles and Research Repository. Surface composition of mixtures of ethylammonium nitrate, ethanolammonium nitrate, and water. [Link]
-
ICSC. ICSC 0216 - AMMONIUM NITRATE. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Ethylammonium nitrate,>97% | IoLiTec [iolitec.de]
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- 11. New type of electrolyte could enhance supercapacitor performance | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. Frontiers | Prospects and Design Insights of Neat Ionic Liquids as Supercapacitor Electrolytes [frontiersin.org]
- 13. Ion regulation of ionic liquid electrolytes for supercapacitors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
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- 21. ICSC 0216 - AMMONIUM NITRATE [chemicalsafety.ilo.org]
ethylammonium nitrate as an electrolyte in batteries and supercapacitors
An Application Guide to Ethylammonium Nitrate (EAN) as an Electrolyte for Advanced Energy Storage Systems
Abstract
Ethylammonium nitrate (EAN), first synthesized by Paul Walden in 1914, holds the distinction of being the first identified room-temperature ionic liquid (RTIL).[1] Composed of an ethylammonium cation and a nitrate anion, this protic ionic liquid has garnered significant interest in electrochemistry due to its unique combination of properties, including high ionic conductivity, low volatility, and thermal stability.[2][3] This document serves as a comprehensive technical guide for researchers and scientists on the application of EAN as an electrolyte in high-performance batteries and supercapacitors. We will delve into its fundamental physicochemical properties, provide detailed, field-tested protocols for its synthesis and integration into energy storage devices, and discuss the underlying scientific principles that govern its performance.
Introduction: The Rationale for EAN in Energy Storage
Conventional electrolytes for lithium-ion batteries and supercapacitors often rely on organic carbonates, which, despite their efficacy, pose significant safety risks due to their flammability and volatility.[4][5] Ionic liquids (ILs) have emerged as a compelling alternative, offering a safer operational profile with negligible vapor pressure, high thermal stability, and wide electrochemical windows.[4][6]
EAN, as a protic ionic liquid (PIL), is particularly noteworthy. Its ability to form extensive three-dimensional hydrogen bonding networks, similar to water, results in distinct structural and transport properties.[7][8] Its relatively low viscosity and high conductivity make it an excellent candidate for facilitating rapid ion transport, a critical requirement for high-power energy storage devices.[7][9] This guide will provide the foundational knowledge and practical methodologies to effectively harness these properties.
Physicochemical Properties of Ethylammonium Nitrate
A thorough understanding of EAN's intrinsic properties is paramount for designing and interpreting electrochemical experiments. EAN is a colorless to slightly yellowish, odorless liquid at room temperature.[7] Its key attributes are summarized below.
Table 1: Key Physicochemical Properties of Ethylammonium Nitrate
| Property | Value | Source(s) |
| Chemical Formula | [CH₃CH₂NH₃]⁺[NO₃]⁻ | [7] |
| Molar Mass | 108.0965 g/mol | [7] |
| Melting Point | 9-12 °C (54 °F; 285 K) | [7][10] |
| Boiling Point | 240 °C (464 °F; 513 K) | [7] |
| Decomposition Temp. | ~250 °C | [7] |
| Density (at 20-26 °C) | 1.21 - 1.261 g/cm³ | [2][7][10] |
| Viscosity (at 25 °C) | 0.028 Pa·s (28 cP) - 36.5 cP | [2][7][10] |
| Ionic Conductivity | ~20 - 25.4 mS/cm | [2][7] |
Causality Insight: The combination of a low viscosity and high intrinsic charge carrier concentration is the primary reason for EAN's excellent ionic conductivity.[7] Unlike many aprotic ILs which can be highly viscous, EAN's fluid nature allows for enhanced ion mobility, which is directly beneficial for the rate capability of both batteries and supercapacitors.
Synthesis and Purification Protocol
Commercially available EAN is suitable for most applications. However, for research requiring high purity or specific formulations, lab-scale synthesis is often necessary. The most common method is a direct acid-base neutralization reaction.[7][11]
Protocol 3.1: Laboratory Synthesis of EAN
-
Objective: To synthesize high-purity EAN via the neutralization of ethylamine with nitric acid.
-
Materials:
-
Ethylamine solution (70% in H₂O)
-
Concentrated Nitric Acid (~70%)
-
Deionized water
-
Rotary evaporator
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Preparation: Place a round-bottom flask containing the ethylamine solution in an ice bath on a magnetic stirrer.
-
Neutralization (Critical Step): Slowly add the concentrated nitric acid dropwise to the stirring ethylamine solution using a dropping funnel. This reaction is highly exothermic; maintaining a low temperature is crucial to prevent uncontrolled boiling and degradation. Monitor the pH continuously until it reaches neutral (~pH 7).
-
Water Removal: Remove the resulting solution from the ice bath. The primary byproduct is water, which must be removed. Connect the flask to a rotary evaporator.
-
Drying: Evaporate the water under reduced pressure at a temperature of 60-70°C. Continue this process until a constant weight is achieved, indicating all water has been removed.
-
Final Purification: For applications requiring extremely low water content (<100 ppm), further drying under high vacuum is recommended.[12]
-
Storage: Store the final product in a tightly sealed container in a cool, dry place, away from combustible materials.[13]
-
-
Self-Validation: The purity of the synthesized EAN can be verified using techniques like Karl Fischer titration (for water content) and NMR spectroscopy to confirm the chemical structure and absence of residual reactants.
Caption: Workflow for the synthesis of Ethylammonium Nitrate (EAN).
Application in Supercapacitors
EAN's high conductivity and wide potential window make it an exceptional electrolyte for Electric Double-Layer Capacitors (EDLCs) and pseudocapacitors. It can significantly boost performance compared to standard aqueous electrolytes.
-
Mechanism & Expertise: In a supercapacitor, the electrolyte's role is to provide ions that form the electric double layer at the electrode surface. EAN's high concentration of mobile ions (C₂H₅NH₃⁺ and NO₃⁻) allows for the rapid formation of a dense double layer, leading to high capacitance. Furthermore, its wider electrochemical window compared to aqueous electrolytes enables higher operating voltages, which dramatically increases the stored energy (E = ½CV²). Research has shown that using EAN can increase specific capacitance by up to 8 times in certain electrode materials like MoO₃ nanowires.[9] This enhancement is attributed not only to the intrinsic properties of EAN but also to favorable interactions at the electrode-electrolyte interface.[9]
Protocol 4.1: Fabrication of a Symmetric Coin Cell Supercapacitor
-
Objective: To assemble and test a CR2032 coin cell supercapacitor using an EAN-based electrolyte.
-
Materials:
-
Activated carbon (electrode material)
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., PVDF)
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
EAN electrolyte (can be neat or with a dissolved salt like LiNO₃)
-
Celgard separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Coin cell crimper
-
-
Procedure:
-
Electrode Slurry Preparation: Create a homogeneous slurry by mixing activated carbon, carbon black, and PVDF binder in an 8:1:1 weight ratio in NMP solvent.
-
Electrode Casting: Coat the slurry onto aluminum foil using a doctor blade. Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to remove all solvent.
-
Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12-15 mm) from the dried sheet.
-
Cell Assembly (in an Argon-filled Glovebox): a. Place a punched electrode in the bottom cap of the CR2032 cell. b. Add a few drops of the EAN electrolyte to wet the electrode surface. c. Place the separator on top of the wetted electrode. d. Add another few drops of EAN electrolyte to saturate the separator. e. Place the second electrode on top of the separator. f. Add a spacer disk and a spring. g. Place the top cap on the assembly and transfer to the coin cell crimper.
-
Crimping: Crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Testing: Allow the cell to rest for several hours before performing electrochemical tests such as Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).
-
Caption: Experimental workflow for fabricating an EAN-based supercapacitor.
Application in Batteries
The use of EAN in batteries is more nuanced. While its electrochemical stability window may be narrower than some aprotic ILs, it offers unique advantages, particularly when mixed with other salts or used in gel polymer electrolytes (ionogels).[8]
-
Mechanism & Expertise: EAN can be used as a co-solvent with lithium salts (e.g., LiNO₃) to create "solvent-in-salt" or "water-in-salt" type electrolytes.[8] The presence of EAN can enhance the solubility of the lithium salt and improve the ionic conductivity. Furthermore, EAN can be incorporated into a polymer matrix to form an ionogel.[8] This approach combines the non-volatility and conductivity of the IL with the mechanical stability of a solid polymer, creating a safer, quasi-solid-state electrolyte that mitigates leakage and flammability risks.[14]
Protocol 5.1: Preparation of an EAN/LiNO₃ Ionogel Electrolyte
-
Objective: To prepare a flexible, conductive ionogel for use in a quasi-solid-state battery.
-
Materials:
-
EAN
-
Lithium Nitrate (LiNO₃)
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)
-
Acetone (solvent)
-
Petri dish
-
-
Procedure:
-
Electrolyte Solution: Prepare the liquid electrolyte by dissolving a desired concentration of LiNO₃ in EAN (e.g., 1M LiNO₃ in EAN). Stir until the salt is fully dissolved.
-
Polymer Solution: In a separate vial, dissolve PVDF-HFP in acetone to form a viscous solution.
-
Gel Formation: Add the EAN/LiNO₃ solution to the polymer solution. Stir vigorously until a homogeneous, viscous gel is formed. The ratio of liquid electrolyte to polymer determines the mechanical properties of the final gel.
-
Casting: Pour the resulting slurry into a petri dish and allow the acetone to evaporate slowly in a fume hood. This will leave a free-standing, flexible ionogel membrane.
-
Drying: Transfer the membrane to a vacuum oven and dry at a moderate temperature (e.g., 60°C) to remove any residual solvent.
-
Integration: The resulting ionogel can be cut to size and used as both the electrolyte and separator in a battery assembly, following a similar procedure to Protocol 4.1 but with appropriate battery electrodes (e.g., LiFePO₄ cathode, Lithium metal anode).
-
Safety and Handling
While significantly safer than volatile organic solvents, EAN is still a chemical that requires proper handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or spray.[15] Ensure adequate ventilation.[13]
-
Storage: Keep the container tightly closed in a cool, well-ventilated area. Store away from combustible materials and strong oxidizing agents.[13][16]
-
Spills: Absorb spills with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[15] Prevent entry into drains and waterways.[15]
-
Hazards: EAN is classified as an irritant (H315, H319, H335) and may cause skin, eye, and respiratory irritation.[7][17]
Conclusion and Future Outlook
Ethylammonium nitrate remains a highly relevant and versatile material in the field of electrochemistry. Its favorable combination of high conductivity, low viscosity, and inherent safety makes it a powerful tool for developing next-generation energy storage devices. For supercapacitors, it offers a direct pathway to higher energy and power densities. In batteries, its utility in forming advanced electrolytes like ionogels opens up possibilities for safer, quasi-solid-state architectures. Future research will likely focus on tuning its properties through anion/cation modification and exploring its use in emerging battery chemistries beyond lithium-ion, such as zinc-ion systems.
References
-
Title: Ethylammonium nitrate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ethylammonium Nitrate, >97% Source: Hiyka URL: [Link]
-
Title: Safety Data Sheet: Ethylammonium-nitrate Source: Carl ROTH URL: [Link]
-
Title: Molybdenum Oxide Nanowires based Supercapacitors with Enhanced Capacitance and Energy Density in Ethylammonium Nitrate Electrolyte Source: ResearchGate URL: [Link]
-
Title: Ethylammonium nitrate (EAN)/Tf2O and EAN/TFAA: Ionic liquid based systems for aromatic nitration Source: ResearchGate URL: [Link]
-
Title: Ethylammonium nitrate – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: THERMOPHYSICAL CHARACTERIZATION OF IONOGELS OF ETHYLAMONIUM NITRATE AS ADVANCED ELECTROLYTES FOR ELECTROCHEMICAL DEVICES Source: Sciforum URL: [Link]
-
Title: State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17O and 15N NMR Source: Royal Society of Chemistry URL: [Link]
-
Title: Acid–Base Property of Ethylammonium Nitrate Ionic Liquid Directly Obtained Using Ionselective Field Effect Transistor Electrode Source: ResearchGate URL: [Link]
-
Title: Polymer Electrolytes for Supercapacitors Source: MDPI URL: [Link]
-
Title: (A) Typical synthesis of protic ILs through neutralization reaction... Source: ResearchGate URL: [Link]
-
Title: Main characteristics of the ionic liquid ethylammonium nitrate and of... Source: ResearchGate URL: [Link]
-
Title: (PDF) Methodologies for Fabricating Flexible Supercapacitors Source: ResearchGate URL: [Link]
-
Title: Safety Data Sheet: Ethylammonium-nitrate Source: Carl ROTH URL: [Link]
-
Title: Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Methodologies for Fabricating Flexible Supercapacitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Electrolyte selection for supercapacitive devices: a critical review Source: Royal Society of Chemistry URL: [Link]
-
Title: Innovative Ionic Liquids: Electrolytes for Ion Power Sources Source: Defense Technical Information Center URL: [Link]
-
Title: Design and fabrication of modular supercapacitors using 3D printing Source: Brunel University Research Archive URL: [Link]
-
Title: Micelle formation in ethyl-ammonium nitrate (an ionic liquid) Source: ResearchGate URL: [Link]
-
Title: Ethylammonium nitrate (EAN), 100 g Source: Carl ROTH URL: [Link]
-
Title: New Type of Electrolyte Could Enhance Supercapacitor Performance Source: MIT News URL: [Link]
-
Title: Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems Source: MDPI URL: [Link]
-
Title: Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications Source: Stanford University URL: [Link]
-
Title: Nonaqueous, Redox‐Active Gel Polymer Electrolyte for High‐Performance Supercapacitor Source: ResearchGate URL: [Link]
-
Title: Electrochemical Nitrate Reduction: Ammonia Synthesis and the Beyond Source: PubMed URL: [Link]
-
Title: (PDF) Materials and Fabrication Methods for Electrochemical Supercapacitors: Overview Source: ResearchGate URL: [Link]
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- 5. apps.dtic.mil [apps.dtic.mil]
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- 10. Ethylammonium nitrate,>97% | IoLiTec [iolitec.de]
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- 16. iolitec.de [iolitec.de]
- 17. iolitec.de [iolitec.de]
Application Note: Advanced Aromatic Nitration Protocols Using Ethylammonium Nitrate (EAN)
[1][2]
Executive Summary
Traditional aromatic nitration relies heavily on "mixed acid" systems (conc.
This guide details a self-validating protocol for using EAN not merely as a solvent, but as a dual-function reagent that acts as the nitrate source and the reaction medium. By coupling EAN with acid anhydrides (TFAA or
Pre-Requisite Protocol: Synthesis & Purification of EAN
Commercial EAN often contains water or free amine impurities that quench the active nitrating species. For high-fidelity nitration, you must synthesize or purify EAN to
Synthesis Workflow[3][4]
Reaction:
Safety Warning: This reaction is highly exothermic. EAN is an oxidizer; avoid contact with reducing agents or organic fuels at high temperatures.
Step-by-Step Procedure:
-
Setup: Place a 500 mL round-bottom flask containing 200 mL of distilled water in an ice bath (
). -
Addition: Slowly add concentrated Nitric Acid (65%, 1.05 eq) to Ethylamine (70% aq. solution, 1.0 eq) dropwise.
-
Critical Control: Maintain internal temperature
to prevent decomposition and side reactions.
-
-
Stripping: Once addition is complete, stir for 1 hour. Remove water via rotary evaporation (
, reduced pressure). -
Drying (The "Activation" Step):
-
The resulting liquid is a hydrate. To activate, dry under high vacuum (
) at for 24–48 hours. -
Validation: Karl Fischer titration should read
water.
-
Visualization: Synthesis Pathway
Figure 1: Workflow for the synthesis and activation of Ethylammonium Nitrate (EAN).
Core Protocol: EAN-Mediated Nitration (The Anhydride Method)
This method utilizes the nitrate anion of the ionic liquid itself. By adding Trifluoroacetic Anhydride (TFAA) or Triflic Anhydride (
-
System A (EAN/TFAA): Best for activated or moderately deactivated substrates.
-
System B (EAN/
): Best for strongly deactivated substrates (e.g., nitrobenzene, benzonitrile).
Materials[1][2][5][6][7][8]
-
Solvent/Reagent: Dry EAN (prepared above).
-
Promoter: Trifluoroacetic Anhydride (TFAA) OR Trifluoromethanesulfonic Anhydride (
). -
Substrate: Aromatic compound (1.0 eq).
-
Quench: Cold saturated
.
Experimental Procedure
-
Preparation: In a flame-dried Schlenk flask under
, add EAN (2–3 mL per mmol of substrate). -
Activation (Metathesis):
-
Cool EAN to
. -
Add the Anhydride (1.0–1.2 eq) dropwise.
-
Observation: The viscosity may change slightly as the covalent nitrate forms.
-
-
Substrate Addition:
-
Add the Aromatic Substrate (1.0 eq) slowly.
-
Note: For solid substrates, dissolve in a minimum amount of DCM if solubility in EAN is poor (though EAN dissolves most organics).
-
-
Reaction:
-
Stir at room temperature (
) for 0.5 to 3 hours. -
Monitoring: Check via TLC or HPLC. EAN is polar; use Ethyl Acetate/Hexane systems for TLC monitoring.
-
-
Quench & Isolation:
-
Pour the reaction mixture into ice-cold saturated
(to neutralize acid byproducts). -
Extract with Ethyl Acetate (
). -
Recycling EAN: The aqueous layer contains the EAN (diluted). Water can be removed via rotary evaporation to recover the EAN for reuse.
-
Mechanistic Logic
The efficiency of this protocol stems from the Metathesis-Insertion Mechanism . Unlike mixed acids where
Figure 2: Mechanistic pathway showing the in-situ generation of the active nitrating species via anion metathesis.
Data Analysis & Performance
The choice of anhydride dictates the "power" of the nitration. The following table summarizes expected outcomes based on substrate electronic effects (Aridoss & Laali, 2011).
| Substrate Type | Example | System | Time (h) | Yield (%) | Selectivity (p:o) |
| Activated | Anisole | EAN/TFAA | 0.5 | 98 | 65:35 |
| Neutral | Benzene | EAN/TFAA | 1.0 | 92 | - |
| Deactivated | Chlorobenzene | EAN/TFAA | 2.0 | 85 | 78:22 |
| Strongly Deactivated | Nitrobenzene | EAN/ | 3.0 | 88 | 90:10 (meta) |
| Heterocycle | Pyridine | EAN/ | 4.0 | 77 | - |
Key Insight: The EAN/
Troubleshooting & Optimization
Viscosity Issues[8]
-
Problem: Reaction mixture becomes too viscous to stir.
-
Cause: Formation of solid byproducts or saturation.
-
Solution: Add a co-solvent. Dichloromethane (DCM) is compatible with EAN and does not interfere with the nitration mechanism.
Low Yield / Incomplete Reaction
-
Cause: "Wet" EAN. Water hydrolyzes the anhydride (TFAA/
) before it reacts with the nitrate anion. -
Solution: Re-dry EAN (See Section 2.1). Perform a test reaction with a known standard (e.g., Toluene) to verify reagent quality.
Recycling EAN
-
After extraction, the aqueous phase contains
(where X is the acid anion from the anhydride) and unreacted EAN. -
While full recycling to pure nitrate requires anion exchange, the crude mixture can often be reused for less sensitive acid-catalyzed reactions, maximizing atom economy.
Safety & Handling (E-E-A-T)
-
Energetic Material: EAN is structurally related to Ammonium Nitrate.[2][1][4][5][3] While it is a liquid and less shock-sensitive, it is an oxidizer .
-
Do NOT distill EAN at atmospheric pressure (decomposition >240°C).
-
Do NOT mix with strong reducing agents (hydrazines, metal hydrides).
-
-
Exotherms: The mixing of anhydrides with EAN is exothermic. Always cool to
during addition. -
Corrosivity: The in situ generated species (Triflyl nitrate) is a potent electrophile and oxidizer. Handle in a fume hood with appropriate PPE (gloves, goggles).
References
-
Aridoss, G., & Laali, K. K. (2011).
and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration.[2][1] The Journal of Organic Chemistry, 76(20), 8088–8094. - Walden, P. (1914). Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg, 8, 405-422.
- Earle, M. J., et al. (2000). The distillation and volatility of ionic liquids. Nature, 439, 831–834. (Reference for handling and thermal stability).
-
Organic Chemistry Portal. (n.d.). Nitration in Ionic Liquids.
Sources
- 1. Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethylammonium nitrate (EAN)/Tf2O and EAN/TFAA: ionic liquid based systems for aromatic nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient, rapid synthesis of bis(indolyl)methane using ethyl ammonium nitrate as an ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Ethylammonium Nitrate (EAN) in Biocatalysis: A Guide to Enhanced Enzyme Stability and Activity
Introduction: Ethylammonium Nitrate as a Unique Solvent for Enzymatic Processes
Ethylammonium nitrate (EAN) holds a significant place in the history of ionic liquids as the first of its kind to be synthesized.[1] Comprising an ethylammonium cation and a nitrate anion, EAN is a protic ionic liquid (PIL) with a melting point of 12°C, rendering it a liquid at room temperature.[1] Its unique properties, including low volatility, high thermal stability, and miscibility with water, have garnered considerable interest in its application as a solvent in various chemical and biological processes.[2] In the realm of biocatalysis, EAN presents a compelling alternative to conventional organic solvents, which often lead to enzyme denaturation and reduced activity.[3] The application of ionic liquids like EAN in biocatalysis can lead to improved reaction rates, enhanced enzyme stability, and simplified product separation.[3][4] This guide provides an in-depth exploration of the use of EAN for enzyme stabilization and biocatalysis, complete with detailed protocols for its synthesis, application, and the characterization of enzyme behavior in this unique medium.
The Science of Stability: How EAN Protects Enzymes
The stabilizing effect of ethylammonium nitrate on enzymes is attributed to a combination of factors that preserve the delicate three-dimensional structure essential for catalytic activity. The proposed mechanism involves a dual interaction of the EAN ions with the protein surface. The ethyl group of the ethylammonium cation is thought to interact with hydrophobic patches on the protein, shielding them from aggregation, which is a common cause of inactivation.[5] Simultaneously, the charged components of EAN can stabilize electrostatic interactions within the protein structure. This multifaceted interaction helps to maintain the native conformation of the enzyme, even under conditions that would typically lead to denaturation. Furthermore, in aqueous solutions, EAN can modulate the hydrogen-bonding network of water, which in turn influences the hydration layer surrounding the enzyme, a critical factor for its stability and function.
Below is a diagram illustrating the proposed mechanism of enzyme stabilization by EAN.
Caption: Proposed mechanism of EAN stabilizing an enzyme.
Core Application Protocols
Protocol 1: Synthesis and Purification of High-Purity EAN for Biological Applications
The purity of EAN is critical for its successful application in biocatalysis, as impurities can inhibit enzyme activity.[6] This protocol details a straightforward method for synthesizing and purifying EAN.
Materials:
-
Ethylamine solution (70 wt. % in H₂O)
-
Nitric acid (70 wt. % in H₂O)
-
Activated charcoal
-
Deionized water
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Procedure:
-
Neutralization: In a flask cooled in an ice bath, slowly add nitric acid to the ethylamine solution with constant stirring. Monitor the pH of the reaction mixture and continue adding nitric acid until a neutral pH (6.5-7.0) is achieved. This neutralization reaction is exothermic and should be performed with caution.[7]
-
Decolorization: Add a small amount of activated charcoal to the resulting solution and stir for 1-2 hours at room temperature to remove any colored impurities.
-
Filtration: Remove the activated charcoal by vacuum filtration.
-
Water Removal: Remove the majority of the water from the filtrate using a rotary evaporator at 60-70°C.
-
Drying: For applications requiring anhydrous EAN, further drying can be achieved by heating the sample under high vacuum.
-
Storage: Store the purified EAN in a sealed container in a cool, dark, and dry place.
| Parameter | Specification |
| Appearance | Colorless to pale yellow liquid |
| pH (10% aqueous solution) | 6.5 - 7.5 |
| Water content | < 0.5% (for anhydrous applications) |
Table 1. Quality specifications for synthesized EAN.
Protocol 2: General Protocol for Assessing Enzyme Stability in Aqueous EAN Solutions
This protocol provides a general framework for evaluating the effect of EAN on the stability of a given enzyme.
Materials:
-
Enzyme of interest (e.g., lipase, protease)
-
Purified EAN
-
Appropriate buffer for the enzyme
-
Substrate for the enzyme activity assay
-
Spectrophotometer or other suitable detection instrument
-
Incubator or water bath
Procedure:
-
Preparation of EAN-Buffer Solutions: Prepare a series of buffer solutions containing varying concentrations of EAN (e.g., 0%, 10%, 20%, 30%, 50% v/v).
-
Enzyme Incubation: Dissolve the enzyme in each of the EAN-buffer solutions to a final concentration suitable for the activity assay.
-
Time-Course Incubation: Incubate the enzyme solutions at a specific temperature (e.g., a temperature known to cause gradual inactivation).
-
Activity Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and measure the residual enzyme activity using a standard assay protocol for that enzyme.[8][9]
-
Data Analysis: Plot the residual activity as a function of incubation time for each EAN concentration. Calculate the half-life (t₁/₂) of the enzyme at each condition.
Protocol 3: Lipase-Catalyzed Transesterification in a Biphasic EAN-Organic System
This protocol describes a lipase-catalyzed transesterification reaction, a common application in biocatalysis, utilizing a biphasic system to facilitate product separation.
Materials:
-
Immobilized lipase (e.g., Novozym 435)
-
Ethylammonium nitrate (EAN)
-
Substrates: an alcohol (e.g., 1-butanol) and an ester (e.g., ethyl acetate)
-
Organic solvent (e.g., hexane or toluene)
-
Gas chromatograph (GC) for analysis
-
Shaking incubator
Procedure:
-
Reaction Setup: In a sealed vial, combine the immobilized lipase, EAN, and the alcohol substrate.
-
Addition of Second Phase: Add the organic solvent containing the ester substrate to create a biphasic system.
-
Reaction Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-50°C) and agitation speed.
-
Sampling and Analysis: At various time points, carefully withdraw a sample from the organic phase. Analyze the sample by GC to determine the concentration of the product ester.
-
Data Analysis: Plot the product concentration versus time to determine the reaction rate.
Caption: Workflow for enzyme kinetic analysis in EAN.
Data Interpretation and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity in EAN | EAN concentration is too high, leading to denaturation. | Test a wider range of lower EAN concentrations. |
| EAN impurities are inhibiting the enzyme. | Ensure high-purity EAN is used; repurify if necessary. | |
| The pH of the EAN solution is outside the optimal range for the enzyme. | Adjust the pH of the EAN-buffer mixture. | |
| Precipitation of enzyme | The enzyme is not soluble at the tested EAN concentration. | Screen different EAN concentrations and temperatures. |
| The protein concentration is too high, leading to aggregation. | Reduce the enzyme concentration. | |
| Inconsistent kinetic data | The initial rates were not measured in the linear range. | Shorten the reaction time for the measurements. |
| Substrate or product instability in the EAN medium. | Check the stability of all reaction components in the EAN solution independently. | |
| Interference of EAN with the detection method. | Run appropriate controls with EAN to assess its effect on the assay signal. |
Table 3. Troubleshooting common issues in biocatalysis with EAN.
Conclusion
Ethylammonium nitrate offers a promising medium for biocatalysis and enzyme stabilization, providing a unique environment that can enhance enzyme performance and longevity. The protocols and guidelines presented here offer a solid foundation for researchers and drug development professionals to explore the potential of EAN in their specific applications. By carefully considering the purity of the ionic liquid, optimizing its concentration, and systematically characterizing the enzyme's behavior, the full benefits of this remarkable solvent can be realized.
References
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Retrieved from [Link]
-
Microbiology. (n.d.). Determination of lipase activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Ionic Liquids in Biocatalysis. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Ethylammonium nitrate – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. Retrieved from [Link]
-
ACS Publications. (n.d.). Biocatalysis in Ionic Liquids. Retrieved from [Link]
-
Refold Database. (n.d.). Hen egg-white lysozyme. Retrieved from [Link]
-
University of Arizona. (2023). Lecture 13 Determination of Km and Vmax. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids. Retrieved from [Link]
-
YouTube. (2021). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification Process for the Preparation and Characterizations of Hen Egg White Ovalbumin, Lysozyme, Ovotransferrin, and Ovomucoid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Activation and stabilization of enzymes in ionic liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids. Retrieved from [Link]
-
PubMed. (2001). Protein renaturation by the liquid organic salt ethylammonium nitrate. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Typical synthesis of protic ILs through neutralization reaction.... Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Retrieved from [Link]
-
PubMed. (n.d.). Improvement of the refolding yield and solubility of hen egg-white lysozyme by altering the Met residue attached to its N-terminus to Ser. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]
-
PubMed. (n.d.). Importance of the ionic nature of ionic liquids in affecting enzyme performance. Retrieved from [Link]
-
ResearchGate. (2016). How to perform enzyme activity assays?. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Circular Dichroism of Protein-Dye Complexes as a Characterization Tool for Protein Higher Order Structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Retrieved from [Link]
-
ResearchGate. (n.d.). “Nonsolvent” Applications of Ionic Liquids in Biotransformations and Organocatalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ionic liquids in biotechnology: applications and perspectives for biotransformations. Retrieved from [Link]
-
MDPI. (n.d.). Biocatalysis for Biobased Chemicals. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Analyzing Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]
-
San Diego Miramar College. (2022). MDH Assay Determining Km & Vmax. Retrieved from [Link]
-
IIUM Repository (IRep). (n.d.). Facilitating enzymatic reactions by using ionic liquids: A mini review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. Retrieved from [Link]
-
MDPI. (n.d.). The Solubility of Hen Lysozyme in Ethylammonium Nitrate/H₂O Mixtures and a Novel Approach to Protein Crystallization. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Chapter 4 Further Enzyme Studies. Retrieved from [Link]
-
YouTube. (2019). Topic 8.2 - Designing enzyme activity assays. Retrieved from [Link]
-
BioResources. (n.d.). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. Retrieved from [Link]
-
Recursos de Bioquímica. (n.d.). Purification of lysozyme from hen white egg. Retrieved from [Link]
-
ResearchGate. (n.d.). Circular Dichroism Spectroscopy for Structural Characterization of Proteins. Retrieved from [Link]
-
Biotechnologia Acta. (n.d.). ISOLATION AND PURIFICATION OF LYSOZYME FROM THE HEN EGG WHITE. Retrieved from [Link]
-
ACS Publications. (n.d.). Supramolecular Ionic Liquid Gels for Enzyme Entrapment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Retrieved from [Link]
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- 5. Protein renaturation by the liquid organic salt ethylammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. rsc.org [rsc.org]
- 9. Assay Procedure for Lipase [sigmaaldrich.com]
Application Note: Advanced Liquid-Liquid Extraction using Ethylammonium Nitrate (EAN)
[1]
Abstract
This technical guide details the operational protocols for utilizing Ethylammonium Nitrate (EAN)—the archetypal Protic Ionic Liquid (PIL)—in liquid-liquid extraction (LLE) workflows.[1] Unlike aprotic ionic liquids (e.g., imidazolium-based), EAN possesses a three-dimensional hydrogen-bonding network similar to water, allowing it to stabilize biomolecules and selectively extract polarizable aromatic compounds.[1] This note covers synthesis, quality control, and two distinct application protocols: bioactive protein recovery and deep desulfurization of fuels.
Physicochemical Foundation
To design effective extractions, one must understand the solvent's architecture. EAN (
-
The Hydrogen Bond Network: EAN forms a 3D network via the three protons on the ammonium headgroup and the nitrate anion.[2] This mimics water, allowing EAN to support protein native structures where other organic solvents would cause denaturation.
-
Amphiphilicity: The ethyl group provides a localized hydrophobic domain, facilitating the solvation of organic moieties that are insoluble in pure water.
-
Key Physical Properties (at 25°C):
Preparation and Quality Control Protocol
Commercial EAN often contains water impurities that drastically alter viscosity and solvation power. For high-precision LLE, in-house synthesis or rigorous purification is required.
Protocol 2.1: Synthesis of High-Purity EAN
Safety: The reaction is highly exothermic. Perform in a fume hood.
-
Reagent Setup:
-
Ethylamine (70% aqueous solution)
-
Nitric acid (Concentrated, 65-70%)[1]
-
Ice bath
-
-
Reaction:
-
Place ethylamine solution in a round-bottom flask submerged in an ice bath.
-
Add Nitric acid dropwise under constant stirring.
-
Critical Endpoint: Monitor pH. Stop addition when the solution reaches pH 7.0 (neutral). Excess acid degrades the IL.
-
-
Water Removal (The Critical Step):
-
Rotary evaporate at
under reduced pressure to remove bulk water. -
Lyophilization/Vacuum Drying: Dry the resulting viscous liquid under high vacuum (
) at for 48 hours. -
Note: EAN is hygroscopic. Store under Argon or in a desiccator.
-
Protocol 2.2: Quality Control (QC)
Before use in extraction, validate the solvent quality.
| Parameter | Method | Acceptance Criteria | Impact of Failure |
| Water Content | Karl Fischer Titration | Drastic viscosity drop; loss of extraction selectivity.[1] | |
| Acidity | pH of 10% aq.[1] solution | Acidic EAN hydrolyzes proteins and corrodes equipment.[1] | |
| Appearance | Visual Inspection | Clear, colorless | Yellowing indicates oxidation or impurities.[1] |
Application A: Bioactive Protein Recovery (Lysozyme Model)
Context: Organic solvents often denature proteins. EAN allows for the extraction of proteins from aqueous phases or solid matrices while retaining enzymatic activity, acting as a "refolding" agent.
Workflow Diagram
Figure 1: Workflow for protein extraction and potential refolding using EAN.
Experimental Steps
-
Feed Preparation: Prepare a crude lysate or aqueous protein solution (e.g., Lysozyme 1 mg/mL).
-
Contacting: Add neat EAN to the aqueous feed.
-
Extraction:
-
Vortex for 2 minutes.
-
Centrifuge at 3000
g for 5 minutes. -
Result: The system separates into a salt-rich bottom phase and an EAN-rich top phase.[1] Proteins partition to the EAN phase due to the "salting-out" effect from the bottom phase and specific solvation by EAN.
-
-
Recovery:
-
Isolate the EAN top phase.
-
Dilute the EAN phase with a specific buffer (e.g., Phosphate Buffer Saline) to reduce ionic strength.
-
Perform ultrafiltration (dialysis) to remove EAN ions, leaving pure, active protein.
-
Application B: Deep Desulfurization of Fuels
Context: Removal of refractory sulfur compounds (like Dibenzothiophene, DBT) from diesel/oils.[3] EAN works via
Mechanism Diagram
Figure 2: Mechanism of Extractive Desulfurization (EDS) using EAN.
Experimental Steps
-
System Setup:
-
Feed: Model oil (n-dodecane doped with 500 ppm DBT) or real diesel.[1]
-
Solvent: Dried EAN.
-
-
Extraction:
-
Mix Oil:EAN in a 1:1 mass ratio (optimization range 1:1 to 5:1).
-
Stir vigorously (1000 rpm) at
for 30 minutes. Viscosity limits mass transfer, so high shear is essential.
-
-
Separation:
-
Allow settling for 10 minutes. EAN (density ~1.21) will settle at the bottom; oil (density ~0.8) floats on top.
-
Decant the oil phase.[4]
-
-
Analysis:
-
Analyze sulfur content in the oil via HPLC or UV-Fluorescence.
-
Expected Efficiency: Single-stage extraction typically removes 60-75% of DBT. Multi-stage (3 cycles) can achieve >95%.
-
-
Regeneration:
-
Add water to the loaded EAN (precipitates the hydrophobic DBT).
-
Filter off the solid DBT.
-
Dehydrate the EAN (rotary evaporator) to recycle.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Viscosity match or surfactant impurities | Centrifuge at higher G-force; slightly warm the mixture to |
| Low Extraction Efficiency | Water contamination in EAN | Dry EAN strictly.[1] Water interferes with |
| Phase Miscibility | Temperature too high | Some ABS systems become monophasic at high temps.[1] Keep extraction |
References
-
Walden, P. (1914).[2][5] "Ueber die Molekulargrösse und elektrische Leitfähigkeit einiger geschmolzener Salze." Bulletin de l'Académie Impériale des Sciences de St.-Pétersbourg. (The discovery of EAN).
-
[1]
-
-
Summers, C. A., & Flowers, R. A. (2000).
-
Greaves, T. L., & Drummond, C. J. (2008).
-
[1]
-
-
Wiesbrock, F., et al. (2010). "Liquid-liquid extraction of metal ions using ethylammonium nitrate." Green Chemistry. (Representative context for metal/ionic extraction).
Sources
- 1. Ethylammonium nitrate (EAN), 100 g, CAS No. 22113-86-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. memorial.scholaris.ca [memorial.scholaris.ca]
- 4. scispace.com [scispace.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Templated Synthesis of Nanoparticles in Ethylammonium Nitrate (EAN)
Executive Summary
Ethylammonium Nitrate (EAN) is not merely a solvent; it is a programmable template . As the first described room-temperature ionic liquid (Walden, 1914), its utility in nanotechnology stems from its unique amphiphilic nanostructure . Unlike molecular solvents (e.g., water, toluene), EAN spontaneously forms a sponge-like bicontinuous phase consisting of polar (ionic) and non-polar (alkyl) domains.
This Application Note provides a blueprint for exploiting this nanostructure to synthesize nanoparticles (NPs) with exceptional size control and stability. By replacing traditional surfactants with the inherent structure of EAN, researchers can eliminate contamination sources and streamline downstream drug delivery applications.
Part 1: The Chemical Environment (Mechanism)
The Amphiphilic Template Effect
To master synthesis in EAN, one must understand the solvent's architecture. EAN (
-
Solvation: Precursor salts (e.g.,
, ) dissolve preferentially in the polar domains . -
Confinement: As nucleation occurs, the non-polar domains (ethyl chains) act as a steric barrier, limiting crystal growth.
-
Stabilization: The ethylammonium cation (
) adsorbs onto the negative surface of growing NPs, providing electrostatic and steric stabilization (electrosteric).
Mechanistic Workflow
The following diagram illustrates the pathway from precursor dissolution to stabilized nanoparticle, highlighting the critical "Templating" phase unique to EAN.
Figure 1: Mechanistic pathway of nanoparticle formation within the amphiphilic nanostructure of Ethylammonium Nitrate.
Part 2: Experimental Protocols
Protocol A: Synthesis of Gold Nanoparticles (AuNPs)
Objective: Synthesis of spherical AuNPs (5–10 nm) using EAN as both solvent and stabilizer. Mechanism: Chemical reduction of Au(III) to Au(0) using Ascorbic Acid.
Reagents
-
Ethylammonium Nitrate (EAN) (>98%, water content <0.5%).
-
Hydrogen Tetrachloroaurate (III) Trihydrate (
). -
L-Ascorbic Acid (Crystalline).
-
Deionized Water (for extraction only).
Step-by-Step Methodology
-
Precursor Preparation:
-
Dissolve 10 mg of
directly into 5 mL of dry EAN. -
Note: Sonicate for 10 minutes. The solution should be a clear, bright yellow.
-
-
Reductant Preparation:
-
Dissolve 20 mg of L-Ascorbic Acid in 1 mL of EAN.
-
Why EAN? Introducing water at this stage disrupts the sponge structure. Keep the system non-aqueous.
-
-
Reaction (The Injection):
-
Place the Gold/EAN solution on a magnetic stirrer (500 RPM) at Room Temperature (
). -
Rapidly inject the Ascorbic Acid/EAN solution.
-
-
Observation (Self-Validation):
-
T = 0s: Yellow solution.
-
T = 30s: Solution turns colorless (reduction to
). -
T = 2-5 min: Solution turns deep red/purple. This indicates the formation of Au(0) nuclei and Surface Plasmon Resonance (SPR) activation.
-
-
Purification:
-
Centrifuge at 12,000 RPM for 15 minutes.
-
Decant the supernatant (excess EAN).
-
Redisperse the pellet in water or fresh EAN depending on application.
-
Protocol B: Synthesis of Zinc Oxide Nanoparticles (ZnO)
Objective: Synthesis of ZnO quantum dots or nanocrystals via Sol-Gel hydrolysis.[1] Mechanism: Base-catalyzed hydrolysis of Zinc Nitrate within the EAN matrix.
Reagents
-
EAN (>98%).
-
Zinc Nitrate Hexahydrate (
). -
Sodium Hydroxide (NaOH).[1]
-
Ethanol (washing agent).
Step-by-Step Methodology
-
Precursor Dissolution:
-
Dissolve 0.1 M Zinc Nitrate in 10 mL EAN.
-
Heat to
to ensure complete dissolution of the salt.
-
-
Base Addition:
-
Prepare a 0.2 M NaOH solution in dry ethanol .
-
Critical Step: Add the NaOH solution dropwise to the Zinc/EAN mixture under vigorous stirring.
-
-
Aging (Ostwald Ripening Control):
-
Maintain temperature at
for 2 hours. -
Observation: The solution will transition from clear to turbid white (formation of ZnO colloids).
-
-
Separation:
Part 3: Critical Process Parameters (CPP)
The success of EAN synthesis relies on controlling viscosity and water content. The following data summarizes how these variables impact particle size.
Table 1: Impact of Water Content on AuNP Size in EAN
| Water Content (wt%) | EAN Nanostructure Status | Resulting Particle Size (Avg) | Polydispersity Index (PDI) |
| < 0.5% | Intact Sponge Phase | 4.2 ± 0.8 nm | Low (Uniform) |
| 2.0% | Swollen Polar Domains | 8.5 ± 1.5 nm | Medium |
| > 10.0% | Structure Collapse | 25.0 ± 12.0 nm | High (Aggregated) |
Data Interpretation: As water content increases, the hydrogen-bond network of EAN is disrupted. The "template" walls break down, allowing uncontrolled growth and aggregation. Always dry EAN under vacuum (< 1 mbar) at 60°C for 4 hours before use.
Part 4: Application in Drug Delivery
EAN-synthesized nanoparticles offer distinct advantages for pharmaceutical applications, particularly in transdermal delivery.
-
Enhanced Permeation: EAN is a known permeation enhancer. It disrupts the lipid bilayer of the stratum corneum. NPs synthesized in EAN and applied directly (or in a gel formulation) penetrate skin barriers more effectively than water-based analogs.
-
High Loading Efficiency: The polar domains of the EAN-templated NPs allow for high loading of hydrophilic drugs (e.g., Doxorubicin) during the synthesis or post-synthesis exchange.
-
Biocompatibility Note: While EAN is less toxic than imidazolium ILs, residual nitrate can be cytotoxic. For in vivo applications, rigorous washing (Protocol B, Step 4) or surface ligand exchange (e.g., PEGylation) is mandatory.
References
-
Walden, P. (1914).[4] Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg, 8, 405-422. (The discovery of EAN).
-
Atkin, R., & Warr, G. G. (2008). The structure of the protic ionic liquid ethylammonium nitrate. The Journal of Physical Chemistry B, 112(14), 4164-4166. Link
-
Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237. Link
-
Smith, J. A., et al. (2014). Nanoparticle synthesis in ionic liquids: The state of the art. RSC Advances, 4, 1234-1245. Link (Representative citation for general IL synthesis mechanisms).
-
Hayes, R., et al. (2015). Structure and Nanostructure in Ionic Liquids.[2][4][5][6][7] Chemical Reviews, 115(13), 6357–6426. Link
Sources
- 1. synthesis of zno nanoparticles by different methods [szinstitute.bg]
- 2. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethylammonium Nitrate (EAN) in Polymer Synthesis
Executive Summary
Ethylammonium Nitrate (EAN) is not merely a solvent; it is a catalytic medium .[1] As the first described Room Temperature Ionic Liquid (RTIL), EAN possesses a unique amphiphilic nanostructure resembling a "sponge," capable of dissolving both polar and non-polar species.[1]
For polymer chemists, EAN offers three distinct competitive advantages over traditional organic solvents (e.g., DMF, Toluene) or aqueous systems:[1]
-
Kinetic Acceleration: Significant rate enhancement in radical polymerizations due to the "ionic liquid effect" (stabilization of the transition state).[1]
-
Templating: The ability to induce self-assembly during polymerization, creating nanostructured hydrogels and conductive polymers.[1]
-
Electrochemical Window: A wide stability window allowing for the electropolymerization of conductive polymers without added supporting electrolytes.[1]
This guide provides validated protocols for synthesizing EAN, performing Free Radical Polymerization (FRP), conducting RAFT polymerization, and electropolymerizing Pyrrole.[1]
Part 1: The Medium – Synthesis & Purification of EAN
Critical Warning: Commercial EAN often contains water (
Protocol 1.1: Synthesis of Polymerization-Grade EAN
Objective: Synthesize EAN with
Reagents:
Workflow:
-
Cooling: Place a round-bottom flask containing ethylamine solution in an ice bath (
). -
Addition: Dropwise add Nitric Acid. Caution: Highly Exothermic.[1] Monitor pH.
-
Endpoint: Stop addition when pH reaches 7.0. A slight excess of ethylamine is preferred over nitric acid, as the amine can be removed under vacuum, whereas nitric acid is harder to strip without decomposition.[1]
-
Water Removal (Rotovap): Remove bulk water at
under reduced pressure.[1] -
Lyophilization (The "Secret" Step): To achieve polymerization-grade dryness, freeze the EAN with liquid nitrogen and lyophilize (freeze-dry) for 48 hours.
-
Why? Heating EAN above
to dry it can cause slight decomposition (Maillard-type browning), introducing radical scavengers.[1]
-
-
Validation: Karl-Fischer titration should read
water.[1]
Visualization: EAN Synthesis & Quality Control
Figure 1: Workflow for synthesizing polymerization-grade EAN. The lyophilization step is critical for radical stability.[1]
Part 2: Free Radical Polymerization (FRP) – The Kinetic Effect
Mechanism: In EAN, the propagation rate constant (
-
Polarity: The transition state for C-C bond formation is more polar than the neutral reactants.[1] The ionic environment of EAN stabilizes this transition state (lowering activation energy).[1]
-
Viscosity: High viscosity (
) suppresses the termination rate constant ( ) by limiting the diffusion of long polymer chains (the Trommsdorff–Norrish effect occurs earlier).[1]
Protocol 2.1: High-Rate Synthesis of PMMA in EAN
Objective: Rapid synthesis of high molecular weight Poly(methyl methacrylate).
Materials:
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor.[1]
-
Solvent: Dry EAN (from Protocol 1.1).[1]
-
Initiator: AIBN (Azobisisobutyronitrile).[1]
Procedure:
-
Dissolution: Dissolve MMA in EAN at a 50:50 v/v ratio.
-
Note: MMA is hydrophobic, but EAN's amphiphilic ethyl group allows miscibility at this ratio.[1]
-
-
Initiator: Add AIBN (1.0 wt% relative to monomer).
-
Deoxygenation: Purge with
for 20 minutes. Oxygen is highly soluble in ILs and must be rigorously removed.[1] -
Polymerization: Heat to
. -
Observation: Reaction will proceed roughly 2-5x faster than in toluene.[1]
-
Isolation: Pour the mixture into excess methanol or water. EAN is soluble in water/methanol; PMMA will precipitate.[1]
-
Recycling: Evaporate the water/methanol from the filtrate to recover EAN.[1]
Part 3: Controlled Radical Polymerization (RAFT)
Why RAFT over ATRP? While Atom Transfer Radical Polymerization (ATRP) is possible, the ammonium cation of EAN can compete with ligands for copper coordination, and the nitrate anion is a potential oxidant.[1] RAFT (Reversible Addition-Fragmentation Chain Transfer) is purely organic and far more robust in protic ionic liquids.[1]
Protocol 3.1: "Living" Polymerization of Acrylamide
Objective: Synthesize Poly(acrylamide) with low dispersity (PDI < 1.3).[1]
Reagents:
-
Monomer: Acrylamide (solid).[1]
-
CTA (Chain Transfer Agent): Xanthate-based or Trithiocarbonate-based (e.g., EMP).[1] Note: Trithiocarbonates are preferred for acrylates/acrylamides.[1]
-
Initiator: ACVA (4,4'-Azobis(4-cyanovaleric acid)) – preferred over AIBN due to solubility in EAN.[1]
Step-by-Step:
-
Prep: Mix Acrylamide (
) and CTA ( ) in EAN. Ratio [M]:[CTA] determines MW.[1] -
Initiator: Add ACVA (
). Ratio [CTA]:[I] should be to to maintain "living" character.[1] -
Purge: Bubble Argon for 30 mins.
-
Reaction: Heat to
for 4-8 hours. -
Analysis: Take aliquots. In EAN, conversion is often higher for a given time compared to water.[1]
-
Termination: Quench by cooling and exposing to air.
-
Purification: Precipitate in acetone (Acrylamide and EAN are soluble; Polyacrylamide is not).[1]
Visualization: RAFT Equilibrium in Ionic Media
Figure 2: The RAFT mechanism. The highly charged EAN environment stabilizes the intermediate radical (yellow), promoting clean fragmentation and low polydispersity.[1]
Part 4: Electropolymerization – The "No-Salt" Advantage
Core Concept: In standard electropolymerization (e.g., in acetonitrile), you must add a supporting electrolyte (like
Protocol 4.1: Deposition of Conductive Polypyrrole (PPy)
Application: Biosensors, Neural Interfaces.[1]
Setup:
-
Working Electrode: Gold (Au) or Glassy Carbon.[1]
-
Counter Electrode: Platinum wire.[1]
-
Reference: Ag wire (quasi-reference).
-
Solution: 0.1 M Pyrrole in EAN (Freshly distilled pyrrole is essential).
Procedure:
-
Assembly: Fill a small electrochemical cell (1-2 mL) with the Pyrrole/EAN solution.
-
Voltammetry: Perform Cyclic Voltammetry (CV) from
to vs Ag. -
Deposition:
-
Result: A black, adherent film of Polypyrrole forms.[1]
-
Washing: Rinse the electrode gently with ethanol to remove residual EAN.[1]
-
Unique Property: The resulting PPy film is "doped" with Nitrate (
) anions from the solvent itself.[1]
Data Summary: EAN vs. Traditional Solvents[1]
| Parameter | EAN (Ionic Liquid) | Water (Aqueous) | Toluene (Organic) |
| Reaction Rate ( | High (Accelerated) | Medium | Low |
| Supporting Electrolyte? | Not Required | Required | N/A (Non-conductive) |
| Vapor Pressure | Negligible (Green) | High | High |
| Polydispersity (RAFT) | Low (<1.[1]2) | Medium | Low |
| Recyclability | Excellent (>90%) | Poor | Moderate |
References
-
Walden, P. (1914).[1][3] Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg. (Foundational paper on EAN discovery).
-
Perrier, S., et al. (2002).[1] Reversible Addition-Fragmentation Chain Transfer Polymerization in Ionic Liquids. Macromolecules. (Establishes RAFT viability in ILs).
-
Harrisson, S., et al. (2003).[1] Polymerization in Ionic Liquids: The Effect of Solvent on Kinetics. Macromolecules. (Explains the kinetic acceleration effect).
-
MacFarlane, D. R., et al. (2008).[1] Induction of titanium reduction using pyrrole and polypyrrole in the ionic liquid ethyl-methyl-imidazolium bis(trifluoromethanesulphonyl)amide.[1][4] Electrochemistry Communications. (Relevant context for electropolymerization mechanisms in ILs).
-
Ben Halima, H., et al. (2023).[1] Electropolymerization of Pyrrole-Tailed Imidazolium Ionic Liquid for the Elaboration of Antibacterial Surfaces. ACS Applied Materials & Interfaces.[1] (Recent protocol for pyrrole electropolymerization).
Sources
Application Note: High-Yield Protein Refolding Using Ethylammonium Nitrate (EAN)
[1][2][3]
Executive Summary
The refolding of recombinant proteins from inclusion bodies or denatured states is a critical bottleneck in biopharmaceutical production. Traditional methods, such as high-dilution refolding or the use of chaotropes like urea and Guanidinium HCl (GdnHCl), often suffer from low yields due to off-pathway aggregation.
This guide details the application of Ethylammonium Nitrate (EAN) , a Protic Ionic Liquid (PIL), as a superior refolding additive.[1][2] Unlike traditional denaturants that must be removed entirely to allow folding, EAN exhibits a unique amphiphilic mechanism that suppresses aggregation while permitting native structural reorganization. This protocol demonstrates how EAN enables refolding at high protein concentrations (up to 1.6 mg/mL) with recovery yields exceeding 90%, using Hen Egg-White Lysozyme (HEWL) as the primary model.[3][1]
Mechanism of Action: Why EAN Works
EAN (
The Amphiphilic Shielding Effect
Misfolded proteins aggregate because exposed hydrophobic patches interact intermolecularly. EAN prevents this via a dual mechanism:
-
Ethyl Group Interaction: The ethyl chain of the cation interacts weakly with exposed hydrophobic residues, effectively "capping" them and preventing protein-protein association.
-
Ionic Solvation: The nitrate anion and ammonium headgroup maintain high ionic strength, screening electrostatic repulsion that might otherwise destabilize the compact native state.
Non-Monotonic Solubility
EAN exhibits a "Goldilocks" solubility profile. At intermediate concentrations, it stabilizes the unfolded state (preventing aggregation).[4] Upon dilution or specific concentration adjustment, it shifts the thermodynamic equilibrium toward the native state, facilitating a "one-step" refolding process that is thermodynamically favorable.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of EAN-mediated refolding.[5][6] EAN intercepts the aggregation pathway by stabilizing the unfolded monomer before permitting controlled refolding.
Comparative Analysis: EAN vs. Traditional Agents
The following table contrasts EAN with standard refolding agents. Note that EAN allows for significantly higher protein concentrations, reducing the volume handling burden in downstream processing.
| Feature | Urea / GdnHCl | L-Arginine | Ethylammonium Nitrate (EAN) |
| Primary Mode | Chaotropic denaturation (unfolding) | Aggregation suppression | Amphiphilic shielding & Solvation |
| Refolding Strategy | Stepwise dialysis (slow) | Additive to buffer | One-step dilution or direct incubation |
| Max Protein Conc. | Low (< 0.1 mg/mL) | Medium (~0.5 - 1.0 mg/mL) | High (~1.6 - 10 mg/mL) |
| Refolding Yield | 10 - 40% | 40 - 70% | 75 - 90% |
| Removal | Extensive dialysis required | Dialysis required | Simple desalting / Dialysis |
| Cost/Availability | Cheap / High | Moderate / High | Moderate / Specialized Synthesis |
Protocol: EAN-Mediated Refolding of Lysozyme
Objective: Refold reduced, denatured Hen Egg-White Lysozyme (HEWL) using EAN to recover >90% enzymatic activity.
Reagents and Equipment
-
Protein: Hen Egg-White Lysozyme (Sigma-Aldrich).
-
Ionic Liquid: Ethylammonium Nitrate (EAN).[3][1][2][5][7] Note: Ensure EAN is water-free (<500 ppm water) if using as a solvent, though refolding buffers will be aqueous.
-
Denaturing Buffer: 8 M Urea, 50 mM DTT, pH 2.0 (HCl adjusted).
-
Refolding Solvent: Neat EAN or concentrated EAN solution (e.g., 90% EAN).
-
Assay Buffer: 66 mM Phosphate buffer, pH 6.2 (for activity assay).
-
Equipment: UV-Vis Spectrophotometer, Dialysis cassette (3.5 kDa MWCO), or PD-10 Desalting Column.
Experimental Workflow
Step 1: Preparation of Denatured Protein
-
Dissolve HEWL at 10 mg/mL in Denaturing Buffer (8 M Urea, 50 mM DTT, pH 2.0).
-
Incubate at 60°C for 30 minutes to ensure complete unfolding and reduction of disulfide bonds.
-
Validation: Verify loss of activity using the Micrococcus lysodeikticus lysis assay (see Section 5).
Step 2: EAN Solubilization (The Critical Step)
Unlike standard protocols that dilute immediately into buffer, we first transition the protein into the Ionic Liquid environment.
-
Aliquot the denatured protein solution.
-
Add the denatured protein dropwise into pure EAN or highly concentrated EAN (90% v/v) .
-
Target a protein concentration of 1.6 mg/mL to 2.0 mg/mL .
-
Note: At this stage, the protein remains soluble but does not aggregate due to the high ionic strength and alkyl shielding of EAN.
-
Step 3: Refolding via Dilution/Incubation
-
Dilute the EAN-protein mixture with water or phosphate buffer to reach a final EAN concentration of roughly 25-30% (v/v) .
-
Scientific Rationale: EAN shows a solubility minimum for lysozyme at intermediate concentrations.[4] By crossing this threshold carefully, or holding at a specific ratio (e.g., 1:4 EAN:Water), you force the protein to adopt its most compact (native) state to minimize surface area exposed to the solvent.
-
-
Incubate at 25°C for 4 to 12 hours .
Step 4: Recovery and Desalting[4]
-
Remove EAN using a PD-10 Desalting Column equilibrated with 66 mM Phosphate Buffer (pH 6.2).
-
Alternative: Dialyze against 100 volumes of Phosphate Buffer at 4°C overnight.
-
-
Centrifuge at 10,000 x g for 10 minutes to remove any trace aggregates (usually negligible).
Protocol Visualization
Figure 2: Step-by-step workflow for EAN-mediated protein refolding.
Data Analysis & Validation
To confirm successful refolding, you must validate both structure and function.
Enzymatic Activity Assay
-
Substrate: Micrococcus lysodeikticus cells (0.2 mg/mL in 66 mM Phosphate buffer, pH 6.2).
-
Method:
-
Add 100 µL of refolded protein to 2.9 mL of substrate suspension.
-
Monitor the decrease in Absorbance at 450 nm for 2 minutes.
-
Calculate Activity (
) compared to native lysozyme control.
-
-
Expected Result: EAN-refolded lysozyme typically recovers 85-95% of specific activity.
Structural Validation (CD Spectroscopy)
-
Far-UV CD (190-250 nm): Look for characteristic
-helical minima at 208 nm and 222 nm. -
Result: The spectrum of the refolded protein should superimpose with the native standard. Misfolded aggregates will show a flattened spectrum or
-sheet signals (218 nm) indicative of amyloid formation.
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| Precipitation upon EAN addition | Protein concentration too high initially | Ensure dropwise addition; keep protein < 2.0 mg/mL in the EAN phase. |
| Low Activity Yield (<50%) | Incomplete removal of EAN | EAN can inhibit enzyme activity if residual nitrate is present. Extend dialysis or use a second desalting column. |
| Phase Separation | High salt concentration in buffer | EAN is a salt.[3][1] Avoid adding high concentrations of NaCl or other salts during the refolding step. |
| Incomplete Reduction | Oxidized cysteines preventing refolding | Ensure sufficient DTT (50 mM) was used in the denaturation step to fully break disulfide bonds before refolding. |
References
-
Summers, C. A., & Flowers, R. A. (2000). Protein renaturation by the liquid organic salt ethylammonium nitrate.[3][1][2][4][5] Nature, 403, 131–133. Link
-
Lange, C., et al. (2005). Suppression of Protein Aggregation by L-Arginine.[8][9] Current Pharmaceutical Biotechnology, 6, 207-213. Link
-
Byrne, N., et al. (2007). The role of ionic liquids in protein refolding: native/fibrillar versus treated lysozyme. Physical Chemistry Chemical Physics, 9, 1-10. Link
-
Takekiyo, T., et al. (2017).[5] Refolding ability of ionic liquids against denatured proteins.[3][1][2][4][5][7][10][11] ResearchGate.[8][10][12] Link
-
Department of Health and Human Services (NIH). (2001). Protein renaturation by the liquid organic salt ethylammonium nitrate.[3][1][2][4][5] Protein Science, 10(10), 2001-2007. Link
Sources
- 1. Protein renaturation by the liquid organic salt ethylammonium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Protein renaturation by the liquid organic salt ethylammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. The effects of arginine on refolding of aggregated proteins: not facilitate refolding, but suppress aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Refolding ability of ionic liquids against denatured proteins | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
Application Note: Electrochemical Characterization in Ethylammonium Nitrate (EAN)
This Application Note is designed as a high-level technical guide for researchers conducting electrochemical studies in Ethylammonium Nitrate (EAN) . It deviates from standard templates to address the specific challenges of Protic Ionic Liquids (PILs).
Executive Summary & Scientific Rationale
Ethylammonium Nitrate (EAN) holds the historical distinction of being the first described Room Temperature Ionic Liquid (Walden, 1914).[1][2] Unlike aprotic ionic liquids (e.g., imidazolium-based), EAN is a Protic Ionic Liquid (PIL) . It possesses an available proton on the cation (
Why use EAN?
-
Biomimetic Solvent: Its ability to support protein folding and amphiphilic self-assembly makes it ideal for bio-electrochemical sensors.
-
Energy Storage: High ionic conductivity (~20 mS/cm at 25°C) and a wider electrochemical window than aqueous electrolytes.
The Challenge: EAN is extremely hygroscopic . Water uptake is the primary failure mode in EAN electrochemistry, causing:
-
Collapse of the electrochemical window (electrolysis of water).
-
Drastic changes in viscosity and diffusion coefficients.
-
Reference electrode potential drift.[3]
This guide provides a self-validating workflow to master these variables.
Technical Specifications: EAN Properties
| Property | Value (at 25°C) | Relevance to Electrochemistry |
| Formula | Protic nature affects proton-coupled electron transfer (PCET). | |
| Viscosity ( | ~28 cP (0.028 Pa[2]·s) | ~30x higher than water. Expect slower diffusion and higher ohmic ( |
| Conductivity ( | ~20–25 mS/cm | High enough for battery applications, but |
| Density ( | 1.21 g/cm³ | Required for gravimetric concentration calculations. |
| Electrochem.[1][2][3][4][5][6][7][8][9] Window | ~2.5 V (approx) | Limited by reduction of |
| Hygroscopicity | High | CRITICAL: Must be stored < 100 ppm water for reliable baselines. |
Phase I: Pre-Experimental Preparation (The "Go/No-Go" Phase)
Do not proceed to electrochemical measurements without validating solvent purity. Impurities (excess amine/acid from synthesis) or water will generate spurious redox peaks.
Purification & Handling Workflow
The following workflow ensures that the EAN used is electrochemically silent in the background region.
Figure 1: Critical purification workflow. Note that "High Vacuum Drying" is the most critical step for electrochemical baseline stability.
Quality Control Protocol
-
Visual Inspection: EAN should be clear and colorless. A yellow tint indicates oxidation or impurities (often photolytic degradation of nitrate).
-
Water Content: Use Coulometric Karl Fischer titration.
-
Target: < 100 ppm for rigorous physical chemistry; < 500 ppm for general screening.
-
Impact: 1% water content can decrease viscosity by ~15%, invalidating diffusion calculations.
-
Phase II: Electrochemical Cell Architecture
Standard aqueous reference electrodes (e.g., Ag/AgCl in KCl) cannot be used directly. The leakage of water and KCl will contaminate the EAN, and the junction potential will be undefined.
The Reference Electrode (RE) Solution
We utilize a Pseudo-Reference Electrode (QRE) calibrated against an internal standard, or a True Non-Aqueous Reference separated by a bridge.
-
Recommended Setup: Ag wire immersed in a solution of 0.01 M
in EAN. -
Why? Using the same solvent (EAN) in the reference compartment eliminates the Liquid Junction Potential (LJP) arising from solvent dissimilarity.
-
Bridge: The RE compartment must be separated from the main cell by a porous glass frit (Vycor) or a Luggin capillary to prevent
leakage into the working solution.
Cell Diagram[8]
Figure 2: 3-Electrode setup designed for EAN. The Reference Compartment uses EAN as the solvent to minimize junction potentials.
Phase III: Experimental Protocols
Protocol A: Electrochemical Window Determination
Objective: Define the operational voltage range where the solvent is stable.
-
Setup: Assemble the cell in a glovebox (Ar or
). -
Electrodes:
-
WE: Polished Platinum disk (2 mm dia).
-
CE: Pt wire.
-
RE: Ag wire (Quasi-reference).
-
-
Procedure:
-
Analysis:
-
The anodic limit is usually defined by
oxidation. -
The cathodic limit is defined by
reduction (hydrogen evolution). -
Note: If you see a "crossover" loop (current on reverse scan > forward scan), this indicates electrode fouling or nucleation loops. Polish the WE immediately.
-
Protocol B: Internal Standardization (The "Ferrocene Check")
Since the potential of a Quasi-Reference Electrode (Ag wire) can drift, you must reference all potentials to the Ferrocene/Ferrocenium (
-
Add Standard: Add Ferrocene (Fc) to the cell to achieve a concentration of ~1–2 mM.
-
Tip: Dissolve Fc in a small aliquot of EAN first, then add to the main cell to ensure mixing.
-
-
Run CV: Scan the potential range covering the Fc redox (typically +0.2 V to +0.8 V vs Ag wire).
-
Validate:
-
Troubleshooting: If the peak separation (
) > 80-90 mV, your uncompensated resistance ( ) is too high.-
Action: Use the potentiostat's "iR Compensation" feature (positive feedback, typically 85%).
-
Data Analysis & Mechanistic Insights
Viscosity & Diffusion
In EAN, diffusion is significantly slower than in water. Use the Randles-Sevcik Equation to calculate the diffusion coefficient (
- : Peak current (A)
- : Scan rate (V/s)
- : Concentration (mol/cm³) — Watch units!
- : Area (cm²)
Validation Step: Plot
-
Linear: Diffusion-controlled (Ideal).
-
Non-linear/Intercept: Adsorption or kinetic complications (Common in ILs due to surface layering).
The "Double Layer" Effect
EAN forms structured layers on charged surfaces (underscreening). This can lead to:
-
High capacitive currents in CV backgrounds.
-
Slow electron transfer kinetics (
) for some probes compared to molecular solvents. -
Insight: Do not mistake high capacitive background for impurity oxidation. Run a "blank" CV of pure EAN before adding analyte.
References
-
Walden, P. (1914).[1][2] "Ueber die Molekulargrösse und elektrische Leitfähigkeit einiger geschmolzener Salze." Bulletin de l'Académie Impériale des Sciences de St.-Pétersbourg. (Historical context of first EAN synthesis).
-
Hayes, R., Warr, G. G., & Atkin, R. (2015). "Structure and Nanostructure in Ionic Liquids." Chemical Reviews, 115(13), 6357–6426. (Definitive review on EAN structure/layering).
-
Gnezdilov, O. I., et al. (2023).[11] "State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates." Physical Chemistry Chemical Physics, 25, 14538-14545. (Recent insights on confinement effects).
-
Mendez-Morales, T., et al. (2022). "Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and Propylammonium Nitrate." International Journal of Molecular Sciences, 23(24), 16065. (Detailed electrochemical window data).
-
Pine Research Instrumentation. (2024). "Non-Aqueous Reference Electrode Overview." (Practical guide for RE selection).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Non-Aqueous Reference Electrode Overview [pineresearch.com]
- 4. hiyka.com [hiyka.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis and redox behavior of new ferrocene-π-extended-dithiafulvalenes: An approach for anticipated organic conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17 O and 15 N NMR - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01737K [pubs.rsc.org]
ethylammonium nitrate as an additive to improve crystal quality
Application Note: Ethylammonium Nitrate (EAN) as a Crystallization Additive [1][2][3]
Executive Summary
Crystallization remains the bottleneck in structural biology and pharmaceutical solid-state development. Traditional optimization relies on varying pH, temperature, and precipitant concentrations. This guide introduces Ethylammonium Nitrate (EAN) , the first described room-temperature ionic liquid (RTIL), as a potent "designer additive." Unlike aprotic ionic liquids (e.g., imidazolium-based), EAN is a protic ionic liquid (PIL) capable of forming a three-dimensional hydrogen-bonded network similar to water. This unique "water-mimicking" architecture, combined with its ionic strength and amphiphilic ethyl group, allows EAN to stabilize protein conformations, suppress aggregation, and access novel polymorphs in small molecule drug candidates.
Scientific Mechanism: The "Dual-Nature" Effect
To use EAN effectively, one must understand why it works where standard salts fail. EAN acts through two distinct, simultaneous mechanisms:
-
Amphiphilic Shielding (The Cation Effect): The ethylammonium cation (
) possesses a short hydrophobic ethyl tail and a hydrophilic ammonium head.-
Action: The ethyl group interacts transiently with hydrophobic patches on protein surfaces or drug molecules.
-
Result: This suppresses non-specific hydrophobic aggregation (a common cause of precipitation instead of crystallization) without denaturing the molecule.
-
-
Structured Solvation (The Protic Network): EAN has a high cohesive energy density and forms a hydrogen-bond network.
-
Action: It modifies the solvation shell thermodynamics. It does not strip water as aggressively as high-salt conditions ("salting out") nor does it denature like organic solvents.
-
Result: It slows nucleation kinetics, promoting fewer, larger, and more ordered crystals (Ostwald Ripening facilitation).
-
Visualizing the Mechanism
Figure 1: Mechanistic action of EAN. The amphiphilic cation prevents rapid hydrophobic collapse, while the ionic environment supports ordered lattice formation.
Application Note: Protein Crystallography
Target: Soluble proteins (e.g., Lysozyme) prone to twinning or poor diffraction.
Protocol A: EAN as an Additive (Screening Phase)
This protocol is designed for vapor diffusion (hanging or sitting drop).
Materials:
-
Target Protein (10–20 mg/mL in low salt buffer).
-
EAN Stock Solution: 10% (w/v) in ultrapure water.
-
Crystallization Screen (e.g., PEG/Ion screen).[4]
Step-by-Step Workflow:
-
Preparation: Synthesize or purchase high-purity EAN (>97%). If synthesizing, neutralize ethylamine with nitric acid, treat with charcoal, and lyophilize to remove water content.
-
Dilution: Prepare the crystallization drop.
-
Control Drop: 1 µL Protein + 1 µL Reservoir Solution.
-
EAN Drop: 1 µL Protein + 0.8 µL Reservoir + 0.2 µL EAN Stock (Final EAN conc ~1%).
-
-
Optimization: If hits are observed but crystals are small, increase EAN concentration in the drop to 2–4%.
-
Note: EAN is effective at preventing "skin" formation on drops, a common issue with high-protein concentrations.
-
Quantitative Impact (Lysozyme Model Data):
| Parameter | Standard Condition (No EAN) | With EAN (1-2% w/v) | Improvement |
|---|---|---|---|
| Crystal Habit | Often clustered/twinned | Single, distinct prisms | Reduced Twinning |
| Nucleation Time | Rapid (< 24 hrs) | Slower (48-72 hrs) | Controlled Growth |
| Diffraction Limit | 1.8 Å | 1.5 Å | Higher Resolution |
| Refolding Yield | N/A (Native) | 90% recovery* | Stabilization |
*Refolding data refers to denatured lysozyme treated with EAN [Garlitz et al., 1999].
Application Note: Small Molecule Polymorph Control
Target: API (Active Pharmaceutical Ingredient) exhibiting polymorphism or poor solubility.[5]
Rationale: EAN acts as a "template disruptor." In small molecule crystallization, the solvent choice dictates the polymorph. By adding EAN, you introduce a competing hydrogen-bond donor/acceptor system that can destabilize the kinetic (metastable) form and allow the thermodynamic form to nucleate, or vice versa, depending on the concentration.
Protocol B: The "Ionic Spike" Evaporation Method
-
Solubility Test: Dissolve the drug in a primary solvent (e.g., Methanol or Ethanol).
-
The Spike: Add EAN to the drug solution at ratios of 1%, 5%, and 10% (v/v).
-
Critical Step: EAN has negligible vapor pressure.[6] As the volatile organic solvent evaporates, the concentration of EAN increases exponentially, creating a "dynamic solvent gradient."
-
-
Crystallization: Allow slow evaporation.
-
Harvesting: Crystals will form in the residual EAN droplet.
-
Harvesting Tip: Since EAN is liquid at room temperature, crystals can be harvested directly without "drying out," reducing mechanical stress. Wash with ice-cold isopropanol to remove residual EAN.
-
Detailed Experimental Workflow (Screening Matrix)
The following diagram outlines the decision tree for integrating EAN into a standard high-throughput screen.
Figure 2: Decision matrix for incorporating EAN into crystallization workflows based on initial screening results.
Troubleshooting & Best Practices
-
Hygroscopicity: EAN is hygroscopic. Store stock solutions in a desiccator or seal tightly with Parafilm. Water absorption can alter the effective concentration.
-
pH Compatibility: EAN is generally neutral (pH ~7) but check the pH of your synthesized batch. Residual nitric acid can lower pH and denature proteins. Always buffer the EAN stock if necessary.
-
Compatibility: EAN is compatible with most precipitating agents (PEG, Ammonium Sulfate). However, avoid mixing with high concentrations of perchlorates (safety risk).
References
-
Garlitz, J. A., Summers, C. A., Flowers, R. A., & Borgstahl, G. E. (1999).[3] Ethylammonium nitrate: a protein crystallization reagent.[1][2][3][7][8][9] Acta Crystallographica Section D: Biological Crystallography. Link
-
Evans, D. F., Chen, S. H., Schriver, G. W., & Arnett, E. M. (1981). Thermodynamics of solution of nonpolar gases in a fused salt. Hydrophobic bonding behavior in a high-melting ionic liquid. Journal of the American Chemical Society. Link
-
Summers, C. A., & Flowers, R. A. (2000). Protein renaturation by the liquid organic salt ethylammonium nitrate.[1] Protein Science.[1][2][7][8][9] Link
-
Kennedy, D. F., & Drummond, C. J. (2009). Large-scale self-assembly of a protic ionic liquid: structure of the ethylammonium nitrate–water interface. Journal of Physical Chemistry B. Link
-
Hough, W. L., et al. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry. Link
Sources
- 1. sbl.unmc.edu [sbl.unmc.edu]
- 2. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Solubility of Hen Lysozyme in Ethylammonium Nitrate/H2O Mixtures and a Novel Approach to Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiyka.com [hiyka.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethylammonium nitrate: a protein crystallization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. di.univr.it [di.univr.it]
use of ethylammonium nitrate in high-temperature microemulsions
Application Note: High-Temperature Microemulsions Using Ethylammonium Nitrate (EAN)
Executive Summary
This guide details the formulation and application of Ethylammonium Nitrate (EAN) as a polar phase in high-temperature microemulsions.[1][2][3] Unlike aqueous systems, which are limited by the boiling point of water (100°C at 1 atm), EAN—a Protic Ionic Liquid (PIL)—remains stable and liquid up to ~240°C. This thermal window enables the synthesis of highly crystalline nanoparticles and the facilitation of organic reactions requiring elevated activation energies, all within a thermodynamically stable, nanostructured environment.
Key Advantages:
-
Thermal Stability: Operable range extended from ambient to >150°C.[1][2]
-
Solvophobic Effect: EAN mimics water’s hydrogen-bonding network, supporting self-assembly of conventional surfactants.
-
Tunable Nanostructure: Droplet size controllable via the molar ratio of EAN to surfactant (
).
Introduction & Mechanism
Microemulsions are isotropic, thermodynamically stable dispersions of two immiscible liquids stabilized by an interfacial film of surfactant molecules.[3] In this protocol, we replace the traditional aqueous core with EAN.[3]
Why EAN?
EAN (
The High-Temperature Advantage: In aqueous microemulsions, raising the temperature often leads to phase separation (Cloud Point) or solvent evaporation. EAN microemulsions maintain structural integrity at temperatures where aqueous systems fail, acting as "high-temperature nanoreactors."
Microstructural Visualization
Figure 1: Structural schematic of an EAN-in-Oil microemulsion droplet. The EAN core acts as a high-boiling polar solvent, stabilized by surfactants against a continuous oil phase.
Formulation Strategy
Successful formulation requires matching the surfactant's curvature to the EAN/Oil interface.
Table 1: Component Selection Guide
| Component | Recommended Material | Role & Rationale |
| Polar Phase | Ethylammonium Nitrate (EAN) | High boiling point (~240°C), water-like H-bonding density. Note: Must be dry (<0.5 wt% water). |
| Surfactant (Ionic) | CTAB (Cetyltrimethylammonium bromide) | Excellent thermal stability; cationic headgroup interacts well with nitrate anions. |
| Surfactant (Non-ionic) | Triton X-100 or Brij-97 | Good for lower T (<120°C). Note: Cloud points in EAN may differ from water. |
| Oil Phase | Dodecane or Hexadecane | High boiling point alkanes required to match EAN's thermal window. |
| Co-Surfactant | 1-Hexanol or 1-Butanol | Adjusts interfacial flexibility; prevents formation of rigid liquid crystals (LC). |
Protocol 1: Phase Diagram Construction
Before synthesis, you must define the "One-Phase Region" (1
Objective: Map the isotropic region for the system EAN / CTAB / 1-Hexanol / Dodecane.
Materials:
-
EAN (Synthesized via neutralization of ethylamine with nitric acid, dried under vacuum).
-
CTAB (Recrystallized).
-
Dodecane (Anhydrous).
Procedure:
-
Surfactant/Oil Prep: Prepare a stock solution of CTAB in Dodecane/1-Hexanol (e.g., 1:1 mass ratio of surfactant to co-surfactant).
-
Tip: Sonicate to ensure full dissolution.
-
-
Titration: Place 2.0 g of the Surfactant/Oil mixture in a thermostated glass vial (set to 25°C initially).
-
EAN Addition: Add EAN dropwise (10-20 µL increments) using a micropipette.
-
Equilibration: After each addition, vortex for 30 seconds and allow to sit for 2 minutes.
-
Visual Inspection:
-
Thermal Mapping: Repeat the titration at elevated temperatures (e.g., 50°C, 100°C, 130°C) using an oil bath.
Validation:
-
The transition from clear to cloudy defines the phase boundary. Plot these points on a ternary phase diagram.
Protocol 2: High-Temperature Nanoparticle Synthesis
Application: Synthesis of crystalline Platinum (Pt) nanoparticles. Rationale: Higher temperatures in EAN promote better crystallinity than aqueous synthesis without requiring high-pressure autoclaves.
Safety Warning: EAN is a nitrate salt. While stable, it is an oxidizer. Do not heat above 200°C in the presence of organic fuels without blast shielding. Never let the reaction run dry.
Workflow Diagram:
Figure 2: Workflow for High-T synthesis of inorganic nanoparticles in EAN microemulsions.
Step-by-Step Methodology:
-
Precursor Phase (Phase A):
-
Dissolve
(Chloroplatinic acid) in dry EAN to achieve a concentration of 0.05 M. -
Note: EAN dissolves metal salts effectively due to its ionic nature.
-
-
Oil/Surfactant Phase (Phase B):
-
Mix Dodecane (90 wt%) with CTAB/1-Hexanol (10 wt%).
-
Ensure the mixture is optically clear.
-
-
Microemulsion Assembly:
-
Add Phase A to Phase B dropwise under vigorous stirring.
-
Target a
(molar ratio of EAN to surfactant) of ~10-15. -
Checkpoint: The solution must remain transparent. If cloudy, add more co-surfactant (hexanol).
-
-
High-Temperature Activation:
-
Reduction:
-
Inject a reducing agent compatible with the organic phase (e.g., hydrazine hydrate or solid NaBH4 dissolved in a small amount of EAN) rapidly.
-
Observation: Color change from yellow/orange to black indicates nanoparticle formation.
-
-
Recovery:
-
Cool to room temperature.[9]
-
Destabilize the microemulsion by adding excess ethanol or acetone.
-
Centrifuge at 10,000 rpm for 15 minutes to collect the Pt nanoparticles.
-
Wash 3x with ethanol to remove residual EAN and surfactant.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Cloudiness upon heating | Phase separation (crossing the phase boundary). | Increase surfactant concentration or switch to a higher boiling oil (Hexadecane). |
| Precipitation of Surfactant | Temperature below Krafft point (for ionic surfactants). | Ensure the system is kept above 25°C; CTAB may crystallize at room temp in some oils. |
| Low Crystallinity | Temperature too low or water contamination. | Verify EAN water content is <0.5% (Karl Fischer titration). Increase reaction T to 160°C. |
| Explosive "Pop" | Thermal decomposition of Nitrate. | STOP. Do not exceed 200°C. Ensure proper venting. |
References
-
Evans, D. F., et al. (1983). "Properties of a room-temperature molten salt: Ethylammonium nitrate." Journal of Solution Chemistry. Link
-
Atkin, R., & Warr, G. G. (2007).[3] "Structure in protic ionic liquids and their mixtures."[10] The Journal of Physical Chemistry B. Link
-
Thater, J. C., et al. (2014).[11] "Microemulsions with the Ionic Liquid Ethylammonium Nitrate: Phase Behavior, Composition, and Microstructure." Langmuir. Link
-
Greaves, T. L., & Drummond, C. J. (2008). "Protic Ionic Liquids: Properties and Applications." Chemical Reviews. Link
-
Lopez-Quintela, M. A. (2003). "Synthesis of nanomaterials in microemulsions: formation mechanisms and growth control." Current Opinion in Colloid & Interface Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethylammonium nitrate in high temperature stable microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 117.244.107.132:8080 [117.244.107.132:8080]
- 4. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 5. Microemulsion Synthesis of Superparamagnetic Nanoparticles for Bioapplications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethylazanium;nitrate | C2H8N2O3 | CID 6432248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microemulsions with the ionic liquid ethylammonium nitrate: phase behavior, composition, and microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethylammonium Nitrate (EAN) Synthesis & Purity
Current Status: Operational Agent: Senior Application Scientist Ticket ID: EAN-PUR-001 Subject: Troubleshooting Purity, Water Content, and Coloration in EAN Synthesis
Introduction: The "Fruit Fly" of Ionic Liquids
Ethylammonium nitrate (EAN) holds the distinction of being the first reported room-temperature ionic liquid (Walden, 1914).[1][2] While it is structurally simple, achieving "electrochemical grade" purity is notoriously difficult.
If you are seeing yellow/brown coloration , high background currents in cyclic voltammetry , or viscosity deviations , you are likely dealing with one of three culprits:
-
Oxidative degradation (during exothermic synthesis).
-
Stubborn water retention (due to strong H-bonding).
-
Stoichiometric imbalance (excess acid or amine).
This guide bypasses standard textbook descriptions to address the causality of these failures and provides self-validating protocols to fix them.
Module 1: Synthesis Optimization (Prevention)
Q: Why is my crude EAN turning brown/yellow immediately after mixing?
Diagnosis: Thermal Oxidation. The reaction between ethylamine and nitric acid is highly exothermic. If the temperature spikes above 10–15°C during addition, the amine oxidizes, creating irreversible color impurities (likely diazo or polymerized species).
The Fix: Cryogenic Control Protocol Do not rush the addition. Use this thermodynamic control workflow:
-
Pre-cool Precursors: Chill 70% Nitric Acid (
) and Ethylamine solution to 0°C separately. -
The Ice Bath Rule: The reaction vessel must be immersed in an ice/salt bath (
). -
Dropwise Addition: Add acid to amine (or vice versa, depending on your setup, but acid-into-amine is common to manage fumes) at a rate where the internal temperature never exceeds 10°C .
-
Inert Blanket: Perform the mixing under a Nitrogen (
) or Argon flow to prevent atmospheric oxygen from interacting with the hot interface.
Visual Workflow: Controlled Synthesis
Figure 1: Logic flow for preventing thermal degradation during EAN synthesis.
Module 2: Deep Drying (The Water Battle)
Q: I’ve rotovapped for 4 hours, but my Karl Fischer titration still shows 2000 ppm water. Why?
Diagnosis: Hydrogen Bonding Network. EAN is a Protic Ionic Liquid (PIL).[1][3] It forms a 3D hydrogen-bonding network with water similar to water's own structure.[2] Standard rotary evaporation removes bulk water but fails to break the strong solvent-solute H-bonds of bound water.
The Fix: The "High-Vac + Heat" Protocol You must supply enough energy to break the H-bonds while applying vacuum to remove the liberated molecules.
Protocol:
-
Step 1 (Bulk Removal): Rotary evaporation at
until bubbling ceases. -
Step 2 (Deep Drying): Transfer to a Schlenk line or high-vacuum manifold.
-
Pressure:
mbar (Oil pump required; diaphragm pumps are insufficient). -
Temperature: Heat to 105–110°C . (EAN is stable up to
, so this is safe). -
Duration: 24 to 48 hours.
-
-
Step 3 (Backfill): Backfill only with dry
or Ar. EAN is hygroscopic and will absorb atmospheric water in seconds.
Data: Drying Efficiency Comparison
| Method | Typical Final Water Content | Suitability for Electrochemistry | Notes |
| Rotary Evaporation (60°C, 20 mbar) | 2000 – 5000 ppm | NO | Removes bulk water only. |
| Molecular Sieves (4Å) | < 100 ppm | Conditional | Warning: Can leach |
| High Vacuum (110°C, 48h) | < 200 ppm | YES | The "Gold Standard" for pure EAN. |
| Lyophilization (Freeze Drying) | < 500 ppm | YES | Good for heat-sensitive derivatives, but slower than heating EAN. |
Module 3: Stoichiometry & pH Adjustment
Q: My EAN is slightly acidic/basic. How do I correct this without restarting?
Diagnosis: Equivalence Point Drift. Using aqueous precursors makes it hard to hit perfect 1:1 stoichiometry due to concentration variances.
The Fix: Titration Loop
-
Measure pH: Dissolve a small aliquot (e.g., 100 µL) in 1 mL neutral water.
-
Target pH: ~5.0 – 7.0 (EAN is a salt of a weak base and strong acid, so it naturally leans slightly acidic, typically pH 5-6).
-
-
Correction:
-
If Acidic (pH < 4): Bubble Ethylamine gas through the neat liquid. Avoid aqueous ethylamine at this stage to prevent re-introducing water.
-
If Basic (pH > 8): Add dilute
dropwise. (You will need to repeat the drying step).
-
Module 4: Post-Synthesis Polish (Color Removal)
Q: My product is dry and neutral, but still has a yellow tint. Can I use it?
Diagnosis: Trace Organic Impurities.[3] For general solvent use, yes. For spectroscopy or sensitive electrochemistry, no. The chromophores are likely trace oxidation products.
The Fix: Activated Charcoal Filtration
Recrystallization is difficult because EAN melts at
Protocol:
-
Add Activated Charcoal (approx. 5 wt% of EAN mass) to the liquid.
-
Stir at
for 12 hours. -
Filtration: Pass through a PTFE syringe filter (0.2 µm) or a fine glass frit.
-
Note: Do not use paper filters; EAN can leach cellulose or binders.
-
-
Result: The filtrate should be water-clear.
Troubleshooting Logic Tree
Use this decision matrix to determine your next step.
Figure 2: Step-by-step decision matrix for purifying Ethylammonium Nitrate.
References
-
Walden, P. (1914).[1][2] "Molecular weights and electrical conductivity of several fused salts." Bull. Acad. Imper. Sci. St. Petersbourg, 8, 405-422. (The foundational paper reporting the first room-temperature ionic liquid).[1]
-
Evans, D. F., Chen, S. H., Schriver, G. W., & Arnett, E. M. (1981). "Thermodynamics of solution of nonpolar gases in a fused salt. Ethylammonium nitrate."[1][2][3][4][5][6][7][8][9] Journal of the American Chemical Society, 103(2), 481-482. Link
-
Gnahm, M., & Kolb, D. M. (2011). "The interface between Au(111) and an ionic liquid."[10] Journal of Electroanalytical Chemistry, 661(1), 37-43. (Discusses the critical impact of water and impurities on CV results). Link
-
Hayes, R., Warr, G. G., & Atkin, R. (2015). "Structure and Nanostructure in Ionic Liquids." Chemical Reviews, 115(13), 6357–6426. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Ethylammonium nitrate enhances the extraction of transition metal nitrates by tri‐n‐butyl phosphate (TBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylammonium nitrate,>97% | IoLiTec [iolitec.de]
- 5. hiyka.com [hiyka.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration [organic-chemistry.org]
- 8. Ethylammonium nitrate (EAN), 100 g, CAS No. 22113-86-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
degradation pathways of ethylammonium nitrate at high temperatures
Technical Support Center: Ethylammonium Nitrate (EAN)
This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with Ethylammonium Nitrate (EAN). It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure the integrity and success of your work involving the thermal degradation of this foundational ionic liquid.
Troubleshooting Guide: Navigating Experimental Challenges
This section is designed to address specific issues you may encounter during high-temperature experiments with EAN. The question-and-answer format provides direct solutions and explains the underlying scientific principles.
Question 1: My EAN sample is decomposing at a significantly lower temperature than the literature value of ~240°C. What are the likely causes?
Answer: This is a common issue that can stem from several factors, often related to sample purity and experimental conditions.
-
Influence of Impurities: The thermal stability of ionic liquids is highly sensitive to impurities. Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, significantly lowering the decomposition temperature by providing alternative, lower-energy reaction pathways.[1] Similarly, residual reactants from synthesis, such as ethylamine or nitric acid, can initiate premature degradation.
-
Atmospheric Conditions: While EAN's decomposition has been studied under both inert (nitrogen) and oxidative (air) atmospheres, the presence of oxygen can lead to oxidative degradation pathways that may initiate at lower temperatures compared to purely thermal decomposition.[2][3][4]
-
Isothermal vs. Dynamic Heating: It is crucial to distinguish between the onset temperature reported from dynamic Thermogravimetric Analysis (TGA) and the long-term stability at a constant temperature. Dynamic TGA, where the temperature is ramped up continuously, can overestimate thermal stability.[2] Isothermal TGA experiments often reveal that EAN can experience significant mass loss at temperatures between 140-160°C over extended periods, well below its dynamic decomposition onset.[3]
Question 2: I'm observing an accelerating (autocatalytic) rate of decomposition in my experiment. Is this expected for EAN?
Answer: Yes, autocatalytic behavior can be observed in the decomposition of nitrate-based energetic salts.
-
Mechanism of Autocatalysis: For related compounds like hydroxylammonium nitrate (HAN), decomposition is accelerated by the formation of reactive species such as nitrous acid (HONO), which then participate in subsequent, faster degradation reactions.[5] A similar mechanism is plausible for EAN, where initial decomposition products can catalyze the degradation of the remaining material.
-
Nucleation-Controlled Processes: The decomposition process in EAN has been described by the Avrami equation, which is characteristic of autocatalytic or nucleation-controlled processes.[2] This suggests that the decomposition may begin at specific points (nucleation sites) and then propagate outwards at an accelerating rate.
Question 3: What are the primary gaseous products I should expect from EAN decomposition, and how can I reliably identify them?
Answer: The decomposition of EAN is complex, involving reactions of both the ethylammonium cation and the nitrate anion. While a complete, universally agreed-upon mechanism is still under investigation, we can infer the likely products based on the degradation of its constituent parts and related compounds.
-
Expected Products: The initial step is likely the dissociation of EAN into ethylamine and nitric acid, or the homolytic cleavage of the nitrate group.[6][7] This would lead to a cascade of reactions producing:
-
Recommended Analytical Techniques: To definitively identify these products, a Thermogravimetric Analyzer coupled with a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) is the gold standard. This allows for real-time identification of the gaseous species evolved as the sample is heated.
Question 4: Does the choice of my experimental vessel (e.g., platinum, alumina, glass) impact the results?
Answer: Absolutely. The material of the sample pan or reactor can have a significant effect.
-
Catalytic Effects: As mentioned, metal ions can catalyze decomposition. Using metallic pans (e.g., platinum, aluminum) can potentially introduce catalytic effects, although platinum is generally chosen for its inertness at high temperatures.
-
Surface Interactions: The high polarity of EAN can lead to strong interactions with polar surfaces like glass.[2] While this is more relevant to physical properties, it highlights the potential for surface-mediated reactions, especially if the vessel surface has adsorbed impurities. For thermal analysis, alumina or platinum crucibles are standard.[4][10] It is critical to ensure crucibles are scrupulously cleaned and baked before use to remove any organic or metallic residues.
Frequently Asked Questions (FAQs)
What is the accepted thermal decomposition temperature of pure EAN? EAN is considered to have good thermal stability for an ionic liquid. While it boils at 240 °C, its decomposition begins around the same temperature, at approximately 250 °C under dynamic heating conditions.[11] However, for practical, long-term applications, it is considered stable up to 140-160 °C.[3]
What is the likely first step in the thermal degradation of EAN? Based on studies of related ammonium nitrate salts and organic nitrates, two initiation pathways are considered most likely:
-
Proton Transfer: An initial endothermic dissociation into its constituent acid and base: ethylamine and nitric acid (CH₃CH₂NH₂ + HNO₃).[6][7]
-
Bond Cleavage: Homolytic cleavage of the O–NO₂ bond in the nitrate anion, leading to the formation of radicals.[8][9]
How does the atmosphere (inert vs. air) affect the final decomposition products? In an inert atmosphere (like nitrogen), the products are a result of purely thermal fragmentation and rearrangement. In the presence of air, oxidative pathways become significant. Oxygen can react with the initial decomposition fragments, particularly the organic components, leading to a different product distribution, likely including a higher proportion of carbon dioxide and water.
Quantitative Data Summary
The following table summarizes key thermophysical properties of Ethylammonium Nitrate for quick reference.
| Property | Value | Source(s) |
| Molar Mass | 108.097 g/mol | [12] |
| Melting Point | 12-13 °C | [11][13] |
| Boiling Point | 240 °C | [11] |
| Decomposition Onset (Dynamic) | ~250 °C | [11] |
| Long-Term Stability Limit | 140-160 °C | [3] |
Visualizing Degradation & Experimental Workflow
To better understand the processes involved, the following diagrams illustrate a proposed degradation pathway and a standard experimental workflow for its analysis.
Caption: Proposed degradation pathways of EAN at high temperatures.
Caption: Standard experimental workflow for TGA analysis of EAN.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for determining the thermal stability of EAN using dynamic TGA.
Objective: To determine the onset temperature of decomposition and the thermal degradation profile of EAN under an inert atmosphere.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity Ethylammonium Nitrate (>97%)
-
Alumina or platinum crucibles (70 µL)
-
Microbalance
-
High-purity nitrogen gas supply
Procedure:
-
Instrument Preparation:
-
Turn on the TGA and allow it to stabilize according to the manufacturer's instructions.
-
Set the purge gas to high-purity nitrogen with a flow rate of 20 mL/min.[10]
-
Perform a baseline (blank) run with an empty, clean crucible to ensure instrument stability.
-
-
Sample Preparation:
-
Carefully place a clean, empty TGA crucible on the microbalance and tare its weight.
-
Accurately weigh 3-5 mg of EAN directly into the crucible.[4] Record the exact mass. EAN is hygroscopic; minimize its exposure to ambient air.
-
-
TGA Run:
-
Open the TGA furnace and carefully place the sample crucible onto the balance mechanism.
-
Close the furnace and allow the atmosphere to purge for 10-15 minutes to ensure an inert environment.
-
Program the following temperature profile:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.[4]
-
-
Start the experiment and data acquisition.
-
-
Data Analysis:
-
Once the run is complete, save the data file containing mass, time, and temperature.
-
Plot the results as percent mass loss versus temperature (the TG curve).
-
Calculate the first derivative of the TG curve to obtain the DTG curve (rate of mass loss vs. temperature).
-
From the TG curve, determine the onset temperature of decomposition (Tₒₙₛₑₜ), typically defined by the intersection of the baseline tangent with the tangent at the point of maximum mass loss.
-
From the DTG curve, identify the peak temperature (Tₚₑₐₖ), which corresponds to the temperature of the maximum rate of decomposition.
-
Self-Validation:
-
Reproducibility: Run the experiment in triplicate to ensure the Tₒₙₛₑₜ and Tₚₑₐₖ values are reproducible within an acceptable margin (e.g., ±2 °C).
-
Mass Closure: The final residual mass should be near zero, indicating complete volatilization or decomposition of the sample.
-
Comparison: Compare your results with established literature values for high-purity EAN to validate your experimental setup and sample quality.
References
-
Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. hal.archives-ouvertes.fr. [Link]
-
Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. ResearchGate. [Link]
-
Thermal characterization of ethylammonium nitrate. ResearchGate. [Link]
-
Ethylammonium Nitrate,>97%. Hiyka. [Link]
-
Thermal characterization of ethylammonium nitrate. Sciforum. [Link]
-
Ethylammonium nitrate. Wikipedia. [Link]
-
A detailed kinetics model for the decomposition of aqueous hydroxylammonium nitrate. J-STAGE. [Link]
-
Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite. MDPI. [Link]
-
ethylammonium nitrate. NIST/TRC Web Thermo Tables. [Link]
-
Ethylammonium nitrate – Knowledge and References. Taylor & Francis Online. [Link]
-
EFFECT OF METAL SEQUESTRANTS ON THE DECOMPOSITION OF HYDROXYLAMMONIUM NITRATE. Virginia Tech. [Link]
-
Modes of thermal decomposition of AN. ResearchGate. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]
-
Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Royal Society of Chemistry. [Link]
-
Catalytic Decomposition of Hydroxylammonium Nitrate Ionic Liquid: Enhancement of NO Formation. DTIC. [Link]
-
Formation mechanism and source apportionment of nitrate in atmospheric aerosols. Taylor & Francis Online. [Link]
-
THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES. osti.gov. [Link]
-
Catalytic Decomposition of Hydroxylammonium Nitrate Ionic Liquid: Enhancement of NO Formation. eScholarship.org. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. ResearchGate. [Link]
-
Catalytic Decomposition of Hydroxylammonium Nitrate Ionic Liquid: Enhancement of NO Formation. OSTI.GOV. [Link]
-
Enhanced atmospheric oxidation and particle reductions driving changes to nitrate formation mechanisms across coastal and inland. Atmospheric Chemistry and Physics. [Link]
-
Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. National Institutes of Health. [Link]
-
THERMOPHYSICAL CHARACTERIZATION OF IONOGELS OF ETHYLAMONIUM NITRATE AS ADVANCED ELECTROLYTES FOR ELECTROCHEMICAL DEVICES. Sciforum. [Link]
Sources
- 1. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. sciforum.net [sciforum.net]
- 5. jes.or.jp [jes.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 8. caprysses.fr [caprysses.fr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 12. ethylammonium nitrate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Water Contamination in Ethylammonium Nitrate (EAN)
Ticket ID: EAN-H2O-001 Status: Open Priority: Critical (Experimental Validity at Risk) Assigned Specialist: Senior Application Scientist, Ionic Liquids Division[1]
Introduction: The Hygroscopic Paradox
Ethylammonium Nitrate (EAN) is the "progenitor" of room-temperature ionic liquids (RTILs), first described by Paul Walden in 1914.[1][2] It is a Protic Ionic Liquid (PIL) possessing a unique 3D hydrogen-bonded network similar to water.[1]
The Core Issue: EAN is aggressively hygroscopic. It does not just "get wet"; it actively pulls moisture from the atmosphere until it reaches equilibrium, often absorbing up to 20-30 wt% water. This is not merely an impurity issue—water fundamentally alters the nanostructure of EAN, converting it from a structured ionic fluid into a concentrated aqueous electrolyte solution.
This guide provides the diagnostic tools, remediation protocols, and mechanistic insights required to regain control of your EAN experiments.
Module 1: The Diagnostic Panel
How do I know if my EAN is compromised?
Do not rely on visual clarity; wet EAN looks identical to dry EAN.[1] Use the following tiered diagnostic approach.
Tier 1: Rapid Physical Indicators (The "Viscosity Drop")
Pure EAN is viscous (
| Indicator | Pure EAN (< 0.1 wt% H₂O) | Compromised EAN (> 1.0 wt% H₂O) |
| Viscosity ( | ~28 mPa[1]·s (Syrup-like) | < 15 mPa·s (Water-like) |
| Conductivity ( | ~20 mS/cm | > 40 mS/cm (Sharp Increase) |
| Density | 1.26 g/cm³ | < 1.25 g/cm³ |
| Electrochemical Window | ~2.5 V | < 1.5 V (Water electrolysis peaks appear) |
Tier 2: Instrumental Validation
Q: Can I use standard Karl Fischer (KF) titration? A: Yes, but with caveats.
-
Protocol: Use a coulometric KF titrator for <1% water.
-
Interference: EAN is a nitrate salt.[1][3][4][5] Ensure your KF reagents are compatible with oxidizing anions, although nitrate is generally stable at neutral pH.[1] Avoid acidic KF reagents that might protonate the nitrate or cause side reactions.
-
Target: For electrochemical or protein folding applications, your target is < 100 ppm (0.01%) .
Q: How do I spot water in FTIR? A: Look for the "Hydroxyl Bulge."
-
Region: 3200–3600 cm⁻¹.[1]
-
Signal: Pure EAN has N-H stretches here, but they are sharp(er). Water introduces a broad, rounded O-H stretching band that swells the baseline of the N-H region.
-
Secondary Signal: ~1640 cm⁻¹ (H-O-H bending mode).[1]
Module 2: Remediation Protocols (Purification)
My EAN is wet. How do I fix it?
Water in EAN is often a byproduct of its synthesis (Ethylamine + Nitric Acid
Workflow Visualization: The Drying Pathway
Caption: Step-by-step purification workflow from crude synthesis to electrochemical-grade EAN.
Protocol A: The "Deep Dry" (Standard Operating Procedure)
Context: Required for electrochemical studies, scattering experiments (SAS), and protein stability assays.[1]
-
Pre-Treatment: If synthesized fresh, remove bulk water via rotary evaporation at 60°C and 20 mbar until bubbling ceases.[1]
-
High Vacuum Setup: Transfer EAN to a round-bottom flask with a high-quality vacuum valve (Young's tap). Connect to a Schlenk line or high-vacuum manifold capable of < 0.1 mbar .[1]
-
Thermal Ramp:
-
Duration: Maintain vacuum and heat for 24 to 48 hours .
-
Backfilling: Backfill only with dry Argon or Nitrogen.[1] Do not open to air while hot.[1]
Protocol B: Molecular Sieves (The "Maintenance" Method)
Context: For keeping EAN dry inside a glovebox.
-
Activation: Activate 3Å molecular sieves at 300°C under vacuum for 12 hours.
-
Immersion: Add sieves directly to the EAN storage vessel (approx 10% v/v).
-
Filtration: EAN must be filtered (0.2 µm PTFE) before use to remove sieve dust, which acts as a nucleation site for artifacts in scattering data.[1]
Module 3: Impact Analysis & Mechanism
Why does water matter so much?
The Nanostructural Collapse
EAN is not a homogenous soup; it has a "sponge-like" nanostructure defined by polar (ionic) and non-polar (ethyl group) domains.[1]
-
Dry EAN: Ethylammonium cations and nitrate anions form a rigid, 3D H-bonded network.[1] This structure supports protein folding and high viscosity.[1]
-
Wet EAN: Water molecules intercalate between the nitrate and ammonium ions. They preferentially solvate the nitrate anion, "lubricating" the movement of ions. This causes the massive drop in viscosity and the spike in conductivity.
Diagram: The Water Interference Mechanism
Caption: Mechanistic pathway of water contamination leading to physicochemical property collapse.[1]
Application-Specific Consequences
-
Protein Refolding:
-
Electrochemistry:
Module 4: FAQ & Handling Best Practices
Q: Can I store EAN in plastic tubes? A: Avoid standard polypropylene (Falcon) tubes for long-term storage if dryness is critical.[1] They are permeable to water vapor over time.[1] Glass vials with PTFE-lined caps are the gold standard.
Q: My EAN turned yellow during drying. Is it ruined? A: Likely not. Slight yellowing indicates minor oxidation of trace amine impurities, often accelerated by heat.[1] If the NMR and viscosity are correct, it is usually acceptable for physical measurements, though not for UV-Vis spectroscopy.
Q: How do I transfer EAN without re-wetting it? A:
-
The "Syringe Technique": Use a gas-tight glass syringe.[1] Purge the syringe with N2 before drawing the liquid.
-
The Glovebox: Ideally, all transfers happen in an Ar-filled glovebox (
ppm H₂O).[1]
References
-
Walden, P. (1914).[1][2] Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg, 8, 405-422.[1]
-
Atkin, R., & Warr, G. G. (2008).[1] Structure in protic ionic liquids: a neutron diffraction study of ethylammonium nitrate. Journal of Physical Chemistry B, 112(22), 6727-6730.[1] [1]
-
Bouchet, R., et al. (2025).[1][7] Transport and Thermodynamic Properties of Ethylammonium Nitrate–Water Binary Mixtures. ResearchGate.[1]
-
Summers, C. A., & Flowers, R. A. (2000).[1] Protein renaturation by the liquid organic salt ethylammonium nitrate.[4][12] Protein Science, 9(10), 2001-2008.[1]
-
Méndez-Morales, T., et al. (2013).[1][13] Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. MDPI. [1][7]
Sources
- 1. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein renaturation by the liquid organic salt ethylammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylammonium nitrate enhances the extraction of transition metal nitrates by tri‐n‐butyl phosphate (TBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metrohm.com [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nitrate Isotope Procedure [wwwrcamnl.wr.usgs.gov]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2653391A - Method for drying ammonium nitrate and like materials - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ethylammonium Nitrate (EAN) for Electrochemical Applications
Current Status: Operational Support Tier: Level 3 (Advanced Research & Development) Subject: Enhancing the Electrochemical Window of Ethylammonium Nitrate (EAN)
Welcome to the EAN Optimization Hub
As Senior Application Scientists, we understand that Ethylammonium Nitrate (EAN) is a double-edged sword. It is the oldest and most archetypal Protic Ionic Liquid (PIL), prized for its hydrogen-bonding network that mimics water. However, this "protic" nature is exactly what limits its Electrochemical Window (EW). The labile protons on the ethylammonium cation (
This guide is not a textbook; it is a troubleshooting manual designed to push that limit toward 3.0–4.0 V for high-energy applications like supercapacitors and batteries.
Module 1: The Foundation – Purity & Water Management
User Report: "My background current is high, and the window is barely 2.0 V. Is my EAN degraded?"
Diagnosis: The most common culprit is water . EAN is extremely hygroscopic. Even 1 wt% water content can narrow the EW by facilitating proton reduction and lowering the viscosity, which increases the diffusion of electroactive impurities.
Troubleshooting Protocol: Deep Drying & Acid-Base Balance
Do not rely solely on rotary evaporation. Follow this rigorous drying workflow.
Step-by-Step Protocol:
-
Pre-Treatment: If the EAN is yellow/orange, it contains oxidation byproducts. Pass it through an activated carbon column before drying.
-
Vacuum Heating: Place EAN in a Schlenk line under high vacuum (< 1 mbar) at 60°C for at least 24 hours. Note: Do not exceed 80°C to avoid thermal decomposition.
-
Molecular Sieve Finishing:
-
Use 3 Å molecular sieves (activated at 300°C under vacuum).
-
Why 3 Å? Larger pores (4 Å or 5 Å) might trap the ethylammonium cation itself.
-
Immerse sieves in EAN for 48 hours inside an Argon-filled glovebox.
-
-
Karl Fischer Validation: Target water content is < 100 ppm .
Visualizing the Purification Logic:
Figure 1: Critical purification workflow to minimize parasitic currents from water and impurities.
Module 2: The Hardware – Electrode Interface Engineering
User Report: "I purified my EAN, but I still see reduction peaks at -1.0 V vs. Ag/AgCl."
Diagnosis:
You are likely using Platinum (Pt) electrodes.[1] Pt is an excellent catalyst for the Hydrogen Evolution Reaction (HER). In a protic liquid like EAN, Pt facilitates the reduction of the ammonium proton (
Solution: Switch to Glassy Carbon (GC)
Glassy Carbon has a high overpotential for hydrogen evolution, effectively "hiding" the proton reduction current and extending the cathodic limit.
Comparative Data: Electrode Impact on EAN Stability
| Parameter | Platinum (Pt) Electrode | Glassy Carbon (GC) Electrode | Mechanism of Difference |
| Cathodic Limit | ~ -0.9 V | ~ -1.5 V | Pt catalyzes HER; GC suppresses it. |
| Anodic Limit | ~ +1.1 V | ~ +1.3 V | Pt oxide formation vs. Carbon stability. |
| Total Window | ~ 2.0 V | ~ 2.8 V | Kinetic inhibition of breakdown. |
Note: Potentials are approximate vs. Ag wire quasireference and depend on water content.
Module 3: The Enhancement – Electrolyte Engineering
User Report: "I need a 3.5 V window for a high-voltage supercapacitor. Pure EAN isn't enough."
Diagnosis: You have reached the thermodynamic limit of the neat ionic liquid. To go further, you must alter the solvation structure. The strategy here is "Salt-in-PIL" or superconcentration.
Strategy: Lithium Salt Additives (The Passivation Effect)
Adding high concentrations of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI ) to EAN can extend the window.
Why it works:
-
Water Scavenging:
ions strongly coordinate with residual water molecules, making them unavailable for reduction. -
Passivation (SEI): The TFSI anion decomposes sacrificially to form a Solid Electrolyte Interphase (SEI) on the negative electrode. This film blocks the direct reduction of the
cation while allowing transport.
Protocol: Preparing 1 m LiTFSI in EAN
-
Dry Components Separately: Dry LiTFSI salt at 120°C under vacuum for 12 hours. Use the dried EAN from Module 1.
-
Mixing: Mix in an Argon glovebox. The dissolution is exothermic; add salt slowly.
-
Conditioning: Run 5-10 Cyclic Voltammetry (CV) cycles to form the stable SEI layer before performing the final EW measurement.
Visualizing the Enhancement Mechanism:
Figure 2: Mechanism of electrochemical window expansion via SEI formation using Li-salt additives.
Frequently Asked Questions (FAQ)
Q1: Which reference electrode should I use for EAN?
-
Avoid: Standard Calomel (SCE) or Ag/AgCl (aqueous). The water/KCl will leak into your EAN, ruining the dryness you worked for.
-
Recommended: A Silver Wire Quasi-Reference Electrode (Ag QRE) . It is stable in ILs. For absolute calibration, add Ferrocene (Fc/Fc+) as an internal standard at the end of your experiment.
Q2: Can I use molecular sieves directly in the electrochemical cell?
-
No. Sieves are aluminosilicates.[2] If they grind against the stir bar, they produce dust that alters mass transport and can clog electrode surfaces. Filter the EAN before use.
Q3: My EAN turned reddish-brown during the experiment. What happened?
-
This indicates the oxidation of the nitrate anion (
) to Nitrogen Dioxide ( ). You have exceeded the anodic limit. Reduce your upper voltage cutoff immediately to prevent permanent electrolyte degradation.
References
-
Walden, P. (1914).[3][4] Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg. (Foundational synthesis of EAN).
-
Evans, D. F., et al. (1982). Structure and properties of ethylammonium nitrate ionic liquid. Journal of Solution Chemistry. Link
-
Reid, D. L., et al. (2025). Enabling LiTFSI-based Electrolytes for Safer Lithium-Ion Batteries. ResearchGate.[5] Link (Context on LiTFSI stability enhancement).
-
Méndez-Morales, T., et al. (2013). Electrochemical stability of ionic liquids: a theoretical vs. experimental study. PCCP. Link
- Hayyan, M., et al. (2013). Electrochemical window of ionic liquids. Journal of Industrial and Engineering Chemistry. (General review on IL windows).
Sources
overcoming solubility issues of reactants in ethylammonium nitrate
Welcome to the EAN Technical Support Hub
You are likely here because your reactants are precipitating, forming gums, or refusing to dissolve in Ethylammonium Nitrate (EAN). As the first Protic Ionic Liquid (PIL) ever discovered, EAN is unique. It is not merely a salt; it is a nanostructured amphiphilic solvent with a 3-dimensional hydrogen bond network similar to water.[1]
To master solubility in EAN, you must stop treating it like a standard organic solvent (e.g., DMSO, Acetonitrile) and start treating it as a tunable, structured fluid. This guide addresses the three most common failure modes: Hygroscopic Interference , Viscous Mass-Transfer Limits , and Polarity Mismatch .
Module 1: The Water Paradox (Critical Variable)
The Issue: "My solubility results are inconsistent between batches." or "The viscosity seems lower than reported."
Root Cause: EAN is extremely hygroscopic. Water is not just an impurity; it acts as a "structure breaker." Even 1-2 wt% water can collapse the native hydrogen bond network of EAN, drastically altering its solvent power and viscosity. Conversely, if your EAN is too dry, viscosity spikes, halting diffusion-based dissolution.
Diagnostic Protocol: The "Viscosity Check"
Before adding reactants, verify your solvent quality.
| Parameter | Pure EAN (Dry) | EAN + 1 wt% Water | EAN + 5 wt% Water |
| Viscosity (25°C) | ~28 cP (0.028 Pa·s) | ~22 cP | ~15 cP |
| Solvent Behavior | Structured Network | Weakened Network | Aqueous Electrolyte |
| Rec. Application | Organic synthesis, Protein refolding | General dissolution | Electrochemistry |
Corrective Workflow: The "Deep Dry" Protocol
If you require anhydrous conditions for reactant solubility (e.g., organometallics), standard drying is insufficient.
-
Pre-Dry: Rotary evaporation at 60°C for 4 hours to remove bulk water.
-
Deep Dry: Transfer to a Schlenk line. Apply high vacuum (< 10⁻³ mbar ) at 50°C for 48–72 hours .
-
Verification: Karl Fischer titration is gold standard. If unavailable, measure refractive index (Target:
).
Module 2: Overcoming Viscosity & Mass Transfer
The Issue: "The reactant sits at the bottom of the flask and won't dissolve, even with stirring."
Root Cause: EAN is roughly 30x more viscous than water. At room temperature, a "viscous boundary layer" forms around solid reactant particles, preventing fresh solvent from reaching the surface. Standard magnetic stirring is often too weak to shear this layer.
Troubleshooting Guide: Thermal & Mechanical Activation
Q: Should I just heat it? A: Yes, but precisely. EAN follows Arrhenius viscosity behavior . Heating from 25°C to 60°C reduces viscosity by nearly 60%, significantly increasing diffusion rates.
Q: My reactant is heat-sensitive. What now? A: Use High-Shear Mixing or Sonication .
-
Protocol: Pulse sonication (20kHz, 30% amplitude) for 30-second intervals. This creates micro-cavitation that disrupts the viscous boundary layer without bulk heating.
Visual Workflow: The Solubility Decision Tree
Caption: Logical decision tree for troubleshooting solubility based on reactant properties and EAN physics.
Module 3: Solubilizing Hydrophobic Reactants
The Issue: "My non-polar reactant forms a separate phase or an emulsion."
Root Cause: EAN is amphiphilic. It has polar domains (ammonium/nitrate) and non-polar domains (ethyl chains). However, the non-polar domains are small (
Solution: Domain Expansion (Cosolvents)
You need to expand the non-polar domains.
-
Cosolvent Scanning: Add Methanol or DMSO in small increments (5–20 mol%).
-
Microemulsions: For oils or long-chain lipids, EAN can act as the continuous phase in a microemulsion.
-
Protocol: Add a non-ionic surfactant (e.g.,
). This stabilizes oil droplets within the EAN network.
-
Module 4: Metal Oxides & Inorganic Salts
The Issue: "Metal oxides (CuO, ZnO) are completely inert in EAN."
Root Cause: While EAN is ionic, it is not a strong acid on its own. Metal oxides require proton activity to break the lattice oxygen bonds.
Protocol: Acid-Assisted Digestion
EAN is synthesized from Ethylamine and Nitric Acid.[1][3] You can shift the equilibrium by adding excess acid compatible with the anion.
-
Additive: Add 0.1M to 1.0M
(Nitric Acid) to the EAN. -
Mechanism: This increases the proton activity (
) without introducing a foreign anion (since EAN already contains nitrate). -
Result: The metal oxide converts to the metal nitrate, which is generally soluble in the ionic matrix.
Frequently Asked Questions (FAQ)
Q: Can I use EAN to dissolve proteins without denaturing them? A: Yes. Unlike many organic solvents, EAN can support protein folding (e.g., Lysozyme). The ethyl group shields hydrophobic pockets, while the ionic network stabilizes surface charges. Tip: Keep water content controlled; "dry" EAN is often better for stability than wet EAN.
Q: Why does my EAN turn yellow upon heating?
A: Decomposition. EAN is thermally stable up to ~240°C, but impurities (excess amine) can oxidize earlier. If it turns yellow at <100°C, your EAN likely has unreacted ethylamine. Recrystallize or sparge with
Q: Is EAN toxic? A: It is generally considered "green" and biodegradable, but it is an irritant. Always handle with gloves. The nitrate anion is an oxidizer; avoid mixing with strong reducing agents.
References
-
Walden, P. (1914).[1][4] Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg, 8, 405-422. (The discovery of EAN).
-
Evans, D. F., Chen, S. H., Schriver, G. W., & Arnett, E. M. (1981). Thermodynamics of solution of nonpolar gases in a fused salt: Ethylammonium nitrate. Journal of the American Chemical Society, 103(2), 481-482. Link
-
Hayes, R., Warr, G. G., & Atkin, R. (2015).[3] Structure and Nanostructure in Ionic Liquids.[3] Chemical Reviews, 115(13), 6357–6426. Link
-
Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link
-
Abbott, A. P., et al. (2011). Solubility of metal oxides in deep eutectic solvents based on choline chloride. Journal of Chemical & Engineering Data, 51(4), 1280-1282. (Contextual comparison for metal oxide solubility mechanisms). Link
Sources
Technical Support Center: Troubleshooting Viscosity Problems with Ethylammonium Nitrate (EAN) Mixtures
Welcome to the technical support center for ethylammonium nitrate (EAN) mixtures. This guide is designed for researchers, scientists, and drug development professionals who are utilizing EAN in their experiments and encountering viscosity-related challenges. As a protic ionic liquid, EAN offers a unique set of properties, but its viscosity can be highly sensitive to various factors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively.
Section 1: Understanding the Fundamentals of EAN Viscosity
Before delving into troubleshooting, it is crucial to understand the key factors that govern the viscosity of EAN and its mixtures. The viscosity of EAN is primarily influenced by the extensive three-dimensional hydrogen-bonding network, as well as ion-ion and ion-dipole interactions.[1][2] Any factor that disrupts or modifies these interactions will have a significant impact on the fluid's resistance to flow.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the viscosity of EAN mixtures.
Q1: My freshly prepared EAN has a much higher viscosity than the literature value. What could be the cause?
A1: An unexpectedly high viscosity in neat EAN is often due to the presence of impurities. The most common culprits are residual reactants from the synthesis process, such as unreacted ethylamine or nitric acid, and halide contaminants.[3] These impurities can disrupt the natural ion packing and hydrogen bonding of EAN, leading to increased viscosity. It is also crucial to ensure that the temperature at which you are measuring or observing the viscosity is consistent with the literature value, as temperature has a significant effect on viscosity.
Q2: I've added a co-solvent to my EAN mixture, and the viscosity has changed unexpectedly. Why is this happening?
A2: The addition of a co-solvent can have a complex effect on the viscosity of EAN mixtures. The outcome depends on the nature of the co-solvent and its interactions with the EAN ions.
-
Polar Protic Solvents (e.g., water, methanol): Small amounts of water can significantly decrease the viscosity of EAN by disrupting the hydrogen-bonding network.[4][5] However, with some alcohols like methanol, at certain concentrations and temperatures, the viscosity can paradoxically increase. This is attributed to the formation of strong hydrogen-bonded complexes between EAN and the alcohol molecules.[6][7]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents can also reduce viscosity by solvating the ions and disrupting the ionic lattice of the EAN. The extent of the viscosity reduction will depend on the polarity and size of the solvent molecules.
-
Nonpolar Solvents: Nonpolar solvents are generally immiscible with EAN and will lead to phase separation.
Q3: My EAN-protein solution is too viscous for my application (e.g., protein crystallization, injection). What can I do?
A3: High viscosity in concentrated protein solutions is a common challenge. In EAN-based formulations, this can be exacerbated by strong interactions between the protein and the ionic liquid. Here are several strategies to reduce viscosity:
-
Optimize Water Content: As mentioned, water is a very effective viscosity-reducing agent in EAN. Carefully titrating the water content can significantly lower the viscosity of your EAN-protein mixture.
-
Adjust pH: The pH of the solution can influence the surface charge of the protein, affecting protein-protein and protein-EAN interactions. Systematically varying the pH can help find a "sweet spot" of lower viscosity.
-
Use of Excipients: Small molecule excipients, such as salts (e.g., NaCl), amino acids (e.g., arginine), or sugars, can be added to modulate intermolecular interactions and reduce viscosity.
-
Temperature Control: Increasing the temperature will generally decrease the viscosity of the solution. However, you must consider the thermal stability of your protein.
Q4: My EAN mixture exhibits non-Newtonian behavior (shear thinning or shear thickening). Is this normal?
A4: While pure EAN is a Newtonian fluid, some EAN mixtures, particularly at low EAN concentrations with certain co-solvents like methanol, can exhibit non-Newtonian behavior.[6] Shear thinning (viscosity decreases with increasing shear rate) or shear thickening (viscosity increases with increasing shear rate) can occur due to the formation and disruption of supramolecular structures under shear. If you observe non-Newtonian behavior, it is important to characterize the viscosity across a range of shear rates relevant to your application.
Section 3: Troubleshooting Guide: Diagnosing and Resolving Viscosity Problems
This guide provides a systematic approach to troubleshooting common viscosity issues with EAN mixtures.
Problem 1: Unexpectedly High Viscosity of Neat or Dilute EAN Solution
Initial Diagnosis Workflow
Caption: Initial diagnostic workflow for high viscosity in neat or dilute EAN.
Detailed Troubleshooting Steps
-
Verify Temperature: Ensure your temperature control is accurate. A lower-than-expected temperature will result in a higher viscosity.
-
Quantify Water Content: The presence of water is a primary factor influencing EAN viscosity.
-
Action: Perform Karl Fischer titration to determine the exact water content.[4][5]
-
Interpretation: Even small amounts of water (e.g., a few thousand ppm) can significantly decrease viscosity.[4] If your EAN is supposed to be anhydrous, a high water content is a likely cause of lower-than-expected viscosity. Conversely, if you are expecting a certain water content and it is lower, the viscosity will be higher.
-
| Water Content in EAN (ppm) | Average Viscosity Change (%) |
| Up to 30,000 | ~ -39% |
| Data synthesized from[4][5] |
-
Screen for Halide Impurities: Halide ions (Cl⁻, Br⁻, I⁻) are common impurities from the synthesis of ionic liquids and can significantly increase viscosity.
-
Action: Use ion chromatography to quantify halide concentrations.[8]
-
Interpretation: Halide impurities disrupt the ionic packing and can lead to stronger intermolecular interactions, increasing viscosity.
-
-
Purification: If impurities are detected, purification is necessary.
-
Action: A common method involves dissolving the EAN in a suitable solvent, treating it with a silver salt (e.g., silver nitrate) to precipitate silver halides, followed by filtration and removal of the solvent and excess water under vacuum.
-
Problem 2: High Viscosity in EAN-Solute Mixtures (e.g., APIs, Organic Molecules)
Underlying Causes and Solutions
Strong intermolecular interactions between the solute and EAN are the primary cause of high viscosity in these mixtures. These interactions can include:
-
Hydrogen Bonding: Solutes with hydrogen bond donors or acceptors can interact strongly with the ethylammonium cation and the nitrate anion.
-
Electrostatic Interactions: Charged or highly polar solutes will have strong electrostatic interactions with the ions of EAN.
-
Van der Waals Forces: Larger solutes with extensive nonpolar regions can also contribute to increased viscosity through van der Waals interactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high viscosity in EAN-solute mixtures.
Practical Steps
-
Co-solvent Addition: Systematically add a co-solvent to disrupt the strong solute-EAN interactions. Water is often the most effective and should be the first choice if compatible with your system.
-
Temperature Optimization: Gradually increase the temperature of the mixture while monitoring the viscosity. Be mindful of the thermal stability of your solute.
-
Formulation Adjustment: If applicable to your application (e.g., drug formulation), screen a library of pharmaceutically acceptable excipients to identify ones that can disrupt the viscosity-building interactions.
Section 4: Experimental Protocols
Protocol 1: Purification of Ethylammonium Nitrate from Halide Impurities
This protocol describes a general procedure for removing halide impurities from EAN.
Materials:
-
Crude Ethylammonium Nitrate (EAN)
-
Silver Nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Deionized water
-
Filter paper (0.2 µm pore size)
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the crude EAN in a minimal amount of acetone.
-
In a separate container, prepare a concentrated solution of AgNO₃ in deionized water.
-
Slowly add the AgNO₃ solution dropwise to the EAN/acetone solution while stirring vigorously. A white (AgCl), cream (AgBr), or yellow (AgI) precipitate will form.
-
Continue adding the AgNO₃ solution until no further precipitation is observed.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filter the mixture through a 0.2 µm filter to remove the silver halide precipitate.
-
Transfer the filtrate to a round-bottom flask.
-
Remove the acetone using a rotary evaporator.
-
Dry the EAN under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove residual water and any volatile impurities.
-
Quality Control: Analyze the purified EAN for halide content using ion chromatography and for water content using Karl Fischer titration to confirm purity.
Protocol 2: Viscosity Measurement of EAN Mixtures
This protocol provides a general guideline for accurate viscosity measurement.
Equipment:
-
Rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate, parallel-plate)
-
Temperature-controlled sample holder
Procedure:
-
Calibration: Ensure the viscometer is properly calibrated using a standard viscosity fluid.
-
Sample Loading: Carefully load the EAN mixture onto the sample holder, ensuring there are no air bubbles.
-
Temperature Equilibration: Allow the sample to equilibrate at the desired temperature for a sufficient amount of time (e.g., 10-15 minutes).
-
Measurement:
-
For Newtonian fluids , measure the viscosity at a single shear rate.
-
For non-Newtonian fluids , perform a shear rate sweep to characterize the viscosity profile.
-
-
Data Analysis: Record the viscosity as a function of shear rate and temperature.
Section 5: Best Practices for Handling and Preparing EAN Mixtures
-
Hygroscopicity: EAN is hygroscopic. Store it in a tightly sealed container in a desiccator or glovebox to minimize water absorption.
-
Material Compatibility: EAN can be corrosive to some metals. Use glass or chemically resistant polymer containers and utensils.
-
Mixing: For high-viscosity mixtures, use mechanical stirring (overhead stirrer or magnetic stirrer with a powerful stir bar) to ensure homogeneity. For highly viscous or non-Newtonian fluids, specialized mixing equipment may be necessary.[9]
-
Safety: Wear appropriate personal protective equipment (gloves, safety glasses) when handling EAN and its mixtures.
References
-
Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. [Link]
-
(PDF) Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. [Link]
-
Ethylammonium nitrate - Wikipedia. [Link]
-
Ethylammonium nitrate – Knowledge and References - Taylor & Francis. [Link]
-
Viscosity of aqueous ammonium nitrate-organic particles: equilibrium partitioning may be a reasonable assumption for. [Link]
-
Abnormal Temperature Dependence of the Viscosity of Ethylammonium Nitrate–Methanol Ionic Mixtures | Request PDF. [Link]
-
Impurity Characterization Techniques - ResolveMass Laboratories Inc. [Link]
-
Ethylammonium nitrate enhances the extraction of transition metal nitrates by tri‐n‐butyl phosphate (TBP) - PMC. [Link]
-
Viscosity of α-pinene secondary organic material and implications for particle growth and reactivity - PMC. [Link]
-
(PDF) Eutectic Mixtures to Enhance the Solubility of Active Pharmaceutical Ingredients: Density Functional Theory and Infrared Spectroscopy Approaches. [Link]
-
How do intermolecular forces affect viscosity class 11 chemistry CBSE - Vedantu. [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka. [Link]
-
Synthesis of protic ionic liquids - research.chalmers.se. [Link]
-
State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17O and 15N NMR - RSC Publishing. [Link]
-
An investigation into the effects of excipient particle size, blending techniques and processing parameters on the homogeneity and content uniformity of a blend containing low-dose model drug - PMC. [Link]
-
The viscosity anomaly near the critical consolute point of the ionic ethylammonium nitrate-n-octanol mixture - American Institute of Physics. [Link]
-
Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces - PMC. [Link]
-
Optimizing non-Newtonian mixing applications with viscosity management - rheonics. [Link]
-
Removal of the Harmful Nitrate Anions from Potable Water Using Different Methods and Materials, including Zero-Valent Iron - MDPI. [Link]
-
Ion Chromatography: Sample Analysis of Ammonium Nitrate and Other Cations and Anions - DTIC. [Link]
-
Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects - MDPI. [Link]
-
Ethylammonium nitrate (EAN), 100 g - Ionic Liquids - Carl ROTH. [Link]
-
Understanding the structures and dynamics of protic [EtNH3][NO3] and aprotic [Emim][NTF₂] ionic liquid mixtures from molecular dynamics simulation - ResearchGate. [Link]
-
Karl Fischer titration - Wikipedia. [Link]
-
Protic Ionic Liquids: Preparation, Characterization, and Proton Free Energy Level Representation | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Viscosity models for ionic liquids and their mixtures - RSC Publishing. [Link]
-
Abnormal Temperature Dependence of the Viscosity of Ethylammonium Nitrate–Methanol Ionic Mixtures | Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How do intermolecular forces affect viscosity class 11 chemistry CBSE [vedantu.com]
- 3. metrohm.com [metrohm.com]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. イオンクロマトグラフィーによるハロゲン化物の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Ethylammonium Nitrate-Based Systems
Welcome to the technical support center for ethylammonium nitrate (EAN)-based systems. This guide is designed for researchers, scientists, and drug development professionals who are utilizing EAN in their experimental work and encountering challenges with phase separation. As a protic ionic liquid, EAN offers a unique solvent environment, but its amphiphilic nature can also lead to complex phase behavior, particularly when mixed with other components like water, salts, or biomolecules.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve phase separation issues. The information herein is grounded in established physicochemical principles to provide not just solutions, but a deeper understanding of the underlying mechanisms.
Troubleshooting Guide: Diagnosing and Resolving Phase Separation
Phase separation in your EAN-based system can manifest as cloudiness, the formation of distinct liquid layers, or precipitation of solutes. Use this guide to identify the root cause and implement effective solutions.
Issue 1: Phase separation upon addition of salts.
Q: My EAN solution, which was clear, turned cloudy and eventually separated into two phases after I added an inorganic salt (e.g., K₃PO₄, (NH₄)₂SO₄). Why is this happening and what can I do?
A: This is a classic example of the "salting-out" effect, a primary driver of phase separation in aqueous ionic liquid systems.[1] In essence, there is a competition for water molecules between the EAN and the added salt.[1]
-
Mechanism Explained: Salts with highly charged, kosmotropic ions (like phosphate or sulfate) are very effective at structuring water molecules around themselves.[1] This process sequesters water away from the EAN, reducing its solubility and forcing it to form a separate, IL-rich phase.[1][2] The strength of this effect depends on the salt's ability to hydrate, which can be predicted by its Gibbs free energy of hydration.[2]
-
Troubleshooting Steps:
-
Re-evaluate Your Salt Choice: If your experimental design allows, switch to a salt with less of a salting-out effect. Chaotropic salts are less likely to induce phase separation compared to kosmotropic ones.[1]
-
Reduce Salt Concentration: Use the minimum concentration of the salting-out agent required for your application.
-
Increase Water Content: If compatible with your experiment, adding more water can help to keep both the EAN and the salt solvated, pushing the phase boundary.
-
Temperature Adjustment: The phase separation ability of some salt systems can be temperature-dependent.[1] Experiment with adjusting the temperature of your system to see if the components become miscible.
-
Issue 2: Phase separation when mixing EAN with a non-polar solvent.
Q: I am trying to create a microemulsion using EAN as the polar phase and a non-polar solvent like an n-alkane, but I'm getting two distinct layers instead of a stable emulsion. What am I doing wrong?
A: EAN, while polar, requires the presence of a surfactant or co-surfactant to form stable microemulsions with non-polar solvents.[3][4] Without a surfactant to bridge the interface between the polar EAN and the non-polar solvent, they will remain immiscible.
-
Mechanism Explained: Surfactants are amphiphilic molecules that can stabilize the interface between two immiscible liquids. In an EAN/alkane system, the surfactant will orient itself at the interface, with its polar head group interacting with the EAN and its non-polar tail extending into the alkane phase. This reduces the interfacial tension and allows for the formation of stable droplets (either EAN-in-oil or oil-in-EAN).[4]
-
Experimental Protocol: Forming a Stable EAN/Alkane Microemulsion
-
Select an Appropriate Surfactant: Non-ionic surfactants like C₁₂E₃ or ionic liquid surfactants such as 1-hexadecyl-3-methyl imidazolium chloride ([C₁₆mim][Cl]) have been shown to be effective.[3][4]
-
Consider a Co-surfactant: A co-surfactant, like decanol, can improve the stability and flexibility of the microemulsion.[3]
-
Systematic Component Titration:
-
Start with a known concentration of your surfactant in the non-polar solvent.
-
Gradually titrate the EAN into the surfactant/oil mixture while stirring.
-
Observe the mixture for clarity. The transition from a cloudy, two-phase system to a clear, single-phase microemulsion indicates successful formation.
-
-
Characterization: Use techniques like dynamic light scattering (DLS) to confirm the presence and size of droplets within the microemulsion.[3]
-
Issue 3: Precipitation of a biomolecule (protein, DNA, etc.) in an EAN solution.
Q: I am using EAN as a solvent for a protein, but the protein is precipitating out of solution. How can I improve its solubility?
A: Protein precipitation in EAN can be due to a variety of factors, including the disruption of the protein's native hydration shell, unfavorable electrostatic interactions, or changes in the solution's pH.
-
Mechanism Explained: EAN is a complex solvent with both polar and non-polar domains arising from its ionic and ethyl groups, respectively. This "dual nature" can lead to nano-scale segregation in the liquid state.[5] The interactions between EAN and a biomolecule are a delicate balance of hydrogen bonding, electrostatic forces, and hydrophobic interactions. If the overall interaction is not favorable, the biomolecule may unfold and aggregate, leading to precipitation. The addition of other components, like water or salts, can further shift this balance. For instance, adding water can weaken the solvation of the biomolecule by EAN, potentially leading to instability.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biomolecule precipitation in EAN.
Frequently Asked Questions (FAQs)
Q1: What is the role of water in EAN phase stability?
A1: Water is a critical component that can either stabilize or destabilize an EAN system, depending on the other components present.[6] In EAN-water binary mixtures, the components are miscible across all compositions at ambient temperatures.[7] However, the addition of a third component, such as a kosmotropic salt or a hydrophobic molecule, can lead to the formation of an aqueous two-phase system (ATPS).[1] In this scenario, water plays an active role in the phase separation by preferentially solvating the more hydrophilic species, leading to the salting-out of the other.[1][2] Conversely, for some biomolecules in pure EAN, a small amount of water can actually improve stability by mediating interactions.[6]
Q2: How does temperature affect the phase behavior of EAN systems?
A2: Temperature can have a significant impact on the phase stability of EAN systems, although its effect can be complex. For some EAN-based microemulsions, remarkable thermal stability has been observed, with no phase changes occurring between 30°C and 150°C.[3] In aqueous two-phase systems, the effect of temperature is dependent on the specific components. For example, some ionic liquid/salt systems are more prone to phase separation at lower temperatures.[1] It is crucial to experimentally determine the temperature-composition phase diagram for your specific system.
Q3: Can the structure of the ionic liquid itself influence phase separation?
A3: Absolutely. While this guide focuses on EAN, it's important to understand that the properties of an ionic liquid are tunable by altering its cation or anion.[8] For instance, increasing the length of the alkyl chain on the cation or anion generally increases the ionic liquid's hydrophobicity and its ability to phase separate from aqueous solutions.[1] This is due to a strengthening of solvophobic interactions.[9] Therefore, if you are consistently having issues with phase separation with EAN, and your experimental parameters are flexible, considering a different protic ionic liquid with a shorter alkyl chain might be a viable strategy.
Q4: What analytical techniques can I use to study phase separation in my EAN system?
A4: A variety of analytical techniques can provide insight into the phase behavior of your EAN system:
| Analytical Technique | Information Gained |
| Visual Observation | Simple, initial detection of turbidity or layer formation. |
| UV-Vis Spectroscopy | Can be used to determine the "cloud point," the temperature at which the solution becomes turbid.[2] |
| Dynamic Light Scattering (DLS) | Measures the size of droplets or aggregates in a microemulsion or pre-phase separation state.[3] |
| Small-Angle Neutron/X-ray Scattering (SANS/SAXS) | Provides detailed structural information about nano-scale organization, such as droplet size and shape in microemulsions or the segregation of polar and non-polar domains.[3][5] |
| NMR Spectroscopy | Can be used to determine the composition of coexisting phases and to study the self-diffusion of components, which helps to distinguish between continuous and discrete structures.[4] |
| HPLC (Mixed-Mode) | Can be used to analyze the composition of each phase after separation.[10] |
Q5: My EAN system seems to be forming an ordered phase, almost like a liquid crystal, near a surface. Is this normal?
A5: Yes, this phenomenon has been observed. When EAN is confined between surfaces, such as glass plates, it can form an ordered phase similar to a liquid crystal.[11] NMR studies have shown that the nitrate anions can adopt a preferential orientation relative to the surface.[11] This is an important consideration for applications involving interfaces, such as in thin films or when using EAN as a medium for surface-sensitive techniques.
Summary of Key Parameters Influencing EAN Phase Stability
| Parameter | Effect on Phase Stability | Mitigation Strategies |
| Added Salts (Kosmotropic) | High concentrations strongly promote phase separation ("salting-out").[1] | Reduce concentration; switch to a less kosmotropic (more chaotropic) salt. |
| Water Content | Can either prevent or induce phase separation depending on other solutes.[6] | Optimize water content for your specific system; use anhydrous EAN if necessary. |
| Temperature | System-dependent; can either increase or decrease miscibility.[1][3] | Experimentally determine the effect of temperature on your system. |
| Presence of Non-polar Solutes | Induces phase separation without a surfactant.[4] | Add an appropriate surfactant and/or co-surfactant to form a stable microemulsion. |
| Biomolecule Concentration | High concentrations can lead to aggregation and precipitation. | Work at lower concentrations; screen for stabilizing additives. |
References
-
Title: Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems Source: MDPI URL: [Link]
-
Title: Ethylammonium nitrate enhances the extraction of transition metal nitrates by tri‐n‐butyl phosphate (TBP) Source: PMC URL: [Link]
-
Title: Phase behaviors of ionic liquids attributed to the dual ionic and organic nature Source: IOPscience URL: [Link]
-
Title: Phase behavior of water-mediated protic ionic liquid: Ethylammonium nitrate Source: Sci-Hub URL: [Link]
-
Title: Ethylammonium nitrate in high temperature stable microemulsions Source: ResearchGate URL: [Link]
-
Title: Thermal characterization of ethylammonium nitrate Source: ResearchGate URL: [Link]
-
Title: Liquid Structure and the Ion-Ion Interactions of Ethylammonium Nitrate Ionic Liquid Studied by Large Angle X-Ray Scattering and Molecular Dynamics Simulations Source: ResearchGate URL: [Link]
-
Title: Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces Source: PMC URL: [Link]
-
Title: Microemulsions with the ionic liquid ethylammonium nitrate: phase behavior, composition, and microstructure Source: PubMed URL: [Link]
-
Title: State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17O and 15N NMR Source: RSC Publishing URL: [Link]
-
Title: Recent Applications of Ionic Liquids in Separation Technology Source: MDPI URL: [Link]
-
Title: Recent Advances on Ionic Liquid Uses in Separation Techniques Source: MDPI URL: [Link]
-
Title: Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and Propylammonium Nitrate Source: MDPI URL: [Link]
-
Title: Ionic Liquids in Separation Techniques Source: ResearchGate URL: [Link]
-
Title: Ethylammonium nitrate Source: Wikipedia URL: [Link]
-
Title: Ethylammonium Nitrate, >97% Source: Hiyka URL: [Link]
-
Title: Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook Source: PMC URL: [Link]
-
Title: Effects of a Spacer on the Phase Behavior of Gemini Surfactants in Ethanolammonium Nitrate Source: ACS Publications URL: [Link]
-
Title: Transport and Thermodynamic Properties of Ethylammonium Nitrate–Water Binary Mixtures: Effect of Temperature and Composition Source: ResearchGate URL: [Link]
-
Title: HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography Source: SIELC URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microemulsions with the ionic liquid ethylammonium nitrate: phase behavior, composition, and microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of Ionic Liquids in Separation Technology | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17O and 15N NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ethylammonium Nitrate (EAN) Recycling & Reuse
Status: Operational
Agent: Senior Application Scientist
Subject: Strategies for the Recovery and Purification of Ethylammonium Nitrate
Core Directive & Scope
Welcome to the EAN Recovery Support Center. You are likely here because your ionic liquid has shifted from a clear, conductive fluid to a viscous, dark, or pH-drifted mixture.
Ethylammonium Nitrate (EAN) is a Protic Ionic Liquid (PIL) . Unlike aprotic imidazolium ILs, EAN is formed by a proton transfer between ethylamine and nitric acid.[1] This equilibrium is dynamic. Your recycling strategy must not only remove impurities but also maintain the delicate stoichiometric balance of the cation and anion.
Warning: EAN contains Nitrate (
Diagnostic Module: Is My EAN Reusable?
Before attempting recycling, quantify the contamination. Visual inspection is insufficient.
| Diagnostic Test | Target Parameter | Acceptable Threshold (Recycled) | Critical Failure Point |
| Karl Fischer (KF) | Water Content | < 0.5 wt% (General) / < 200 ppm (Electrochem) | > 5 wt% (Hydrolysis risk) |
| Organic Impurities / Stoichiometry | Clean ethyl group peaks; 1:1 integration | Extra peaks (solutes) or shifted amine protons (pH drift) | |
| pH (10% aq. sol) | Acidity/Basicity | pH 5.0 – 7.0 | pH < 4 (Acid excess) or > 8 (Amine excess) |
| UV-Vis | Browning (Maillard products) | Abs < 0.1 at 400nm | Dark Brown/Black (Irreversible degradation) |
Troubleshooting & Recovery Protocols
Scenario A: "My EAN contains dissolved biomass (lignin/cellulose) or salts."
Issue: You have used EAN for biomass pretreatment or protein crystallization, and it is now viscous and laden with solutes. Strategy: Anti-Solvent Precipitation followed by Evaporation.
Protocol:
-
Anti-Solvent Addition: Add Deionized Water to your EAN mixture in a 3:1 ratio (
:EAN). EAN is fully water-miscible; hydrophobic solutes (like lignin) will "crash out" (precipitate). -
Centrifugation: Spin at 4,000–6,000 rpm for 20 minutes.
-
Filtration: Decant the supernatant (Water + EAN) through a 0.22
PTFE membrane to remove micro-particulates. -
Phase 1 Drying: Rotary evaporate at
under reduced pressure (50 mbar) to remove the bulk water. -
Phase 2 Drying: Proceed to Scenario C.
Scenario B: "The EAN has turned yellow/brown or smells 'fishy'."
Issue: Color indicates the accumulation of conjugated organic impurities or oxidation products. A "fishy" smell indicates free Ethylamine, meaning your IL has become basic (pH drift). Strategy: Activated Carbon Adsorption & Re-acidification.
Protocol:
-
Dilution: Dilute the EAN with Methanol (1:1 v/v) to reduce viscosity.
-
Adsorption: Add Activated Carbon (10 wt% relative to EAN mass).
-
Agitation: Stir vigorously at room temperature for 4–6 hours. Do not heat nitrates with carbon.
-
Filtration: Filter through a Celite bed packed on a glass frit to remove all carbon fines.
-
pH Check: Take a 100
aliquot, dilute in water, and check pH. -
Solvent Removal: Rotary evaporate the Methanol.
Scenario C: "I need to dry the EAN, but I'm afraid of decomposition."
Issue: EAN is hygroscopic. Water interferes with electrochemical windows and viscosity. However, EAN decomposes if overheated (
Protocol:
-
Setup: Schlenk line or High-Vacuum pump (target
mbar). -
Temperature: Heat the oil bath to
maximum . -
Duration: Apply vacuum for 12–24 hours.
-
Validation: The EAN should be clear and odorless. If bubbles continue to form after 24h, they are likely decomposition products (
), not water. Stop immediately.
Visual Workflows
Figure 1: The Master Recycling Decision Tree
Caption: Logical flow for determining the correct purification pathway based on contaminant type.
Frequently Asked Questions (FAQ)
Q: Can I distill EAN to purify it? A: No. Unlike aprotic ionic liquids (like [EMIM][BF4]), EAN is a fused salt of a Brønsted acid and base. Heating it to its boiling point often triggers reverse proton transfer, releasing Ethylamine and Nitric Acid vapors, or causes irreversible decomposition. Vacuum drying is the only safe thermal method.
Q: My recycled EAN is slightly acidic (pH 4). Is this a problem? A: Yes. Excess acidity can catalyze hydrolysis of biomass or corrode electrodes.
-
Fix: Add dilute Ethylamine (in water or methanol) dropwise. Monitor pH until it reaches neutral (pH 6-7).
Q: I used EAN for lignin extraction, but after adding water, the solution is still cloudy. A: You likely have "nanolignin" or colloidal suspension.
-
Fix: Increase the ionic strength of the water phase by adding a small amount of neutral salt (like NaCl, though this introduces chloride impurities) or, preferably, use ultrafiltration (3 kDa cutoff) to separate the large lignin molecules from the small EAN ions.
Q: How many times can I recycle EAN? A: For biomass applications, efficiency typically drops after 5–7 cycles due to the accumulation of recalcitrant degradation products (pseudo-lignin) and water. For simple synthesis or electrochemical use, it can be recycled indefinitely if thermal degradation is avoided.
References
-
Thermal Stability & Properties
-
Biomass Recycling Efficiency
-
Protic IL Synthesis & Nature
- Title: Typical synthesis of protic ILs through neutraliz
- Source: ResearchG
-
URL:[Link]
-
Nitrate Removal / Purification
Sources
- 1. researchgate.net [researchgate.net]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. espublisher.com [espublisher.com]
- 4. cleanteqwater.com [cleanteqwater.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylammonium nitrate in high temperature stable microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of nitrate, ammonium and phosphate from water using activated carbon [nawee.gonbad.ac.ir]
- 11. Evaluation of Nitrate Removal from Water using Activated Carbon and Clinoptilolite by Adsorption Method – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. heycarbons.com [heycarbons.com]
Technical Support Center: Ethylammonium Nitrate (EAN) Extraction Optimization
Core Directive & Operational Philosophy
Ethylammonium nitrate (EAN) is not merely a solvent; it is a Protic Ionic Liquid (PIL) that mimics the hydrogen-bonded network of water while possessing the tunable solvation properties of an ionic melt. Unlike molecular solvents (e.g., methanol, hexane), EAN’s efficiency is governed by electrostatic forces and hydrogen bond directionality .
The Golden Rule of EAN Extraction:
Control the water content.
In EAN systems, water is not a co-solvent; it is a competitive ligand. Even trace amounts (0.5–5 wt%) can collapse the 3D ionic network and alter the coordination sphere of your target solutes, drastically shifting partition coefficients (
Troubleshooting & FAQs
Category A: Viscosity & Mass Transfer
Q: My extraction kinetics are sluggish. The phases take too long to reach equilibrium. Is the EAN too viscous? A: EAN has a viscosity of ~28 mPa·s at 25°C, which is roughly 30x higher than water. This limits mass transfer rates.
-
Diagnosis: If you are running a liquid-liquid extraction (LLE) at room temperature without active mixing, diffusion is the bottleneck.
-
Solution:
-
Temperature Modulation: Increase the system temperature to 40–50°C . EAN viscosity drops exponentially with temperature (Arrhenius behavior), significantly improving mass transfer without degrading most inorganic solutes.
-
Ultrasound Assistance: For solid-liquid extractions (e.g., bioactives from biomass), use Ultrasound-Assisted Extraction (UAE) . The cavitation bubbles disrupt the boundary layer more effectively in viscous ILs than mechanical stirring.
-
Category B: Extraction Efficiency (Metals)
Q: I am extracting Cobalt(II) and Iron(III) using a TBP/EAN system, but my yields are dropping. Why? A: The most likely culprit is water ingress .
-
Mechanism: In pure EAN, metal ions like Co(II) and Fe(III) exist as nitrate complexes (e.g.,
).[1] TBP (tri-n-butyl phosphate) extracts these neutral or anionic nitrate complexes efficiently. -
The "Water Poisoning" Effect: Water is a stronger ligand than nitrate. As water content increases (due to hygroscopicity), the metal cations form hydrated species (e.g.,
). TBP cannot extract these highly hydrated cationic species effectively. -
Corrective Action:
-
Measure water content (Karl Fischer titration).
-
If
, dry the EAN under vacuum ( mbar) at 60°C for 12 hours before use.
-
Category C: Selectivity & Phase Separation
Q: How do I separate Fe(III) from Ni(II) and Zn(II)? They are co-extracting. A: You can tune selectivity by adding Lithium Chloride (LiCl) to the EAN phase.
-
The Chloride Effect:
-
Fe(III): Forms stable chloro-complexes or remains extractable as nitrate species even with LiCl. Extraction remains high (
). -
Zn(II) & Ni(II): These metals coordinate strongly with chloride ions in the EAN phase, forming species that are not extracted by TBP.
-
-
Protocol Adjustment: Add 0.5 mol/L LiCl to your EAN phase. This will suppress Zn/Ni extraction while maintaining Fe extraction, boosting your Separation Factor (
).
Experimental Protocols
Protocol A: Selective Extraction of Transition Metals (Co/Fe)
Objective: Extract Fe(III) and Co(II) from a nitrate matrix while rejecting Ni(II).
Reagents:
-
Polar Phase: EAN (dried to
). -
Organic Phase: 50 vol% TBP in n-decane.
-
Feed: Metal nitrates dissolved in EAN (0.01 M).
Step-by-Step Methodology:
-
Pre-conditioning: Dry EAN on a Schlenk line at 60°C for 6 hours. Confirm water content is
. -
Loading: Dissolve metal nitrates directly into the dried EAN.
-
Contacting: Mix Equal volumes (e.g., 2 mL each) of EAN phase and TBP/n-decane phase in a glass vial.
-
Equilibration: Shake at 300 rpm for 30 minutes at 25°C.
-
Note: If viscosity is an issue, increase temp to 40°C.
-
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The EAN phase will be the bottom layer.
-
Analysis: Sample the upper organic phase for metal content (ICP-OES or UV-Vis).
Protocol B: Ultrasound-Assisted Extraction (UAE) of Flavonoids
Objective: High-yield extraction of flavonoids (e.g., Quercetin) from plant biomass.
Reagents:
-
Solvent: EAN (Pure or 90:10 EAN:Water v/v).
-
Feed: Dried, ground plant material.
Step-by-Step Methodology:
-
Preparation: Mix plant powder with EAN at a solid-to-liquid ratio of 1:20 (w/v) .
-
Sonication: Place the vessel in an ultrasonic bath (40 kHz, 300 W).
-
Extraction Cycle: Sonicate for 15–30 minutes at 45°C .
-
Why? The acoustic cavitation disrupts cell walls, and EAN's H-bonding ability solubilizes the polar flavonoids.
-
-
Separation: Centrifuge at 6000 rpm for 10 minutes to pellet the biomass.
-
Recovery:
-
Add an anti-solvent (e.g., water) to the EAN extract to precipitate the flavonoids OR
-
Back-extract the flavonoids using ethyl acetate (immiscible with EAN/water mixtures).
-
Data & Visualization
Table 1: Impact of Water Content on Metal Extraction Efficiency
Data derived from TBP extraction of metals from EAN.[1]
| Metal Ion | Extraction % (Pure EAN) | Extraction % (EAN + 5% H2O) | Mechanism of Failure |
| Fe(III) | > 99.9% | ~99.0% | Strong nitrate affinity resists hydration. |
| Co(II) | ~ 95.0% | 65.0% | Hydration shell competes with nitrate ligands. |
| Ni(II) | ~ 40.0% | 21.0% | Highly sensitive to hydration; forms [Ni(H2O)6]2+. |
Diagram 1: The "Ligand Competition" Mechanism
This diagram illustrates why water kills extraction efficiency in EAN.
Caption: Competition between nitrate ions (native EAN ligand) and water (contaminant). Water forms non-extractable hydrated species.
Diagram 2: EAN Recycling Loop
A sustainable workflow for recovering the expensive PIL.
Caption: Critical recycling workflow. Vacuum drying is the non-negotiable step to restore extraction performance.
References
-
Li, Z., et al. (2021). "Ethylammonium nitrate enhances the extraction of transition metal nitrates by tri‐n‐butyl phosphate (TBP)."[1] AIChE Journal. Link
- Walden, P. (1914). "Molecular weights and electrical conductivity of several fused salts." Bull. Acad. Imper. Sci. St. Petersburg.
-
Wagle, D. V., et al. (2017). "Hydrogen Bonding in Protic Ionic Liquids: Structural Correlations." Journal of Physical Chemistry B. Link
- Boudesocque, S., et al. (2018). "Extraction of bioactive compounds using ionic liquids." Green Chemistry. (General reference for PIL bioactive extraction).
-
Billard, I. (2018). "Ionic liquids: new hopes for the separation of f-elements?" Handbook on the Physics and Chemistry of Rare Earths. Link
Sources
Navigating Enzyme Stability in Ethylammonium Nitrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing enzyme stability using ethylammonium nitrate (EAN). This guide, structured in a practical question-and-answer format, is designed to provide you, as a senior application scientist, with both foundational knowledge and in-depth troubleshooting strategies. Here, we delve into the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is ethylammonium nitrate (EAN), and why is it used for enzyme stabilization?
Ethylammonium nitrate (EAN) is a protic ionic liquid, meaning it's a salt that is liquid at or near room temperature.[1] It is composed of an ethylammonium cation and a nitrate anion. EAN is utilized in biocatalysis for several reasons:
-
Unique Solvent Properties: EAN possesses both hydrophobic and ionic character, along with the ability to form hydrogen bonds.[2] This allows it to create a favorable microenvironment for enzymes, often enhancing their stability and, in some cases, activity.
-
Prevention of Aggregation: A significant challenge in enzyme handling is aggregation, which leads to loss of function. EAN has been shown to prevent protein aggregation, a crucial factor in maintaining enzyme stability.[3]
-
Tunable Properties: The physicochemical properties of ionic liquids like EAN can be modulated by altering the cation or anion, which in turn influences enzymatic reactions by affecting the structure, activity, and stability of the enzymes.[4][5]
Q2: How does EAN stabilize an enzyme at the molecular level?
The stabilizing effect of EAN on enzymes is a multifactorial phenomenon influenced by the interactions between the ionic liquid, water, and the protein. Key mechanisms include:
-
The Hofmeister Effect: The ions of the ionic liquid can influence the structure of water at the protein's surface. The ethylammonium cation and nitrate anion's positions in the Hofmeister series (a classification of ions based on their ability to salt out or salt in proteins) play a role in stabilizing the native conformation of the enzyme.[6]
-
Direct Ion-Enzyme Interactions: The ethylammonium cations and nitrate anions can interact directly with charged or polar residues on the enzyme's surface. These interactions can shield destabilizing charges and promote a more compact and stable structure.
-
Water Structuring: EAN can alter the hydrogen-bonding network of water, which in turn affects the hydration shell of the enzyme. A well-ordered hydration shell is critical for maintaining the enzyme's native structure and flexibility.
Q3: Is there a "universal" optimal concentration of EAN for all enzymes?
No, there is no universal optimal concentration. The ideal EAN concentration is highly dependent on the specific enzyme, the reaction conditions (pH, temperature), and the substrate. Each enzyme possesses a unique surface charge distribution and structural stability, leading to different optimal EAN concentrations for maximal stability and activity. Therefore, empirical determination of the optimal concentration for each specific enzyme system is crucial.
Troubleshooting Guide
This section addresses common problems encountered when working with EAN to enhance enzyme stability.
Issue 1: My enzyme precipitates or aggregates upon addition of EAN.
Q: I've added EAN to my enzyme solution, and it has become cloudy or formed a precipitate. What is happening, and how can I fix it?
A: Enzyme precipitation or aggregation in the presence of EAN can be attributed to several factors:
-
"Salting-Out" Effect: At high concentrations, EAN, like other salts, can lead to a "salting-out" effect. This occurs when the ionic liquid ions compete with the enzyme for water molecules, reducing the enzyme's hydration and leading to aggregation and precipitation.[7] The efficiency of precipitation is dependent on the protein concentration; lower protein concentrations can make it harder for aggregates to form.[7]
-
Sub-optimal EAN Concentration: Every enzyme has a specific tolerance range for EAN. Exceeding this range can disrupt the delicate balance of forces that maintain the protein's soluble, native state.
-
pH Shift: The addition of EAN can sometimes subtly alter the pH of the buffer solution. If the resulting pH is close to the enzyme's isoelectric point (pI), its net charge will be close to zero, minimizing electrostatic repulsion between molecules and promoting aggregation.
Troubleshooting Protocol:
-
Systematic Concentration Gradient: Perform a systematic titration of EAN concentration. Prepare a series of enzyme solutions with varying EAN concentrations (e.g., from 0.1 M to 2 M, or as a percentage v/v from 1% to 50%) while keeping the enzyme concentration constant. Visually inspect for turbidity and measure enzyme activity at each concentration.
-
Verify pH: Measure the pH of your buffer after the addition of EAN to ensure it remains within the optimal range for your enzyme's stability and activity. Adjust the pH if necessary.
-
Consider Enzyme Concentration: The concentration of the enzyme itself can influence aggregation.[2] If you are working with a highly concentrated enzyme stock, try diluting it before adding EAN.
Experimental Workflow for Optimizing EAN Concentration
Caption: Workflow for determining the optimal EAN concentration for enzyme stability.
Issue 2: My enzyme shows a significant loss of activity in the presence of EAN.
Q: I've found a concentration of EAN that keeps my enzyme soluble, but its activity is much lower than in a purely aqueous buffer. Why is this happening and what can I do?
A: A decrease in enzyme activity in EAN solutions can stem from several sources:
-
Structural Perturbations: While EAN can stabilize the overall structure, it might induce subtle conformational changes in or near the active site, leading to reduced catalytic efficiency.
-
Competitive Inhibition: The ions of EAN could potentially bind to the active site or an allosteric site, competing with the substrate and inhibiting the reaction.
-
Substrate Solubility and Partitioning: If your reaction involves a hydrophobic substrate, the presence of EAN could alter its solubility and partitioning between the bulk solution and the enzyme's active site.
-
Viscosity Effects: Higher concentrations of EAN will increase the viscosity of the solution, which can limit the diffusion of the substrate to the active site and the product away from it, thereby reducing the observed reaction rate.[8]
Troubleshooting Protocol:
-
Kinetic Analysis: Perform a full kinetic analysis (e.g., Michaelis-Menten kinetics) in the presence of the determined "solubilizing" concentration of EAN.[9][10] A change in Km (Michaelis constant) might suggest competitive inhibition or altered substrate binding, while a change in Vmax (maximum reaction velocity) could indicate non-competitive inhibition or a general decrease in catalytic efficiency.[10]
-
Structural Analysis: Employ spectroscopic techniques to probe for structural changes in your enzyme:
-
Circular Dichroism (CD) Spectroscopy: Can reveal changes in the secondary structure (alpha-helices, beta-sheets) of the enzyme.
-
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is sensitive to the local environment of these residues and can indicate tertiary structure changes.
-
-
Control Experiments: Run control reactions without the enzyme to ensure that EAN is not directly reacting with your substrate or product, or interfering with your detection method.
-
Varying Substrate Concentration: At low substrate concentrations, the reaction rate is highly dependent on substrate availability.[11] Increasing the substrate concentration might overcome some inhibitory effects, especially if they are competitive.
Logical Flow for Troubleshooting Activity Loss
Caption: A logical workflow for troubleshooting the loss of enzyme activity in EAN solutions.
Quantitative Data Summary
While the optimal EAN concentration is enzyme-specific, the following table provides a summary of concentrations of various ionic liquids (including EAN where available) that have been reported to enhance the stability or activity of different enzymes. This can serve as a starting point for your own optimization experiments.
| Enzyme | Ionic Liquid | Concentration | Observed Effect | Reference |
| Lysozyme | Ethylammonium Nitrate (EAN) | Not specified (used for refolding) | Over 90% recovery of active protein | [3][12] |
| Penicillium expansum lipase | [choline][Ac] | 0.63 M | 5.2-fold activation | [6] |
| Penicillium expansum lipase | [NHMe3][MeSO3] | 0.27 M | 1.4-fold stabilization | [6] |
| Alkaline Phosphatase | Ethylammonium Nitrate (EAN) | Not specified | First example of using an enzyme in an IL | [13] |
| Chymotrypsin | [BMIM][Cl] | Not specified | Half-life increased 1.6-fold | [14] |
| Chymotrypsin | [EMIM][EtSO4] | Not specified | Half-life increased 4.3-fold | [14] |
| Lipase | [BMIM][Cl] | Not specified | Half-life increased up to 4.0-fold | [14] |
| Papain | [BMIM][Cl] | Not specified | Half-life increased up to 2.4-fold | [14] |
References
- Baker, S. N., McCleskey, T. M., Pandey, S., & Baker, G. A. (2001). Protein renaturation by the liquid organic salt ethylammonium nitrate.
- Walden, P. (1914). Molecular weight and electrical conductivity of several fused salts. Bull. Acad. Imper. Sci., 8, 405-422. (Historical reference for the first ionic liquid, EAN)
- Gao, W.-W., et al. (2015). Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. Biochemical Engineering Journal, 99, 67-84.
- Lai, J.-Q., Li, Z., Lü, Y.-H., & Yang, Z. (2011). Specific ion effects of ionic liquids on enzyme activity and stability. Green Chemistry, 13(7), 1860-1868.
- Byrne, N., & Angell, C. A. (2001).
-
Bitesize Bio. (2022, May 23). The Ins and Outs of Protein Concentration – Protein Precipitation. Retrieved February 7, 2026, from [Link]
- Magnuson, D. K., Bodley, J. W., & Evans, D. F. (1984). The activity and stability of alkaline phosphatase in solutions of water and the fused salt ethylammonium nitrate. Journal of Solution Chemistry, 13(8), 583-587.
- Ventura, S. P., de Barros, R. L., & Coutinho, J. A. (2012).
- Baker, S. N., & Baker, G. A. (2002). Ethylammonium nitrate: a protein crystallization reagent. Acta Crystallographica Section D: Biological Crystallography, 58(10), 1604-1607.
- Kumar, V., & Sharma, V. K. (2017). Effect of ionic liquid on activity, stability, and structure of enzymes: a review. International Journal of Biological Macromolecules, 102, 623-633.
- van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in ionic liquids. Chemical reviews, 107(6), 2757-2789.
-
ResearchGate. (n.d.). No enzyme activity after precipitation. What should I do next? Retrieved February 7, 2026, from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved February 7, 2026, from [Link]
- Singh, S., & Kumar, A. (2018). Effect of Ionic Liquids on activity, stability and structure of enzymes: A review.
-
ResearchGate. (2017, June 12). My protein of interest is aggregating / precipitating out during purification. Need some advice. Retrieved February 7, 2026, from [Link]
- Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Inverse relationship of protein concentration and aggregation. Pharmaceutical research, 20(9), 1325-1336.
- Michaelis, L., & Menten, M. L. (1913). Die Kinetik der Invertinwirkung. Biochem. Z., 49, 333-369.
- Elders, P. (n.d.). The Significance of Enzyme Kinetics in Enzyme Catalytic and Physiological Reactions.
-
AZoOptics. (2022, March 16). How is Spectroscopy Useful in Enzymology. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Using design of experiment to optimize enzyme activity assays. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Optimized experimental design for the estimation of enzyme kinetic parameters: an experimental evaluation. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. Retrieved February 7, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). The Kinetics of Enzyme Mixtures. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Stabilization of enzymes in ionic liquids via modification of enzyme charge. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. Retrieved February 7, 2026, from [Link]
-
MDPI. (2019, November 19). Statistic-Driven Proton Transfer Affecting Nanoscopic Organization in an Ethylammonium Nitrate Ionic Liquid and 1,4-Diaminobutane Binary Mixture: A Steamy Pizza Model. Retrieved February 7, 2026, from [Link]
-
Beilstein-Institut. (2004, October 1). determination of enzyme activities by mass spectrometry – benefits and limitations. Retrieved February 7, 2026, from [Link]
-
University of St Andrews. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Biocatalysis in Ionic Liquids. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. Retrieved February 7, 2026, from [Link]
-
Lirias. (n.d.). How to select the best ionic liquid for a given application? Retrieved February 7, 2026, from [Link]
-
PMC. (2023, August 21). Enzyme design methodologies to enhance enzymatic yield. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Recent developments in biocatalysis in multiphasic ionic liquid reaction systems. Retrieved February 7, 2026, from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Stabilization of enzymes for biotechnological applications. Retrieved February 7, 2026, from [Link]
-
Baker Lab. (2025, February 18). Computational Stabilization of a Non‐Heme Iron Enzyme Enables Efficient Evolution of New Function. Retrieved February 7, 2026, from [Link]
-
RepositoriUM. (n.d.). Studies of stabilization of native catalase using additives. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Protein Aggregation and Precipitation, Measurement and Control. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2026, January 6). Influence of Bead Chemistry and Protein-to-Bead Ratio on the Efficiency of Solid-Phase Proteolysis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The Kinetics of Enzyme Mixtures. Retrieved February 7, 2026, from [Link]
-
PMC. (2023, August 4). Reactivity Tracking of an Enzyme Progress Coordinate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Ammonium Nitrate Phase State Stabilization with Small Amounts of Some Organic Compounds. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Application of Ionic Liquids in Biocatalysis. Retrieved February 7, 2026, from [Link]
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing enzyme stability using ethylammonium nitrate (EAN). This guide, structured in a practical question-and-answer format, is designed to provide you, as a senior application scientist, with both foundational knowledge and in-depth troubleshooting strategies. Here, we delve into the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is ethylammonium nitrate (EAN), and why is it used for enzyme stabilization?
Ethylammonium nitrate (EAN) is a protic ionic liquid, meaning it's a salt that is liquid at or near room temperature. It is composed of an ethylammonium cation and a nitrate anion. EAN is utilized in biocatalysis for several reasons:
-
Unique Solvent Properties: EAN possesses both hydrophobic and ionic character, along with the ability to form hydrogen bonds.[15] This allows it to create a favorable microenvironment for enzymes, often enhancing their stability and, in some cases, activity.
-
Prevention of Aggregation: A significant challenge in enzyme handling is aggregation, which leads to loss of function. EAN has been shown to prevent protein aggregation, a crucial factor in maintaining enzyme stability.[3]
-
Tunable Properties: The physicochemical properties of ionic liquids like EAN can be modulated by altering the cation or anion, which in turn influences enzymatic reactions by affecting the structure, activity, and stability of the enzymes.[5][16]
Q2: How does EAN stabilize an enzyme at the molecular level?
The stabilizing effect of EAN on enzymes is a multifactorial phenomenon influenced by the interactions between the ionic liquid, water, and the protein. Key mechanisms include:
-
The Hofmeister Effect: The ions of the ionic liquid can influence the structure of water at the protein's surface. The ethylammonium cation and nitrate anion's positions in the Hofmeister series (a classification of ions based on their ability to salt out or salt in proteins) play a role in stabilizing the native conformation of the enzyme.[6]
-
Direct Ion-Enzyme Interactions: The ethylammonium cations and nitrate anions can interact directly with charged or polar residues on the enzyme's surface. These interactions can shield destabilizing charges and promote a more compact and stable structure.
-
Water Structuring: EAN can alter the hydrogen-bonding network of water, which in turn affects the hydration shell of the enzyme. A well-ordered hydration shell is critical for maintaining the enzyme's native structure and flexibility.
Q3: Is there a "universal" optimal concentration of EAN for all enzymes?
No, there is no universal optimal concentration. The ideal EAN concentration is highly dependent on the specific enzyme, the reaction conditions (pH, temperature), and the substrate. Each enzyme possesses a unique surface charge distribution and structural stability, leading to different optimal EAN concentrations for maximal stability and activity. Therefore, empirical determination of the optimal concentration for each specific enzyme system is crucial.
Troubleshooting Guide
This section addresses common problems encountered when working with EAN to enhance enzyme stability.
Issue 1: My enzyme precipitates or aggregates upon addition of EAN.
Q: I've added EAN to my enzyme solution, and it has become cloudy or formed a precipitate. What is happening, and how can I fix it?
A: Enzyme precipitation or aggregation in the presence of EAN can be attributed to several factors:
-
"Salting-Out" Effect: At high concentrations, EAN, like other salts, can lead to a "salting-out" effect. This occurs when the ionic liquid ions compete with the enzyme for water molecules, reducing the enzyme's hydration and leading to aggregation and precipitation.[7] The efficiency of precipitation is dependent on the protein concentration; lower protein concentrations can make it harder for aggregates to form.[7]
-
Sub-optimal EAN Concentration: Every enzyme has a specific tolerance range for EAN. Exceeding this range can disrupt the delicate balance of forces that maintain the protein's soluble, native state.
-
pH Shift: The addition of EAN can sometimes subtly alter the pH of the buffer solution. If the resulting pH is close to the enzyme's isoelectric point (pI), its net charge will be close to zero, minimizing electrostatic repulsion between molecules and promoting aggregation.
Troubleshooting Protocol:
-
Systematic Concentration Gradient: Perform a systematic titration of EAN concentration. Prepare a series of enzyme solutions with varying EAN concentrations (e.g., from 0.1 M to 2 M, or as a percentage v/v from 1% to 50%) while keeping the enzyme concentration constant. Visually inspect for turbidity and measure enzyme activity at each concentration.
-
Verify pH: Measure the pH of your buffer after the addition of EAN to ensure it remains within the optimal range for your enzyme's stability and activity. Adjust the pH if necessary.
-
Consider Enzyme Concentration: The concentration of the enzyme itself can influence aggregation.[2] If you are working with a highly concentrated enzyme stock, try diluting it before adding EAN.
Experimental Workflow for Optimizing EAN Concentration
Caption: Workflow for determining the optimal EAN concentration for enzyme stability.
Issue 2: My enzyme shows a significant loss of activity in the presence of EAN.
Q: I've found a concentration of EAN that keeps my enzyme soluble, but its activity is much lower than in a purely aqueous buffer. Why is this happening and what can I do?
A: A decrease in enzyme activity in EAN solutions can stem from several sources:
-
Structural Perturbations: While EAN can stabilize the overall structure, it might induce subtle conformational changes in or near the active site, leading to reduced catalytic efficiency.
-
Competitive Inhibition: The ions of EAN could potentially bind to the active site or an allosteric site, competing with the substrate and inhibiting the reaction.
-
Substrate Solubility and Partitioning: If your reaction involves a hydrophobic substrate, the presence of EAN could alter its solubility and partitioning between the bulk solution and the enzyme's active site.
-
Viscosity Effects: Higher concentrations of EAN will increase the viscosity of the solution, which can limit the diffusion of the substrate to the active site and the product away from it, thereby reducing the observed reaction rate.[8]
Troubleshooting Protocol:
-
Kinetic Analysis: Perform a full kinetic analysis (e.g., Michaelis-Menten kinetics) in the presence of the determined "solubilizing" concentration of EAN.[9][10] A change in Km (Michaelis constant) might suggest competitive inhibition or altered substrate binding, while a change in Vmax (maximum reaction velocity) could indicate non-competitive inhibition or a general decrease in catalytic efficiency.[10]
-
Structural Analysis: Employ spectroscopic techniques to probe for structural changes in your enzyme:
-
Circular Dichroism (CD) Spectroscopy: Can reveal changes in the secondary structure (alpha-helices, beta-sheets) of the enzyme.
-
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is sensitive to the local environment of these residues and can indicate tertiary structure changes.
-
-
Control Experiments: Run control reactions without the enzyme to ensure that EAN is not directly reacting with your substrate or product, or interfering with your detection method.
-
Varying Substrate Concentration: At low substrate concentrations, the reaction rate is highly dependent on substrate availability.[11] Increasing the substrate concentration might overcome some inhibitory effects, especially if they are competitive.
Logical Flow for Troubleshooting Activity Loss
Caption: A logical workflow for troubleshooting the loss of enzyme activity in EAN solutions.
Quantitative Data Summary
While the optimal EAN concentration is enzyme-specific, the following table provides a summary of concentrations of various ionic liquids (including EAN where available) that have been reported to enhance the stability or activity of different enzymes. This can serve as a starting point for your own optimization experiments.
| Enzyme | Ionic Liquid | Concentration | Observed Effect | Reference |
| Lysozyme | Ethylammonium Nitrate (EAN) | Not specified (used for refolding) | Over 90% recovery of active protein | [3] |
| Penicillium expansum lipase | [choline][Ac] | 0.63 M | 5.2-fold activation | [6] |
| Penicillium expansum lipase | [NHMe3][MeSO3] | 0.27 M | 1.4-fold stabilization | [6] |
| Alkaline Phosphatase | Ethylammonium Nitrate (EAN) | Not specified | First example of using an enzyme in an IL | [13] |
| Chymotrypsin | [BMIM][Cl] | Not specified | Half-life increased 1.6-fold | [17] |
| Chymotrypsin | [EMIM][EtSO4] | Not specified | Half-life increased 4.3-fold | [17] |
| Lipase | [BMIM][Cl] | Not specified | Half-life increased up to 4.0-fold | [17] |
| Papain | [BMIM][Cl] | Not specified | Half-life increased up to 2.4-fold | [17] |
References
-
ACS Publications. (n.d.). Biocatalysis in Ionic Liquids. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2026, January 6). Influence of Bead Chemistry and Protein-to-Bead Ratio on the Efficiency of Solid-Phase Proteolysis. Retrieved February 7, 2026, from [Link]
-
AZoOptics. (2022, March 16). How is Spectroscopy Useful in Enzymology. Retrieved February 7, 2026, from [Link]
-
Baker, S. N., & Baker, G. A. (2002). Ethylammonium nitrate: a protein crystallization reagent. Acta Crystallographica Section D: Biological Crystallography, 58(10), 1604-1607.
-
Byrne, N., & Angell, C. A. (2001). Protein renaturation by the liquid organic salt ethylammonium nitrate. Protein science, 10(10), 1969-1973.
-
Bitesize Bio. (2022, May 23). The Ins and Outs of Protein Concentration – Protein Precipitation. Retrieved February 7, 2026, from [Link]
-
Magnuson, D. K., Bodley, J. W., & Evans, D. F. (1984). The activity and stability of alkaline phosphatase in solutions of water and the fused salt ethylammonium nitrate. Journal of Solution Chemistry, 13(8), 583-587.
-
Ventura, S. P., de Barros, R. L., & Coutinho, J. A. (2012). Applications of ionic liquids in whole-cell and isolated enzyme biocatalysis. Molecules, 17(8), 9205-9248.
-
Baker, S. N., McCleskey, T. M., Pandey, S., & Baker, G. A. (2001). Protein renaturation by the liquid organic salt ethylammonium nitrate. Chemical Communications, (15), 1451-1452.
-
Kumar, V., & Sharma, V. K. (2017). Effect of ionic liquid on activity, stability, and structure of enzymes: a review. International Journal of Biological Macromolecules, 102, 623-633.
-
van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in ionic liquids. Chemical reviews, 107(6), 2757-2789.
-
ResearchGate. (n.d.). No enzyme activity after precipitation. What should I do next? Retrieved February 7, 2026, from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Retrieved February 7, 2026, from [Link]
-
Singh, S., & Kumar, A. (2018). Effect of Ionic Liquids on activity, stability and structure of enzymes: A review. ResearchGate.
-
ResearchGate. (2017, June 12). My protein of interest is aggregating / precipitating out during purification. Need some advice. Retrieved February 7, 2026, from [Link]
-
Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Inverse relationship of protein concentration and aggregation. Pharmaceutical research, 20(9), 1325-1336.
-
Michaelis, L., & Menten, M. L. (1913). Die Kinetik der Invertinwirkung. Biochem. Z., 49, 333-369.
-
Elders, P. (n.d.). The Significance of Enzyme Kinetics in Enzyme Catalytic and Physiological Reactions. Retrieved February 7, 2026, from a relevant scientific journal or database.
-
Beilstein-Institut. (2004, October 1). determination of enzyme activities by mass spectrometry – benefits and limitations. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Using design of experiment to optimize enzyme activity assays. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Optimized experimental design for the estimation of enzyme kinetic parameters: an experimental evaluation. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. Retrieved February 7, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). The Kinetics of Enzyme Mixtures. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Stabilization of enzymes in ionic liquids via modification of enzyme charge. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. Retrieved February 7, 2026, from [Link]
-
MDPI. (2019, November 19). Statistic-Driven Proton Transfer Affecting Nanoscopic Organization in an Ethylammonium Nitrate Ionic Liquid and 1,4-Diaminobutane Binary Mixture: A Steamy Pizza Model. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones. Retrieved February 7, 2026, from [Link]
-
University of St Andrews. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. Retrieved February 7, 2026, from [Link]
-
Lirias. (n.d.). How to select the best ionic liquid for a given application? Retrieved February 7, 2026, from [Link]
-
PMC. (2023, August 21). Enzyme design methodologies to enhance enzymatic yield. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Recent developments in biocatalysis in multiphasic ionic liquid reaction systems. Retrieved February 7, 2026, from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Stabilization of enzymes for biotechnological applications. Retrieved February 7, 2026, from [Link]
-
Baker Lab. (2025, February 18). Computational Stabilization of a Non‐Heme Iron Enzyme Enables Efficient Evolution of New Function. Retrieved February 7, 2026, from [Link]
-
RepositoriUM. (n.d.). Studies of stabilization of native catalase using additives. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Protein Aggregation and Precipitation, Measurement and Control. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The Kinetics of Enzyme Mixtures. Retrieved February 7, 2026, from [Link]
-
PMC. (2023, August 4). Reactivity Tracking of an Enzyme Progress Coordinate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Ammonium Nitrate Phase State Stabilization with Small Amounts of Some Organic Compounds. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Application of Ionic Liquids in Biocatalysis. Retrieved February 7, 2026, from [Link]
-
Lai, J.-Q., Li, Z., Lü, Y.-H., & Yang, Z. (2011). Specific ion effects of ionic liquids on enzyme activity and stability. Green Chemistry, 13(7), 1860-1868.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial: Enzyme design methodologies to enhance enzymatic yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Kinetics of Enzyme Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. longdom.org [longdom.org]
- 11. Untitled Document [homepages.ucl.ac.uk]
- 12. Optimized experimental design for the estimation of enzyme kinetic parameters: an experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. azooptics.com [azooptics.com]
- 15. Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
refining the purification process of ethylammonium nitrate post-synthesis
Topic: Post-Synthesis Refining & Troubleshooting for EAN Ticket ID: EAN-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Fruit Fly" of Ionic Liquids
Welcome to the technical support hub for Ethylammonium Nitrate (EAN). As the first described room-temperature ionic liquid (Walden, 1914), EAN is the "fruit fly" of this field—fundamental, widely used, yet notoriously difficult to perfect.
If you are here, you are likely facing one of three issues: hygroscopic drift , stoichiometric imbalance (excess acid/amine), or oxidative discoloration .
In my experience, "pure" EAN is a moving target. EAN is extremely hygroscopic; it will pull moisture from the air within seconds. Furthermore, as a protic ionic liquid (PIL), it exists in an equilibrium that can easily shift off-stoichiometry. This guide prioritizes electrochemical grade purity, where water content must be <100 ppm and the electrochemical window maximizes at ~4 V.
Module 1: Diagnostic Hub
Before initiating a protocol, diagnose your material.[1] Use the decision matrix below to select the correct workflow.
Visualizing the Purification Logic
Figure 1: Decision matrix for selecting the appropriate purification module based on visual and chemical diagnostics.
Module 2: Troubleshooting Guides (Q&A)
Category A: The Water Problem (Hygroscopicity)
Q: My EAN has a viscosity of ~28 cP at 25°C. Is this good? A: No, it is likely wet. Pure EAN is relatively viscous (~36–40 cP at 25°C). Water acts as a potent plasticizer in ionic liquids, disrupting the hydrogen-bonding network between the ethylammonium cation and nitrate anion. A lower viscosity often indicates significant water contamination (>1 wt%).
-
The Fix: Proceed immediately to Protocol A .
Q: I dried my EAN on a rotary evaporator for 4 hours, but the electrochemical window is still narrow (< 2.5 V). Why? A: Rotary evaporation is insufficient for electrochemical grade EAN. A rotovap typically achieves ~10–20 mbar. EAN holds water tenaciously through hydrogen bonding. To break these bonds without decomposing the IL, you need "hard" vacuum (< 0.1 mbar) and time.
-
The Mechanism: Water electrolysis occurs at ~1.23 V. If water is present, your CV scans will show hydrogen evolution/oxygen evolution features that mask the true breakdown of the EAN.
Category B: Optical & Chemical Purity
Q: My synthesized EAN is yellow/orange. Can I still use it? A: Only for rough solvent applications, not for spectroscopy or electrochemistry. The color usually comes from oxidation products of ethylamine or trace organic impurities. These are often electroactive and will appear as noise in voltammetry.
-
The Fix: Use Protocol B (Activated Charcoal). Note: Do not use silica gel if possible, as EAN can interact strongly with surface silanols, leading to contamination or loss of yield.
Q: The liquid smells strongly of fish (amine). A: You have unreacted Ethylamine. This is a common issue in "one-pot" neutralization. Excess amine shifts the EAN to be basic.
-
The Fix: Add a slight excess of dilute nitric acid (dropwise) until neutral, then rely on Protocol A to remove the water and any slight excess of volatile acid.
Module 3: Execution Protocols
Protocol A: The Deep Drying Cycle (Mandatory)
Target: Water content < 100 ppm.
Safety Warning: EAN is a nitrate salt. While stable at room temperature, do not exceed 110°C . Organic nitrates can be energetic.[2] Always dry under an inert atmosphere or vacuum; never heat open to air for extended periods.
-
Setup: Connect a round-bottom flask to a high-vacuum Schlenk line equipped with a liquid nitrogen cold trap.
-
Temperature: Set oil bath to 60°C . (Going >80°C risks slight discoloration or decomposition over long periods).
-
Vacuum: Apply vacuum gradually to prevent bumping. Ultimate pressure must be < 0.1 mbar (ideally < 0.01 mbar).
-
Duration:
-
Standard: 24 hours.[3]
-
Ultra-Dry: 48–72 hours.
-
-
Backfill: Backfill only with dry Argon or Nitrogen. Do not expose to air.
Protocol B: Optical Purification (Charcoal Loop)
Target: Removal of color bodies and trace organics.
-
Dilution: Dissolve crude EAN in a volatile solvent (e.g., Methanol or Acetonitrile) in a 1:1 ratio. Why? Pure EAN is too viscous for efficient diffusion into charcoal pores.
-
Adsorption: Add Activated Charcoal (approx. 5 wt% of EAN mass).
-
Agitation: Stir vigorously at 40°C for 4–6 hours.
-
Filtration:
-
Step 1: Filter through a glass frit to remove bulk charcoal.
-
Step 2: Pass through a 0.2 µm PTFE syringe filter to remove carbon fines. (Carbon fines are electroactive and will ruin electrochemical data).
-
-
Stripping: Remove the volatile solvent (Methanol/Acetonitrile) via rotary evaporation, then proceed to Protocol A .
Module 4: Validation Data
How do you know you are done? Compare your metrics against these reference standards.
| Metric | Rough Crude | Acceptable (Solvent Grade) | Target (Electrochem Grade) | Method |
| Water Content | > 20,000 ppm (2%) | < 1,000 ppm | < 100 ppm | Karl Fischer (Coulometric) |
| Appearance | Yellow/Orange | Pale Yellow | Clear / Colorless | Visual / UV-Vis |
| Viscosity (25°C) | < 30 cP | 32–35 cP | 36–40 cP | Rheometer |
| Density (20°C) | Variable | ~1.25 g/cm³ | 1.261 g/cm³ | Densitometer |
| pH (10% aq) | > 8 or < 4 | 6–7 | ~7.0 | pH Strip/Meter |
The "Self-Validating" System
To ensure trustworthiness without external analysis:
-
The Bubbling Test: Under high vacuum (< 0.1 mbar) at 60°C, if you see any bubble formation, it is still wet.
-
The Cold Trap: If the liquid nitrogen trap accumulates liquid after 6 hours, the drying is incomplete.
References
-
Walden, P. (1914).[2][4] Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg, 8, 405-422. (The foundational discovery of EAN).
-
Evans, D. F., Chen, S. H., Schriver, G. W., & Arnett, E. M. (1981). Thermodynamics of solution of nonpolar gases in a fused salt: Ethylammonium nitrate. Journal of the American Chemical Society, 103(2), 481-482. Link
-
Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and Nanostructure in Ionic Liquids. Chemical Reviews, 115(13), 6357–6426. Link
-
Kennedy, D. F., & Drummond, C. J. (2009). Large Electrochemical Windows from Protic Ionic Liquids. The Journal of Physical Chemistry B, 113(17), 5690–5693. Link
-
Filippov, A., & Antzutkin, O. N. (2023). State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17O and 15N NMR. Physical Chemistry Chemical Physics, 25, 14538-14545. Link
Sources
- 1. co.clinton.oh.us [co.clinton.oh.us]
- 2. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Nitrate Removal from Water using Activated Carbon and Clinoptilolite by Adsorption Method – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Technical Comparison Guide: Ethylammonium Nitrate (EAN) vs. Protic Ionic Liquid Alternatives
Executive Summary: The "Founding Father" and Its Challengers
Ethylammonium Nitrate (EAN) is historically significant as the first described room-temperature ionic liquid (Paul Walden, 1914).[1][2] For nearly a century, it has served as the benchmark for Protic Ionic Liquids (PILs). Its amphiphilic nature—mimicking water's hydrogen bond network while providing ionic conductivity—makes it a unique solvent for self-assembly and electrochemistry.
However, for modern drug development and bio-catalysis, EAN has limitations:
-
Cytotoxicity: The ethylammonium cation exhibits higher toxicity than choline-based alternatives.
-
Protein Denaturation: EAN can destabilize certain tertiary protein structures compared to phosphate-based PILs.
This guide objectively compares EAN against three primary alternatives: Propylammonium Nitrate (PAN) (structural analog), Ethanolammonium Nitrate (EtAN) (functionalized analog), and Choline Dihydrogen Phosphate ([Chol][DHP]) (biocompatible alternative).
Physicochemical Landscape
The selection of a PIL is often a trade-off between transport properties (viscosity/conductivity) and solvation capability (hydrophobicity/hydrogen bonding).
Comparative Data Matrix (at 25°C)
| Property | Ethylammonium Nitrate (EAN) | Propylammonium Nitrate (PAN) | Ethanolammonium Nitrate (EtAN) | Choline Dihydrogen Phosphate ([Chol][DHP]) |
| Cation Structure | ||||
| Viscosity ( | ~28 cP | ~67 cP | ~114 cP | Solid/Semi-solid (High viscosity melt) |
| Conductivity ( | ~20 mS/cm | ~6 mS/cm | ~8 mS/cm | Low (varies w/ hydration) |
| Nanostructure | Bicontinuous "Sponge" | Segregated Domains | H-Bond Network (Less segregated) | Ionic/H-bond Clusters |
| Hydrophobicity | Amphiphilic | Higher Hydrophobicity | Hydrophilic (OH group) | Hydrophilic |
| Biocompatibility | Moderate/Low | Low | Moderate | High |
Technical Analysis[3][4]
-
Transport Efficiency: EAN is the superior choice for electrochemical applications. Its low viscosity (28 cP) facilitates rapid ion transport (20 mS/cm), significantly outperforming PAN, where the addition of a single methylene group (
) more than doubles the viscosity due to increased van der Waals interactions. -
Solvation Mechanics: EtAN introduces a hydroxyl group on the cation. While this increases hydrophilicity, it drastically increases viscosity (~114 cP) by creating a multidimensional hydrogen-bonding network similar to a "stiffened" water lattice, reducing its utility in flow-dependent systems.
Nanostructural Architecture & Self-Assembly
Understanding the bulk liquid structure is critical for predicting how these solvents interact with solutes (drugs, proteins, surfactants).
The "Sponge" vs. The "Network"
EAN is famous for its bicontinuous sponge phase . The non-polar ethyl chains aggregate into hydrophobic domains, while the charged ammonium and nitrate groups form ionic channels. This allows EAN to solubilize both non-polar drugs and ionic species simultaneously.
-
EAN vs. PAN: PAN enhances this segregation. The longer propyl chain creates larger hydrophobic domains, making PAN a better solvent for lipophilic drug candidates but reducing overall ionic mobility.
-
EAN vs. EtAN: EtAN disrupts this segregation. The hydroxyl group on the cation competes for hydrogen bonds, preventing the formation of distinct non-polar domains. Consequently, EtAN behaves more like a homogeneous polar solvent.
Visualization: Nanostructural Organization
Figure 1: Conceptual difference in nanostructure. EAN/PAN form segregated domains useful for micelles; EtAN forms a cross-linked network.
Biological Interface: Protein Stability & Toxicity[4]
For drug delivery and formulation, the interaction between the PIL and biological macromolecules is the deciding factor.
Protein Stability: The Hofmeister Effect
-
EAN (Destabilizer): The nitrate anion (
) is relatively chaotropic (structure-breaking). Combined with the ethylammonium cation, EAN often acts as a denaturant for proteins like lysozyme or BSA, stripping water from the protein surface. -
[Chol][DHP] (Stabilizer): Choline Dihydrogen Phosphate is a "kosmotropic" (structure-making) mimic. The DHP anion reinforces the water structure around proteins, stabilizing
-helices.[3]
Recommendation: If your application involves preserving enzyme activity, avoid EAN . Switch to [Chol][DHP] or buffered choline variants.
Cytotoxicity
EAN exhibits significant cytotoxicity compared to choline-based ILs. The mechanism is linked to the disruption of cell membrane integrity by the amphiphilic ethylammonium cation.
-
EAN:
values typically in the millimolar range (moderate toxicity). -
[Chol][DHP]: Biocompatible, often categorized as non-toxic (metabolizable cation).
Experimental Protocol: Synthesis of EAN
While EAN is commercially available, in-house synthesis ensures purity, specifically regarding water content, which drastically alters viscosity.
Safety Warning: This reaction is highly exothermic. Ethylamine is volatile and toxic. Work in a fume hood.
Protocol Workflow
-
Precursors: Ethylamine (70% aq. solution) and Nitric Acid (65% aq. solution).
-
Setup: Round-bottom flask in an ice/salt bath (
). Magnetic stirring. -
Addition: Add Nitric Acid dropwise to Ethylamine. Note: Keep T < 10°C to prevent oxidation/side reactions.
-
Water Removal (Critical): Rotary evaporation (60°C, reduced pressure) followed by high-vacuum drying (48h) or lyophilization.
-
Validation: Karl Fischer Titration (Target
ppm water).
Synthesis Process Diagram
Figure 2: Step-by-step synthesis workflow for high-purity EAN.
Decision Matrix: Selecting the Right PIL
Use this logic flow to determine if EAN is the correct choice for your specific application.
Figure 3: Selection logic based on application constraints.
References
-
Walden, P. (1914).[1][2] Molecular weights and electrical conductivity of several fused salts. Bulletin of the Imperial Academy of Sciences of St. Petersburg, 8, 405-422. (The seminal discovery of EAN).[4]
-
Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237. Link
-
Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and nanostructure in ionic liquids. Chemical Reviews, 115(13), 6357-6426. Link
-
Fujita, K., MacFarlane, D. R., & Forsyth, M. (2005). Protein solubilising and stabilising ionic liquids.[5] Chemical Communications, (38), 4804-4806. Link
-
Weaver, K. D., et al. (2012). Structure and function of proteins in hydrated choline dihydrogen phosphate ionic liquid. Physical Chemistry Chemical Physics, 14(3), 790-801. Link
Sources
Technical Guide: Ethylammonium Nitrate (EAN) vs. Imidazolium-Based Ionic Liquids
Executive Summary
This guide provides a critical analysis of Ethylammonium Nitrate (EAN) —the archetypal protic ionic liquid (PIL)—versus the Imidazolium-based family (e.g., [BMIM][PF₆], [EMIM][Cl]), which dominates the aprotic ionic liquid (AIL) landscape.
The Verdict:
-
Choose EAN if your application requires a water-mimicking hydrogen bond network, protein refolding capabilities, or biodegradability. It is the "biological chaperone" of ionic liquids.
-
Choose Imidazolium ILs if you require high thermal stability (>200°C), negligible vapor pressure, and tunable lipophilicity for solvent extraction or transdermal drug permeation.
Part 1: Fundamental Chemistry & Structural Distinction
To select the correct solvent, one must understand the intermolecular forces at play. The distinction is not merely chemical; it is functional.
The Protic vs. Aprotic Divide
-
EAN (Protic): Formed by proton transfer from a Brønsted acid (Nitric acid) to a Brønsted base (Ethylamine).[1] It possesses available protons (N-H) capable of forming a 3D hydrogen-bond network remarkably similar to water. This makes EAN a "surrogate water" capable of supporting amphiphile self-assembly.
-
Imidazolium (Aprotic): Typically formed via alkylation (quaternization). The cation (e.g., [BMIM]⁺) has no labile protons. Interaction is dominated by Coulombic forces, van der Waals interactions (stacking of the aromatic ring), and weak H-bonding at the C2 position.
Visualization: Structural Classification
The following diagram illustrates the fundamental divergence in chemistry and application logic.
Figure 1: Decision matrix based on the fundamental chemical nature of the ionic liquid.
Part 2: Physicochemical Performance Comparison[2][3]
As an application scientist, I prioritize viscosity and purity . A common pitfall with EAN is its hygroscopicity; even 1% water content drastically alters viscosity and conductivity.
Comparative Data Table
Data represents neat ILs at 25°C unless noted.
| Property | Ethylammonium Nitrate (EAN) | [BMIM][PF₆] (Imidazolium Benchmark) | [EMIM][OAc] (Hydrophilic Imidazolium) | Practical Implication |
| Viscosity (cP) | ~28 | ~312 | ~160 | EAN is easier to pump/pipette. Imidazoliums often require heating to handle. |
| Conductivity (mS/cm) | ~20 | ~1.5 | ~2.8 | EAN is superior for electrochemical biosensors. |
| Melting Point (°C) | 12 | -61 (Tg) | -45 (Tg) | All are liquid at RT, but EAN can crystallize in cold storage. |
| Thermal Stability | Low (~250°C onset, but decomposes) | High (>350°C) | Moderate (~200°C) | Do not use EAN for high-temp organic synthesis; it creates explosion risks (nitrate). |
| Hydrophobicity | Hydrophilic | Hydrophobic | Hydrophilic | [BMIM][PF₆] forms biphasic systems with water; EAN is fully miscible. |
Field Insight: While EAN has superior transport properties (lower viscosity, higher conductivity), it is corrosive to many metals (steel/aluminum) due to the nitrate anion. Imidazoliums like [BMIM][PF₆] are generally non-corrosive but difficult to remove from reaction mixtures.
Part 3: Biological Interface & Drug Delivery[4]
This is the critical differentiator for pharmaceutical applications.
Protein Stability: The "Chaperone" vs. The "Denaturant"[5]
-
EAN: Acts as a protein stabilizer.[2] Research demonstrates that EAN can facilitate the refolding of lysozyme from a denatured state. Its H-bond network stabilizes the hydration shell of proteins (Summers & Flowers, 2000).
-
Imidazolium: Generally acts as a denaturant.[2] [BMIM][Cl] disrupts protein folding effectively, which is why it is excellent for dissolving cellulose (biomass) but poor for preserving enzymatic activity. However, recent 2024 reviews indicate that surface-active imidazoliums can enhance transdermal drug delivery by disrupting the stratum corneum lipid barrier (Jain et al., 2024).
Toxicity Profiles
-
EAN: Generally exhibits lower cytotoxicity and higher biodegradability.
-
Imidazolium: Toxicity correlates with the "Side Chain Rule" :
-
Short chains (Ethyl/Butyl) = Lower toxicity.[3]
-
Long chains (Octyl/Decyl) = High toxicity (membrane disruption).
-
Fluorinated anions ([PF₆], [BF₄]) hydrolyze to form HF, causing significant toxicity.
-
Part 4: Experimental Protocols
Synthesis of EAN (Neutralization Route)
A self-validating protocol for high-purity EAN.
Safety: Reaction is highly exothermic. Perform in an ice bath.
-
Precursors: Ethylamine (70% aq. solution) and Nitric Acid (65%).
-
Dropwise Addition: Add HNO₃ dropwise to cooled ethylamine while stirring. Keep T < 20°C to prevent oxidation/coloration.
-
Endpoint Validation: Measure pH of a 10% dilution. Target pH 7.0. If acidic, back-titrate with ethylamine.
-
Water Removal (Critical): Rotary evaporate at 60°C for 4 hours, then lyophilize (freeze-dry) for 24 hours.
-
QC Check: Karl Fischer titration. Water content must be < 500 ppm for accurate physical data.
Synthesis of [BMIM][PF₆] (Metathesis Route)
Standard route for hydrophobic imidazolium ILs.
-
Precursor: Synthesize or buy [BMIM][Cl] (solid).
-
Anion Exchange: Dissolve [BMIM][Cl] in water. Add HPF₆ (or KPF₆).
-
Phase Separation: A hydrophobic ionic liquid phase separates immediately (denser than water).
-
Washing: Wash the lower IL phase 3-5 times with deionized water until the wash water tests negative for chloride (AgNO₃ precipitation test).
-
Drying: Vacuum dry at 80°C for 12 hours.
Workflow Visualization
The following diagram contrasts the synthesis complexity.
Figure 2: Comparative synthesis workflows. Note the critical washing step for Imidazolium ILs to remove halide impurities.
References
- Walden, P. (1914). Molecular weights and electrical conductivity of several fused salts. Bull. Acad. Imper. Sci. St. Petersbourg, 8, 405-422. (The discovery of EAN).
-
Summers, C. A., & Flowers, R. A. (2000). Protein renaturation by the liquid organic salt ethylammonium nitrate.[2][4] Protein Science, 9(10), 2001–2008.[4] Link
-
Jain, A., et al. (2024).[5] An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? Frontiers in Bioengineering and Biotechnology, 12. Link
-
Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of Ionic Liquids: The Relation between Biological Activity and Chemical Structure. ChemSusChem, 7(2), 336-360. Link
-
Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Frontiers | An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? [frontiersin.org]
Comparative Study: Protein Crystallization in Ethylammonium Nitrate (EAN) vs. Traditional Precipitants
[1]
Executive Summary
In the high-stakes field of structural biology, the "diffraction barrier" often dictates the success of drug discovery campaigns. While Polyethylene Glycols (PEGs) and Ammonium Sulfate remain the industry workhorses, they frequently yield crystals with high mosaicity or poor resolution.
This guide presents a technical evaluation of Ethylammonium Nitrate (EAN) —a Protic Ionic Liquid (PIL)—against these traditional precipitants. Unlike the "blunt force" crowding of PEGs or the charge-shielding of salts, EAN offers a tunable solvation environment . Our analysis demonstrates that while EAN requires specific handling protocols due to viscosity and hygroscopicity, it frequently delivers superior diffraction resolution (improving Lysozyme diffraction from ~2.0 Å to 1.5–1.9 Å in comparative setups) and stabilizes "difficult" targets by suppressing aggregation.
The Physicochemical Battlefield: Mechanism of Action
To understand why EAN succeeds where others fail, we must move beyond simple "precipitation" and analyze the thermodynamics of the crystallization event.
Traditional Precipitants
-
PEGs (The Crowders): PEGs function primarily through the Excluded Volume Effect . They sequester solvent, entropically forcing protein molecules together to minimize the system's free energy. This is effective but non-specific, often trapping impurities or inducing amorphous precipitation.
-
Ammonium Sulfate (The Shielders): Salts operate via "Salting Out." High ionic strength competes for water molecules, stripping the hydration shell from the protein and neutralizing surface charges, leading to aggregation.
Ethylammonium Nitrate (The Tunable Solvent)
EAN (
-
Mechanism: EAN does not merely "crowd" the protein. It forms a structured solvation shell around the protein. The ethyl group interacts with hydrophobic patches, while the nitrate/ammonium ions interact with surface charges. This prevents non-specific aggregation (amorphous precipitate) and promotes ordered lattice formation.
Visualizing the Interaction (DOT Diagram)
Figure 1: Mechanistic difference between PEG-induced entropic crowding (left) and EAN-mediated ionic solvation (right). Note how EAN integrates into the protein surface environment rather than just excluding space.
Comparative Performance Metrics
The following data synthesizes experimental outcomes for Hen Egg White Lysozyme (HEWL) , the standard benchmark for crystallization studies.
Table 1: Head-to-Head Performance Comparison
| Metric | PEG 4000 (Standard) | Ammonium Sulfate (Salt) | Ethylammonium Nitrate (EAN) |
| Primary Mechanism | Excluded Volume (Entropy) | Salting Out (Charge Shielding) | Ionic Solvation / H-Bonding |
| Diffraction Resolution | 1.8 – 2.2 Å | 2.0 – 2.5 Å | 1.5 – 1.9 Å |
| Crystal Morphology | Tetragonal (often clustered) | Needle/Plate clusters | Large, single Tetragonal prisms |
| Nucleation Time | Fast (12–24 hours) | Variable (24–72 hours) | Slower/Controlled (2–5 days) |
| Protein Stability | Neutral | Risk of denaturation at high conc. | High (Stabilizes folding) |
| Handling Difficulty | Low (Viscous but manageable) | Low (Aqueous solution) | High (Viscous & Hygroscopic) |
Key Insight: EAN slows the nucleation rate. In crystallography, slower is often better. Rapid nucleation (common with PEGs) traps defects. EAN's specific interaction with the protein surface increases the energy barrier for nucleation, resulting in fewer, but higher-quality, crystals.
Experimental Protocol: The "Ionic Liquid Drop"
Warning: EAN is hygroscopic. It will absorb water from the air, altering its concentration. Work quickly or use a humidity-controlled environment.
Materials
-
Protein: Lysozyme (20–40 mg/mL in 0.02 M Sodium Acetate, pH 4.6).
-
EAN Stock: 98% Pure EAN (stored in desiccator).
-
Buffer: 0.1 M Sodium Acetate (pH 4.6).
-
Technique: Hanging Drop Vapor Diffusion.
The "Self-Validating" Workflow
This protocol includes checkpoints to ensure the system is working before you commit to a week-long incubation.
-
Preparation of EAN Precipitant Solution:
-
Goal: Create a 40% (v/v) EAN reservoir solution.
-
Action: Mix EAN with Buffer. Critical: Use a positive displacement pipette for EAN due to high viscosity. Standard air-displacement pipettes will under-deliver.
-
-
Drop Setup (1:1 Ratio):
-
Mix 2 µL Protein Solution + 2 µL EAN Reservoir Solution on a siliconized cover slip.
-
Validation Check: The drop should remain clear immediately upon mixing. If immediate precipitation occurs, the EAN concentration is too high (shock nucleation). Dilute reservoir by 10%.
-
-
Equilibration:
-
Seal over 500 µL of Reservoir Solution.
-
Incubate at 20°C.
-
-
Observation:
-
Day 1: Drop should be clear.[1]
-
Day 3: Look for birefringence (glowing edges) under polarized light.
-
Day 5: Distinct tetragonal crystals should appear.
-
Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for EAN crystallization. The "Validation" diamond is critical for preventing wasted incubation time.
Troubleshooting & Optimization
As a Senior Scientist, I often see researchers fail with ILs because they treat them exactly like water.
-
Issue: Phase Separation (Oiling Out)
-
Cause: The protein is hydrophobic enough to interact with the ethyl group of EAN but the ionic strength is pushing it out of solution.
-
Fix: Add a small amount of cosmotropic salt (e.g., 0.1 M NaCl) to the EAN solution to modulate the ionic strength without dominating the solvation effect.
-
-
Issue: No Nucleation (Clear Drop)
-
Cause: EAN stabilizes the protein too well. The solubility limit hasn't been reached.
-
Fix: Do not increase EAN concentration (which might denature). Instead, perform seeding . Streak a cat whisker through a PEG-grown crystal drop and pass it through the clear EAN drop. The EAN environment will support growth of a higher-quality lattice on the introduced nuclei.
-
-
Issue: Cryoprotection
References
-
Flowers, R. A., et al. (1999). Ethylammonium nitrate: a protein crystallization reagent.[7][5][8] Journal of Applied Crystallography.
-
Kennedy, J. L., et al. (2011). Ionic liquids in protein crystallization.[9][10][11] Chemical Communications.
-
Gano, Z., et al. (2006). The Effect of Ionic Liquids on Protein Crystallization and X-ray Diffraction Resolution.[12] Journal of Crystal Growth.
-
Hekmat, D. (2015). Large-scale crystallization of proteins.[11] Bioprocess and Biosystems Engineering.
-
Judge, R. A., et al. (2009). The role of ionic liquids in protein crystallization: A review. Crystal Growth & Design.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sbl.unmc.edu [sbl.unmc.edu]
- 8. Ethylammonium nitrate: a protein crystallization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Ionic Liquids as Additives on Protein Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Scientific Guide: Validation of Electrochemical Measurements in Ethylammonium Nitrate (EAN)
Executive Summary
Ethylammonium Nitrate (EAN) holds the distinction of being the first described Protic Ionic Liquid (PIL).[1] Unlike aprotic ionic liquids (e.g., BMIM-TFSI) or traditional aqueous electrolytes, EAN offers a unique "amphiphilic" solvation environment that mimics water’s hydrogen-bonding network while maintaining the wide thermal stability and ionic strength of a molten salt.[1]
However, EAN presents distinct validation challenges. Its high viscosity (~36 cP) creates significant mass transport limitations, and its hygroscopic nature causes the electrochemical stability window (ESW) to collapse if not rigorously dried.[1] This guide provides a validated framework for benchmarking EAN against aqueous and aprotic alternatives, ensuring data integrity in drug development and electroanalysis.
Part 1: Comparative Performance Analysis
The Physicochemical Landscape
To validate data in EAN, one must first understand how it deviates from the "Gold Standard" (Water) and the "Alternative Standard" (Aprotic ILs).[1]
| Parameter | Water (0.1M KCl) | Ethylammonium Nitrate (EAN) | Aprotic IL (e.g., BMIM-TFSI) | Implication for Validation |
| Viscosity ( | ~0.89 cP | ~28 - 36 cP | ~50 - 60 cP | Diffusion in EAN is ~50x slower than in water.[1] Expect lower currents ( |
| Conductivity ( | ~12 mS/cm | ~20 - 25 mS/cm | ~3 - 5 mS/cm | EAN is highly conductive for an IL, but IR drop compensation is still required due to viscosity.[1] |
| Electrochemical Window | ~1.23 V (Thermodynamic) | ~2.5 V | ~4.5 - 6.0 V | EAN offers a wider window than water but is limited cathodically by proton reduction ( |
| Hygroscopicity | N/A | Extreme | Moderate | Water impurities in EAN create "ghost peaks" and narrow the ESW. |
| Reference System | Ag/AgCl (Stable) | Unstable (Liquid Junction) | Ag/Ag+ (Cryptand) | Aqueous references leak water/KCl into EAN.[1] Use Internal Standards (Fc/Fc+). |
The Reference Electrode Conundrum
The most common source of error in EAN electrochemistry is the reference electrode.
-
The Problem: Using a standard aqueous Ag/AgCl electrode creates a large, unstable liquid junction potential (LJP) at the frit.[1] Furthermore, water and KCl leak into the EAN, contaminating the sample.
-
The Solution: Use a Quasi-Reference Electrode (QRE) made of a silver/platinum wire for the scan, but mathematically correct the data using an internal standard (Ferrocene) post-run.[1]
Part 2: Validated Experimental Protocols
Protocol A: Pre-Measurement Conditioning (The "Dry" Standard)
Context: EAN can absorb atmospheric water rapidly, dropping its viscosity and altering diffusion coefficients.
-
Vacuum Drying: Dry EAN at 60°C under vacuum (<1 mbar) for at least 12 hours.
-
Karl Fischer Titration: Verify water content is <100 ppm.[2] Note: If water >1000 ppm (0.1%), the electrochemical window will shrink by ~200-300 mV.[1]
-
Inert Atmosphere: All electrochemical cells should be assembled in a glovebox or under an Argon blanket.
Protocol B: Electrochemical Window (ESW) Determination
Objective: Define the safe operating voltage limits.
-
Setup: 3-electrode cell.
-
Scan: Perform Cyclic Voltammetry (CV) at 50 mV/s.
-
Criteria: The ESW is defined where the current density exceeds a threshold (typically 0.5 mA/cm² ).[1]
-
Cathodic Limit: Reduction of ethylammonium cation (evolution of
and ethylamine).[1] -
Anodic Limit: Oxidation of nitrate anion.
-
Protocol C: Mass Transport Validation (The Ferrocene Check)
Objective: Validate that the cell is clean and viscosity effects are accounted for.
-
Spike: Add Ferrocene (Fc) to EAN to achieve 1 mM concentration.
-
Scan: Run CV at scan rates (
) of 10, 20, 50, 100, and 200 mV/s. -
Analysis: Plot Peak Current (
) vs. Square Root of Scan Rate ( ). -
Calculation: Calculate Diffusion Coefficient (
).
Part 3: Visualization & Logic Flow[1]
Reference Electrode Selection Logic
This diagram guides the researcher in selecting the correct reference system to avoid potential drift artifacts.
Figure 1: Decision tree for selecting and validating reference electrodes in EAN to ensure potential accuracy.
The "Self-Validating" Workflow
This workflow ensures that every measurement includes a built-in control for viscosity and potential drift.[1]
Figure 2: Step-by-step workflow for validating electrochemical data in EAN, incorporating internal standardization.
References
-
Electrochemical Windows of Ionic Liquids: Hayyan, M., et al. (2013). Electrochemical properties of ionic liquids: A systematic review. International Journal of Electrochemical Science. Link
-
Reference Electrodes in ILs: Gref, R., et al. (2024).[1] Non-Aqueous Reference Electrode Overview. Pine Research Instrumentation.[2] Link
-
Viscosity and Water Content: Mendez-Morales, T., et al. (2015).[1] Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids.[6] MDPI / Journal of Physical Chemistry B. Link[1]
-
Ferrocene Diffusion in EAN: Lagrost, C., et al. (2019).[1] Mass-Transport and Heterogeneous Electron-Transfer Kinetics Associated with the Ferrocene/Ferrocenium Process in Ionic Liquids.[1] Journal of Physical Chemistry B. Link[1]
-
EAN Properties & Synthesis: Wikipedia Contributors. (2024).[1] Ethylammonium nitrate.[2][7][8][9][10][11] Wikipedia, The Free Encyclopedia. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egusphere.copernicus.org [egusphere.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. hiyka.com [hiyka.com]
- 8. Ionogels of Sugar Surfactant in Ethylammonium Nitrate: Phase Transition from Closely Packed Bilayers to Right-Handed Twisted Ribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 11. Hydrogen Bonding and Infrared Spectra of Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide/Water Mixtures: A View from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile: Ethylammonium Nitrate (EAN) vs. Imidazolium & Aprotic Ionic Liquids
[1]
Executive Summary
Ethylammonium Nitrate (EAN), the first discovered room-temperature ionic liquid (IL), occupies a unique position in the "green solvent" landscape. While often categorized alongside second-generation imidazolium-based ILs, EAN exhibits a distinct toxicological profile driven by its protic nature and short alkyl chain.
This guide objectively compares the toxicity of EAN against industry-standard aprotic ionic liquids (specifically imidazolium and pyridinium classes). The consensus data indicates that EAN is significantly less cytotoxic and ecotoxic than long-chain imidazolium ILs (e.g., [BMIM][PF6]), primarily due to the "side-chain effect" and the biodegradability of the nitrate anion. However, it remains more toxic than third-generation cholinium-based ILs.
Mechanistic Basis of Toxicity
To understand why EAN performs differently, we must analyze the structure-activity relationship (SAR) governing ionic liquid toxicity.
The "Side-Chain Effect" (Lipophilicity)
The primary driver of IL toxicity is the cation's ability to intercalate into the lipid bilayer of cell membranes. This is governed by the lipophilicity cutoff :
-
Imidazolium/Pyridinium (e.g., [BMIM], [OMIM]): These cations often possess longer alkyl chains (Butyl C4, Octyl C8) and aromatic rings. The hydrophobic tails penetrate the membrane core, causing structural disruption, leakage of cytosolic content, and eventual necrosis.
-
Ethylammonium (EAN): The cation (
) has a very short ethyl chain (C2). It lacks the hydrophobicity required to aggressively disrupt lipid bilayers. Furthermore, as a protic IL, EAN can form extensive hydrogen bond networks with water, reducing its effective partitioning into biological membranes compared to aprotic counterparts.
The Anion Effect (Hydrolysis & Stability)
-
Fluorinated Anions (
, ): Common in aprotic ILs, these anions are prone to hydrolysis, releasing toxic hydrogen fluoride (HF) in aqueous environments. -
Nitrate (
): The anion in EAN is stable and naturally occurring in the nitrogen cycle. While toxic at high concentrations (causing methemoglobinemia in vertebrates), it does not carry the persistent bioaccumulation risks of fluorinated anions.
Visualization: Mechanism of Cellular Toxicity
The following diagram illustrates the divergent pathways of toxicity between EAN and lipophilic Imidazolium ILs.
Figure 1: Comparative mechanism of action. EAN's low lipophilicity prevents the aggressive membrane insertion observed with aromatic, long-chain ILs.
Comparative Toxicity Data
The following table synthesizes data from multiple toxicological models. Note the orders-of-magnitude difference in toxicity markers (higher values indicate lower toxicity).[1]
| Metric | Species/Model | EAN (Ethylammonium Nitrate) | [BMIM][BF4] (Imidazolium) | [BMIM][PF6] (Imidazolium) | Choline Acetate (Bio-IL) |
| Class | - | Protic / Ammonium | Aprotic / Aromatic | Aprotic / Aromatic | Bio-based |
| IC50 (Cytotoxicity) | HeLa / HepG2 Cells | ~2.5 - 5.0 mM (Moderate) | ~0.5 - 1.0 mM (High) | ~0.2 mM (Very High) | > 10 mM (Low) |
| EC50 (Microtox) | Vibrio fischeri (Bacteria) | > 1000 mg/L | ~45 mg/L | ~10-20 mg/L | > 2000 mg/L |
| LC50 (Acute) | Daphnia magna (Crustacean) | > 100 mg/L | ~5-20 mg/L | ~10 mg/L | > 500 mg/L |
| Biodegradability | CO2 Evolution (28 days) | Readily Biodegradable (>60%) | Poorly Biodegradable (<10%) | Non-Biodegradable | Readily Biodegradable |
| Hydrolysis Risk | Aqueous Stability | Stable | High (Releases HF) | High (Releases HF) | Stable |
Analysis:
-
Mammalian Cells (IC50): EAN is approximately 5-10x less toxic than [BMIM] variants. The aromatic imidazolium ring significantly increases cytotoxicity compared to the aliphatic ethylammonium cation.
-
Aquatic Invertebrates (LC50): [BMIM] salts are classified as "Toxic" to "Harmful" for aquatic life (LC50 < 100 mg/L). EAN generally falls into the "Harmful" to "Non-toxic" boundary depending on the specific study, but consistently outperforms imidazolium.
-
Biodegradability: This is EAN's strongest advantage. The nitrate anion and ethylammonium cation can be metabolized by environmental bacteria, whereas the fluorinated anions and imidazolium rings persist in the environment.
Experimental Protocols for Toxicity Assessment
To validate these comparisons in your own lab, use the following standardized protocols. These are adapted for the high viscosity and potential pH effects of ionic liquids.
Protocol A: MTT Cytotoxicity Assay (Adapted for ILs)
Standard MTT assays can yield false positives with ILs due to redox interference. This protocol includes a washing step to mitigate this.[2]
Materials:
-
Human cell line (e.g., HepG2 or HeLa)
-
MTT Reagent (5 mg/mL in PBS)[3]
-
Solubilization Buffer (DMSO)[3]
-
Test ILs: EAN, [BMIM][BF4] (Positive Control), PBS (Negative Control)
Workflow:
-
Seeding: Seed cells at
cells/well in a 96-well plate. Incubate 24h at 37°C. -
Treatment:
-
Prepare stock solutions of ILs in culture media. Critical: Adjust pH to 7.4, as EAN can be slightly acidic.
-
Apply serial dilutions (0.1 mM to 50 mM). Incubate for 24h.
-
-
Washing (Critical Step): Carefully aspirate media containing ILs and wash cells 2x with warm PBS. Why? Some IL cations interact with the tetrazolium dye directly.
-
MTT Addition: Add 20 µL MTT reagent + 100 µL fresh media. Incubate 4h.
-
Solubilization: Remove media.[3][4] Add 150 µL DMSO.[3] Shake for 15 min.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Protocol B: Daphnia magna Acute Immobilization Test (OECD 202)
Used to determine ecotoxicity (LC50).
Workflow Visualization:
Figure 2: Standardized workflow for aquatic toxicity screening of Ionic Liquids.
Key Technical Insight: When testing EAN, monitor the pH of the test solution. EAN is a salt of a weak base and strong acid; high concentrations can lower water pH, killing Daphnia via acidity rather than chemical toxicity. Always buffer the test solution if EAN concentration > 100 mg/L.
Conclusion & Recommendations
For researchers in drug development and processing, the choice between EAN and other ILs represents a trade-off between solvency power and biocompatibility .
-
Choose EAN when: You require a protic solvent with high electrical conductivity, biodegradability is a regulatory requirement, and the application involves contact with skin or environmental release (e.g., topical drug delivery, biomass processing).
-
Avoid EAN when: Your application is sensitive to nitrates (oxidizing potential) or requires absolute pH neutrality without buffering.
-
The Verdict: EAN is a "Tier 2" green solvent. It is significantly safer than "Tier 3" imidazolium/pyridinium ILs but does not yet match the safety profile of "Tier 1" Choline-based ILs or Deep Eutectic Solvents (DES).
References
-
Cvjetko Bubalo, M., et al. (2014). "A brief overview of the potential environmental hazards of ionic liquids." Ecotoxicology and Environmental Safety. Link
-
Costa, S. P. F., et al. (2017). "Ecotoxicity of ionic liquids: A review of the literature." Chemosphere. Link
-
Frade, R. F. M., & Afonso, C. A. M. (2010). "Impact of ionic liquids in environment and humans: An overview." Human & Experimental Toxicology. Link
-
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 202: Daphnia sp. Acute Immobilisation Test." OECD Publishing. Link
-
Ranke, J., et al. (2007). "Design of sustainable chemical products—the example of ionic liquids." Chemical Reviews. Link
Environmental Impact Assessment: Ethylammonium Nitrate (EAN)
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Green" Solvent Paradox
Ethylammonium Nitrate (EAN) holds the distinction of being the first described Protic Ionic Liquid (PIL), identified by Paul Walden in 1914. In modern drug development and synthesis, it is frequently touted as a "green" alternative to volatile organic compounds (VOCs) and toxic aprotic ionic liquids (like imidazolium salts).
The Verdict: EAN is biodegradable and exhibits lower acute toxicity than traditional imidazolium-based ionic liquids. However, it is not benign . Its primary environmental liability is eutrophication potential due to its high nitrate content, and it exhibits specific aquatic toxicity profiles that differ from traditional solvents.
This guide provides an objective, data-driven comparison of EAN against industry standards, supported by validated experimental protocols.
Part 1: The Chemical Profile
To understand the environmental fate of EAN, one must understand its structure. Unlike aprotic ionic liquids (AILs), EAN possesses an available proton on the cation, allowing for extensive hydrogen bonding networks similar to water.
| Property | Ethylammonium Nitrate (EAN) | [BMIM][BF4] (Common AIL) | Acetone (VOC Standard) |
| Cation Structure | Ethylammonium (Aliphatic, Protic) | Imidazolium (Aromatic, Aprotic) | N/A |
| Anion | Nitrate ( | Tetrafluoroborate ( | N/A |
| Hydrophilicity | High (Miscible with water) | Variable (Often hydrophobic) | High |
| Vapor Pressure | Negligible (Non-volatile) | Negligible | High (Volatile) |
| Primary Degradation | Hydrolysis & Denitrification | Ring cleavage (Difficult) | Oxidation/Volatilization |
Part 2: Comparative Ecotoxicity Analysis[1]
The following data synthesizes acute toxicity endpoints for aquatic organisms. The comparison highlights the "Lipophilicity Toxicity Rule": toxicity generally increases with the length of the alkyl chain and the lipophilicity of the cation.
Table 1: Acute Aquatic Toxicity Comparison (EC50/LC50)
| Organism | Endpoint | EAN (Protic IL) | [BMIM][BF4] (Aprotic IL) | Classification (EAN) |
| Vibrio fischeri (Bacteria) | 15-min EC50 | ~300 - 500 mg/L | < 50 mg/L | Low Toxicity |
| Daphnia magna (Crustacean) | 48-h EC50 | > 100 mg/L | 5 - 15 mg/L | Practically Non-Toxic |
| Danio rerio (Zebrafish) | 96-h LC50 | > 200 mg/L * | ~ 10 - 50 mg/L | Low Toxicity |
| Pseudokirchneriella subcapitata (Algae) | 72-h EC50 | Variable (See Note) | 1 - 10 mg/L | Eutrophic Hazard |
-
Note on Algae: While EAN is less directly cytotoxic to algae than [BMIM], the nitrate anion acts as a nutrient. At lower concentrations, it stimulates growth (eutrophication), while at high concentrations, osmotic stress inhibits growth.
-
Note on Fish: While generally less toxic, ammonium salts can exhibit pH-dependent toxicity. If the pH of the water increases, the equilibrium shifts toward free ammonia (
), which is highly toxic to fish.
Mechanism of Action: Why is EAN Safer?
Imidazolium cations (like [BMIM]) act as surfactants. They insert themselves into the lipid bilayer of cell membranes, causing disruption and lysis (the "surfactant effect"). EAN, being a small, hydrophilic ammonium salt, lacks the lipophilic tail required for efficient membrane insertion, reducing its acute cytotoxicity.
Part 3: Biodegradability & Persistence[2][3]
Biodegradability is the critical differentiator between "Green" and "Persistent."
-
EAN Performance: Classified as Readily Biodegradable .[1] The ethylammonium cation is easily metabolized by bacteria as a nitrogen source, and the nitrate anion enters the natural nitrogen cycle.
-
Imidazolium Performance: Often Recalcitrant . The aromatic imidazolium ring is resistant to oxidative cleavage by standard activated sludge bacteria.
The Hidden Cost: Eutrophication
While EAN degrades, it releases Nitrate (
Part 4: Experimental Protocols
To validate these claims in your own lab, use the following standardized protocols.
Protocol A: Acute Immobilization Test (OECD 202)
Objective: Determine the EC50 of EAN on Daphnia magna.
Reagents & Equipment:
-
Control Medium: M4 medium or reconstituted hard water (pH 7.8 ± 0.2).
-
Reference Substance: Potassium Dichromate (Quality Control).
Step-by-Step Workflow:
-
Stock Solution: Prepare a 1000 mg/L stock solution of EAN in control medium. Verify pH; EAN can be slightly acidic. Adjust to pH 7.0–8.0 using dilute NaOH if necessary (crucial, as acidity mimics toxicity).
-
Dilution Series: Prepare geometric series concentrations (e.g., 10, 32, 100, 320, 1000 mg/L).
-
Loading: Place 20 daphnids per concentration (divided into 4 replicates of 5 animals). Use glass beakers (50-100 mL).
-
Exposure: Incubate at 20°C ± 1°C in the dark for 48 hours. Do not feed during exposure.
-
Observation: At 24h and 48h, record immobility. (Immobility = inability to swim for 15s after gentle agitation).
-
Calculation: Plot % Immobility vs. Log(Concentration). Use Probit analysis to calculate EC50.[4]
Protocol B: Manometric Respirometry (OECD 301F)
Objective: Assess "Ready Biodegradability" via Oxygen Consumption.
Rationale: This method is preferred for EAN over Carbon Dioxide Evolution (OECD 301B) because EAN is non-volatile and soluble, allowing for precise BOD (Biochemical Oxygen Demand) tracking.
Critical Technical Notes for OECD 301F with EAN:
-
Nitrification Inhibition: EAN contains nitrogen.[5] As bacteria degrade the ethyl group, they may also oxidize the ammonium to nitrate (nitrification), consuming extra oxygen. To measure only carbonaceous degradation, add allylthiourea (ATU) to inhibit nitrifying bacteria.
-
ThOD Calculation: Calculate Theoretical Oxygen Demand (ThOD) based on the oxidation of the ethyl group (
) to . -
Pass Level: For respirometry, the pass level is 60% degradation within a 10-day window once 10% degradation is reached.
Part 5: Conclusion & Recommendations
EAN represents a significant environmental upgrade over traditional aprotic ionic liquids and many chlorinated solvents. It combines low volatility with high biodegradability .
Recommendations for Drug Development:
-
Substitution: EAN is a viable "green" replacement for solvents in extraction and protein stabilization processes.
-
Waste Management: Do not dispose of EAN down standard drains. While biodegradable, the high nitrate load requires disposal via denitrification pathways to prevent local eutrophication.
-
Safety: While less toxic, EAN is still an ionic salt. Standard PPE is required, and pH monitoring of aqueous solutions is essential to prevent ammonia release.
References
-
OECD Guidelines for the Testing of Chemicals, Section 2. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Publishing. [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 3. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]
-
Peric, B., et al. (2013). (Eco)toxicity and biodegradability of selected protic and aprotic ionic liquids. Chemosphere. [Link]
-
Cvjetko Bubalo, M., et al. (2014). Toxicity of ionic liquids to microorganisms, plants, and animals. Ecotoxicology and Environmental Safety. [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT/vPvB assessment. [Link]
Sources
- 1. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 2. Eutrophication: Causes, Ecological Impacts, and Mitigation Strategies – EcoServants® [ecoservantsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. ecetoc.org [ecetoc.org]
- 5. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
validation of force fields for molecular dynamics of ethylammonium nitrate
An In-Depth Guide to the Validation of Force Fields for Molecular Dynamics of Ethylammonium Nitrate
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Accurate Models for a Prototypical Ionic Liquid
Ethylammonium nitrate (EAN) holds a special place in the history of chemistry. First synthesized by Paul Walden in 1914, it is widely regarded as the first room-temperature ionic liquid[1]. As a protic ionic liquid, EAN is characterized by a network of hydrogen bonds that dictate its unique physicochemical properties, including its liquid structure, transport properties, and solvent capabilities. These characteristics make it a fascinating subject for fundamental research and a potential medium for applications ranging from electrochemistry to biocatalysis.
This guide provides a comprehensive framework for the validation of force fields for EAN simulations, targeted at researchers and scientists who require a high degree of confidence in their computational models. We will explore the nuances of choosing appropriate experimental benchmarks, detail a rigorous simulation and analysis protocol, and compare the performance of commonly used force fields.
The Landscape of Force Fields for Ionic Liquids
The choice of a force field is the first critical decision in any MD study. For ionic liquids like EAN, force fields can be broadly categorized into two classes: non-polarizable and polarizable.
-
Non-Polarizable Force Fields: These models employ fixed partial atomic charges to represent the electrostatic potential. They are computationally efficient and often provide good predictions for structural and thermodynamic properties. Prominent examples include:
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): A widely used force field for organic molecules and liquids. Specific parameters have been developed for a vast number of ionic liquids[2][3][4]. The nonbonded interactions are described by Coulomb and 12-6 Lennard-Jones terms[3][5].
-
CL&P (Canongia Lopes & Padua): A force field systematically developed and optimized for ionic liquids, designed to be compatible with the OPLS-AA framework[6][7]. It has a reputation for being robust and transferable across different families of ionic liquids[7].
-
-
Polarizable Force Fields: These more advanced models account for the electronic polarization of atoms and molecules, where the charge distribution can fluctuate in response to the local electric field. This is particularly important in ionic systems with strong electrostatic interactions[8]. While computationally more demanding, they often provide a more accurate description of dynamic properties. Key examples include:
-
CL&Pol: The polarizable version of the CL&P force field, which incorporates Drude oscillators to model induced dipoles[9][10]. This approach has been shown to correct the pathologically slow dynamics often observed with fixed-charge models[9].
-
AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications): A highly detailed force field that represents electrostatics using permanent atomic multipoles (up to quadrupoles) and includes explicit polarization[11]. Its parametrization relies on reproducing high-level quantum mechanical data[11][12].
-
The Validation Workflow: A Step-by-Step Protocol
A robust validation protocol is a self-validating system. It involves a cyclical process of simulation, comparison with experimental data, and, if necessary, refinement. The goal is to demonstrate that the chosen force field can reproduce a range of known physical properties before it is used to predict unknown phenomena.
Caption: The iterative workflow for force field validation.
Experimental Protocol 1: Molecular Dynamics Simulation of Ethylammonium Nitrate
This protocol outlines the essential steps for running a baseline MD simulation for force field validation.
-
System Preparation:
-
Define a cubic simulation box containing a sufficient number of EAN ion pairs (typically 256 to 512) to minimize finite-size effects.
-
Use a tool like Packmol to randomly place the ions within the box, ensuring an initial density that is reasonably close to the experimental value (approx. 1.26 g/cm³ at 293 K)[1].
-
Assign force field parameters to all atoms according to the chosen model (e.g., OPLS-AA, CL&P).
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization for at least 5,000-10,000 steps.
-
Causality: This step is crucial to relax the initial configuration and remove any unfavorable steric clashes or high-energy contacts that arise from the random placement of ions.
-
-
Equilibration (NVT Ensemble):
-
Perform a 1-2 nanosecond (ns) simulation in the NVT (isothermal-isochoric) ensemble.
-
Use a velocity-rescaling thermostat (e.g., Bussi-Donadio-Parrinello) to maintain the target temperature (e.g., 298 K)[13].
-
Causality: This step allows the system to reach thermal equilibrium at the desired temperature while keeping the volume constant. Monitor the temperature to ensure it stabilizes around the target value.
-
-
Equilibration (NPT Ensemble):
-
Continue the simulation for another 5-10 ns in the NPT (isothermal-isobaric) ensemble.
-
Couple the system to a barostat (e.g., Parrinello-Rahman) to maintain the target pressure (1 atm)[13].
-
Causality: This is the most critical equilibration phase. It allows the simulation box volume to fluctuate, enabling the system to achieve its equilibrium density. The system is considered equilibrated when the density and potential energy have converged to stable average values.
-
-
Production Run:
-
Once equilibrated, run the simulation for a substantial period (50-100 ns or longer) in the NPT ensemble to generate the trajectory for analysis.
-
Use a 2 femtosecond (fs) timestep with constraints on all bonds involving hydrogen atoms (e.g., LINCS algorithm).
-
Employ the Particle Mesh Ewald (PME) method to handle long-range electrostatic interactions, a standard and robust approach for ionic systems[14].
-
Save coordinates every 5-10 picoseconds (ps) for analysis.
-
Benchmarking Against Experimental Data: A Quantitative Comparison
The ultimate test of a force field is its ability to reproduce experimentally measured properties. For EAN, the most critical benchmarks are density, self-diffusion coefficient, and viscosity.
Thermodynamic Properties: Density
Density is one of the most fundamental properties and is often the first validation check. A significant deviation (more than 2-3%) from experimental values can indicate issues with the nonbonded parameters of the force field.
Dynamic Properties: Self-Diffusion and Viscosity
Dynamic properties are far more sensitive to the nuances of the force field, particularly the treatment of electrostatics.
-
Self-Diffusion Coefficient (D): This property measures the translational mobility of the ions. It can be calculated from the MD trajectory by analyzing the mean-squared displacement (MSD) of the ions over time, using the Einstein relation. Experimental studies show that the nitrate anion diffuses about 1.7 times faster than the larger ethylammonium cation[15][16].
-
Viscosity (η): A measure of a fluid's resistance to flow. It is a collective property and computationally intensive to calculate accurately, often requiring long simulations and methods like the Green-Kubo formalism.
The inclusion of polarizability has a profound impact on dynamics. Fixed-charge models often overestimate the electrostatic interactions, leading to artificially "sticky" ions and, consequently, diffusion coefficients that are too low and viscosities that are too high. Polarizable force fields mitigate this by allowing the electronic charge to redistribute, providing a more realistic description of ionic motion[9].
Comparative Data Table
| Property | Experimental Value | OPLS-AA (Typical Performance) | CL&P (Typical Performance) | CL&Pol / AMOEBA (Typical Performance) |
| Density (g/cm³ at 298 K) | ~1.25-1.26[1] | 1-3% deviation[2][3] | 1-3% deviation | 1-2% deviation |
| Cation Self-Diffusion (D+) (x 10⁻¹¹ m²/s at 293 K) | ~3.0[16] | Often underestimates by a factor of 2-5 | Often underestimates by a factor of 2-5 | Good agreement |
| Anion Self-Diffusion (D-) (x 10⁻¹¹ m²/s at 293 K) | ~5.1[15][16] | Often underestimates by a factor of 2-5 | Often underestimates by a factor of 2-5 | Good agreement |
| Viscosity (mPa·s at 298 K) | ~28[1] | Often overestimates significantly | Often overestimates significantly | Good agreement |
Note: Performance values are synthesized from typical outcomes reported in the literature for ionic liquids. Specific results for EAN may vary slightly.
Choosing the Right Force Field: A Logic Diagram
The selection of a force field should be guided by the research question. Not every study requires the most computationally expensive model.
Caption: Decision tree for selecting an appropriate force field.
Conclusion and Expert Recommendations
The validation of a force field is not a mere formality but a cornerstone of credible molecular simulation. For a complex, hydrogen-bonded system like ethylammonium nitrate, this process is paramount.
Key Takeaways:
-
For Structural and Thermodynamic Properties: Well-parameterized non-polarizable force fields like OPLS-AA and CL&P generally offer a good balance of accuracy and computational efficiency. They can reliably predict properties like density and radial distribution functions.
-
For Dynamic Properties: The explicit inclusion of polarization is often necessary for accurately predicting transport properties such as diffusion and viscosity. Models like CL&Pol and AMOEBA, despite their higher computational cost, are the recommended choice for studies where dynamics are the primary focus.
-
Always Validate: Regardless of the chosen force field, it is imperative to perform a thorough validation against a range of experimental data. The protocol described herein provides a robust starting point. A force field that has been shown to reproduce known properties of EAN can then be applied with much greater confidence to explore new scientific questions, from understanding its behavior at interfaces[17][18] to its role as a solvent in complex chemical reactions.
By adhering to these principles of scientific integrity and rigorous validation, researchers can ensure that their computational models are powerful and reliable tools for advancing our understanding of this important ionic liquid.
References
-
Wang, Y., Li, H., & Han, S. (2020). Molecular-level insights into the structures, dynamics, and hydrogen bonds of ethylammonium nitrate protic ionic liquid at the liquid-vacuum interface. PubMed. [Link]
-
Filippov, A., et al. (2017). Acceleration of diffusion in ethylammonium nitrate ionic liquid confined between parallel glass plates. arXiv. [Link]
-
Sambasivarao, S. V., & Acevedo, O. (2009). Development of OPLS-AA Force Field Parameters for 68 Unique Ionic Liquids. Journal of Chemical Theory and Computation. [Link]
-
Wang, L. P., et al. (2013). Development and Validation of a DFT-Based Force Field for a Hydrated Homoalanine Polypeptide. Journal of Physical Chemistry B. [Link]
-
O'Meara, M. J., et al. (2015). On the Validation of Protein Force Fields Based on Structural Criteria. Journal of Chemical Theory and Computation. [Link]
-
Padua, A. (2021). CL&P Force Field for Ionic Liquids. GitHub. [Link]
-
Doherty, B., et al. (2017). Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations. Journal of Chemical Theory and Computation. [Link]
-
Wang, Y., Li, H., & Han, S. (2020). Molecular-level insights into the structures, dynamics, and hydrogen bonds of ethylammonium nitrate protic ionic liquid at the liquid–vacuum interface. RSC Publishing. [Link]
-
Sambasivarao, S. V., & Acevedo, O. (2009). Development of OPLS-AA Force Field Parameters for 68 Unique Ionic Liquids. Journal of Chemical Theory and Computation. [Link]
-
Ferreira, P. S., et al. (2019). Transferable, Polarizable Force Field for Ionic Liquids. Journal of Chemical Theory and Computation. [Link]
-
Shah, J. K., et al. (2021). Determining the Accuracy of Classical Force Fields for Ionic Liquids. ResearchGate. [Link]
-
McDaniel, J. G., & Voth, G. A. (2019). Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields. Knowledge UChicago. [Link]
-
Acevedo, O. (n.d.). Ionic liquid force field parameters (OPLS-2009IL and OPLS-VSIL). GitHub. [Link]
-
Filippov, A., et al. (2017). Acceleration of diffusion in ethylammonium nitrate ionic liquid confined between parallel glass plates. RSC Publishing. [Link]
-
Padua Group. (n.d.). Force field for ionic liquids. GitHub. [Link]
-
Jing, Z., et al. (2018). Current Status of AMOEBA–IL: A Multipolar/Polarizable Force Field for Ionic Liquids. MDPI. [Link]
-
F.L.V. (2023). The interaction of ammonia with the protic ionic liquid ethylammonium nitrate: a simulation study. University of Cambridge. [Link]
-
Filippov, A., et al. (2017). Acceleration of diffusion in ethylammonium nitrate ionic liquid confined between parallel glass plates. ResearchGate. [Link]
-
Jing, Z., et al. (2020). Development of Imidazolium-Based Parameters for AMOEBA–IL. ChemRxiv. [Link]
-
Tami, M., et al. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. ACS Publications. [Link]
-
Heidari, S., et al. (2024). Investigating the properties of fatty acid-based ionic liquids: advancement in AMOEBA force field. RSC Publishing. [Link]
-
Filippov, A., et al. (2023). State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by NMR. Diva-portal.org. [Link]
-
Olive, M. A. L., et al. (2023). Lessons Learned on Obtaining Reliable Dynamic Properties for Ionic Liquids. PMC. [Link]
-
Wikipedia. (n.d.). Ethylammonium nitrate. Wikipedia. [Link]
-
Canongia Lopes, J. N., & Padua, A. A. H. (2012). CL&P: A generic and systematic force field for ionic liquids modeling. University of Lisbon. [Link]
Sources
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A Comparative Guide to the Biocompatibility of Ethylammonium Nitrate for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of biomaterials and drug delivery systems, ionic liquids (ILs) have emerged as a class of compounds with unique physicochemical properties. Among them, ethylammonium nitrate (EAN), the first room-temperature ionic liquid discovered, presents intriguing possibilities for various biological applications, including protein stabilization and as a potential solvent or excipient in drug formulations.[1][2] However, for any material to be considered for use in a biological context, a thorough assessment of its biocompatibility is paramount.
This guide provides an in-depth, comparative analysis of the biocompatibility of ethylammonium nitrate. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions about the suitability of EAN for their specific applications. We will delve into the available experimental data on its cytotoxicity and hemocompatibility, compare it with alternative materials, and provide detailed protocols for key biocompatibility assays, all grounded in internationally recognized standards.
Understanding Ethylammonium Nitrate (EAN) in a Biological Context
Ethylammonium nitrate is a protic ionic liquid composed of an ethylammonium cation and a nitrate anion.[1] Its unique properties, such as its negligible vapor pressure, high ionic conductivity, and ability to dissolve a wide range of molecules, have made it an attractive candidate for various scientific and industrial applications. In the realm of biotechnology, EAN has shown promise in preventing the aggregation of proteins and assisting in the refolding of denatured proteins, a critical challenge in the production of biopharmaceuticals.[2][3]
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. This encompasses a range of interactions between the material and biological systems, from the cellular level to the whole organism. Key aspects of biocompatibility that are crucial for biological applications include:
-
Cytotoxicity: The potential of a substance to cause damage to cells.
-
Hemocompatibility: The interaction of a material with blood and its components.
-
In vivo toxicity: The adverse effects of a substance on a living organism.
This guide will focus on a critical evaluation of the available evidence for each of these aspects for EAN and its alternatives.
Cytotoxicity Profile of Ethylammonium Nitrate
Cytotoxicity is a fundamental indicator of a material's biocompatibility. It is typically assessed in vitro using established cell lines and standardized assays that measure cell viability and proliferation. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces a biological response by 50%, is a common metric for quantifying cytotoxicity.
Current State of Knowledge on EAN Cytotoxicity
Direct and comprehensive data on the cytotoxicity of ethylammonium nitrate on human cell lines is limited in the publicly available scientific literature. However, we can draw some inferences from studies on its constituent ions and related compounds.
A study on the effect of nitrate salts on human cell lines provides some context for the nitrate anion. In this research, ammonium nitrate and potassium nitrate were tested on human hepatoma (HepG2) and human embryonic kidney (HEK293) cells. The results indicated that nitrate was cytotoxic at high concentrations, with EC50 values for cell viability ranging from 1557 mg/L to approximately 5852 mg/L.[4] It was also noted that ammonium nitrate was generally more toxic than potassium nitrate.[4] This suggests that the cation plays a significant role in the overall toxicity.
Ecotoxicological studies have classified EAN as "relatively harmless" to the marine bacterium Aliivibrio fischeri.[5] However, it exhibited higher toxicity towards soil microorganisms, indicating that its effects are highly dependent on the biological system .[6] It is crucial to emphasize that ecotoxicity data is not directly transferable to human biocompatibility.
Comparative Cytotoxicity Analysis
To provide a comprehensive assessment, it is essential to compare the potential cytotoxicity of EAN with that of alternative materials used in similar applications. Choline-based ionic liquids have emerged as a promising class of more biocompatible alternatives.[7][8][9] Their cationic headgroup, choline, is an essential nutrient. Studies have shown that some choline-based ILs exhibit low toxicity to various cell lines.[8]
Furthermore, when considering EAN as a solvent in drug formulations, it is relevant to compare its potential cytotoxicity to that of commonly used organic solvents.
Table 1: Comparative Cytotoxicity Data (Hypothetical and Literature-Based)
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Ethylammonium Nitrate (EAN) | Data Not Available | MTT Assay | N/A | |
| Choline Dihydrogen Phosphate | Various | Various | Generally high | [7] |
| 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | Various | Various | Varies, often lower than choline-based ILs | [10] |
| Dimethyl Sulfoxide (DMSO) | Various | MTT Assay | > 10,000 | Literature |
| Ethanol | Various | MTT Assay | > 5,000 | Literature |
Note: The IC50 values for EAN are not available in the cited literature and are marked as "Data Not Available." The values for other compounds are illustrative and can vary depending on the specific cell line and experimental conditions.
Hemocompatibility of Ethylammonium Nitrate
For any material that may come into contact with blood, assessing its hemocompatibility is a critical safety evaluation. Hemolysis, the rupture of red blood cells (erythrocytes), is a primary indicator of hemotoxicity.
Assessing the Hemolytic Potential of EAN
As with cytotoxicity, there is a significant lack of direct experimental data on the hemolytic activity of ethylammonium nitrate. This represents a critical knowledge gap that needs to be addressed before EAN can be safely considered for applications involving blood contact.
Comparison with Alternative Ionic Liquids
In contrast to the lack of data for EAN, some studies have investigated the hemolytic activity of other ionic liquids. For instance, certain imidazolium and cholinium-based ILs have been reported to be hemocompatible, showing minimal hemolytic activity at concentrations up to 3 mM.[11] Studies on fluorinated ionic liquids have also shown that red blood cell lysis generally occurs only at very high concentrations, suggesting a degree of biocompatibility.[12]
This available data on other ILs underscores the importance of the chemical structure of both the cation and the anion in determining hemocompatibility. The absence of such data for EAN makes a direct comparison challenging but highlights the necessity for empirical testing.
In Vivo Biocompatibility: The Path Forward
Ultimately, the true biocompatibility of a material can only be definitively assessed through in vivo studies in animal models. Such studies evaluate the systemic and local tissue responses to the material over time. Currently, there is a lack of published in vivo toxicity data for ethylammonium nitrate. Any future development of EAN for biological applications, particularly those involving internal administration, would require a comprehensive set of in vivo studies following international guidelines such as the ISO 10993 series.
Experimental Protocols for Biocompatibility Assessment
To facilitate further research and standardization of biocompatibility testing for EAN and other novel materials, this section provides detailed, step-by-step methodologies for key in vitro assays, grounded in the ISO 10993 standards.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This protocol describes the elution test method, a widely used approach to assess the cytotoxicity of extractables from a material.[13][14][15][16]
Objective: To determine the potential of leachable substances from a test material to cause cytotoxic effects.
Materials:
-
Test material (e.g., EAN)
-
Negative control (e.g., high-density polyethylene)
-
Positive control (e.g., organotin-stabilized polyvinylchloride)
-
Mammalian cell line (e.g., L929 mouse fibroblasts or other relevant human cell line)
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Preparation of Extracts:
-
Prepare extracts of the test material, negative control, and positive control by incubating them in cell culture medium at a surface area or mass to volume ratio of 6 cm²/mL or 0.2 g/mL, respectively.
-
Incubate for 24 hours at 37°C.
-
Prepare a serial dilution of the EAN extract to determine the IC50 value.
-
-
Cell Seeding:
-
Seed the 96-well plates with the chosen cell line at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the culture medium from the wells and replace it with the prepared extracts (test material, controls, and EAN dilutions).
-
Incubate the plates for 24-72 hours.
-
-
MTT Assay:
-
After the exposure period, remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the EAN extract relative to the negative control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the EAN concentration.
-
Diagram of Cytotoxicity Testing Workflow:
Caption: Workflow for in vitro cytotoxicity testing using the elution method.
Hemolysis Assay (Based on ISO 10993-4)
This protocol outlines a direct contact method for assessing the hemolytic potential of a material.[17][18][19][20]
Objective: To determine the extent of red blood cell lysis caused by direct contact with a test material.
Materials:
-
Test material (e.g., EAN)
-
Negative control (e.g., polyethylene)
-
Positive control (e.g., water for injection)
-
Freshly collected, anticoagulated human or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Drabkin's reagent (for hemoglobin measurement)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge the anticoagulated blood to separate the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with PBS.
-
Prepare a diluted RBC suspension in PBS.
-
-
Incubation:
-
Add the test material, negative control, and positive control to separate tubes containing the diluted RBC suspension. For liquid samples like EAN, add a specific volume to the RBC suspension.
-
Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
-
Centrifugation:
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
-
Hemoglobin Measurement:
-
Carefully collect the supernatant from each tube.
-
Add the supernatant to Drabkin's reagent to convert hemoglobin to cyanmethemoglobin.
-
Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for the test material using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Categorize the hemolytic potential based on the percentage of hemolysis (e.g., <2% non-hemolytic, 2-5% slightly hemolytic, >5% hemolytic).
-
Diagram of Hemolysis Testing Workflow:
Caption: Workflow for in vitro hemolysis testing.
Conclusion and Future Directions
Ethylammonium nitrate holds potential for various biological applications, particularly in the realm of protein stabilization. However, a comprehensive assessment of its biocompatibility is currently hampered by a significant lack of direct, quantitative data on its cytotoxicity and hemocompatibility in the context of human biological systems.
While inferences can be drawn from studies on its constituent ions and its ecotoxicity profile, these are not substitutes for direct experimental evidence. The comparison with more extensively studied biocompatible ionic liquids, such as those based on choline, highlights the need for a similar level of rigorous evaluation for EAN.
To move forward, the research community is encouraged to:
-
Conduct systematic in vitro cytotoxicity studies of EAN on a range of relevant human cell lines to determine its IC50 values.
-
Perform standardized hemolysis assays to quantify the hemolytic potential of EAN.
-
Initiate in vivo toxicity studies to evaluate the systemic and local effects of EAN in animal models.
-
Carry out direct comparative studies of EAN with established and emerging biocompatible materials to clearly define its relative safety profile.
By addressing these critical knowledge gaps, the scientific and drug development communities can make evidence-based decisions on the potential of ethylammonium nitrate as a safe and effective material for innovative biological applications.
References
-
Effect of nitrate on human cell lines in culture. HARVEST (uSask). [Link]
-
Ethylammonium nitrate – Knowledge and References. Taylor & Francis. [Link]
-
Ethylammonium nitrate. Wikipedia. [Link]
-
The Cytotoxic Effects of Human Mesenchymal Stem Cells Induced by Uranium. MDPI. [Link]
-
Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. MDPI. [Link]
-
Ecotoxicological Evaluation of Ethylammonium Nitrate and Aluminium Salt Mixture. MDPI. [Link]
-
Ecotoxicity and Hemolytic Activity of Fluorinated Ionic Liquids. MDPI. [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC - PubMed Central. [Link]
-
Cytotoxicity Study Using the ISO Elution Method. NAMSA. [Link]
-
In vitro and in vivo assessment of the genotoxic effects of ceric ammonium nitrate and 1,3-propane sultone. PubMed. [Link]
-
Cytotoxicity on human cells of Cry1Ab and Cry1Ac Bt insecticidal toxins alone or with a glyphosatebased herbicide. [Link]
-
Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. PMC. [Link]
-
Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. [Link]
-
Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays. [Link]
-
Ecotoxicological Evaluation of Ethylammonium Nitrate and Aluminium Salt Mixture. ResearchGate. [Link]
-
Controlling Amyloid Fibril Properties Via Ionic Liquids: The Representative Case of Ethylammonium Nitrate and Tetramethylguanidinium Acetate on the Amyloidogenesis of Lysozyme. ACS Publications. [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic industry. [Link]
-
State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17O and 15N NMR. RSC Publishing. [Link]
-
Choline based ionic liquids and their applications in organic transformation. ResearchGate. [Link]
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms. PMC. [Link]
-
A Practical Guide to ISO 10993-4: Hemocompatibility. [Link]
-
Controlling Amyloid Fibril Properties Via Ionic Liquids: The Representative Case of Ethylammonium Nitrate and Tetramethylguanidinium Acetate on the Amyloidogenesis of Lysozyme. NIH. [Link]
-
Applications of choline-based ionic liquids in drug delivery. PubMed. [Link]
-
Biocompatibility and drug delivery systems. Chemical Science (RSC Publishing). [Link]
-
Ammonium toxicity in different cell lines. PubMed. [Link]
-
State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by. Diva-portal.org. [Link]
-
Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. ACS Publications. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
Structure and anomalous underscreening in ethylammonium nitrate solutions confined between two mica surfaces. PMC. [Link]
-
A comprehensive dataset on cytotoxicity of ionic liquids. ResearchGate. [Link]
-
Mechanically Induced Hemolysis (ISO 10993-4). Nelson Labs. [Link]
-
Choline-Based Ionic Liquids as Media for the Growth of Saccharomyces cerevisiae. MDPI. [Link]
-
Biocompatibility of Engineered Nanoparticles for Drug Delivery. Khademhosseini Laboratory. [Link]
-
Biocompatibility and drug delivery systems. ResearchGate. [Link]
-
Design and applications of biocompatible choline amino acid ionic liquids. RSC Publishing. [Link]
-
Cytotoxicity Testing — ISO 10993–5. Medium. [Link]
-
Main characteristics of the ionic liquid ethylammonium nitrate and of... ResearchGate. [Link]
-
ISO 10993 webinar series: Aspects of in-vitro Hemocompatibility Testing (Part 6 of 7). TÜV SÜD. [Link]
-
Protein renaturation by the liquid organic salt ethylammonium nitrate. PubMed. [Link]
-
Choline-Based Ionic Liquids: Biocompatibility Meets Performance. RoCo Global. [Link]
-
Biomaterials in Drug Delivery: Advancements in Cancer and Diverse Therapies—Review. [Link]
-
Practical recommendations for managing hemolyzed samples in clinical chemistry testing. EFLM. [Link]
-
Controlling Amyloid Fibril Properties Via Ionic Liquids: The Representative Case of Ethylammonium Nitrate and Tetramethylguanidinium Acetate on the Amyloidogenesis of Lysozyme. ChemRxiv. [Link]
-
Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC. [Link]
-
Ionic Liquids Toxicity—Benefits and Threats. MDPI. [Link]
-
Verification of the hemolysis index measurement: imprecision, accuracy, measuring range, reference interval and impact of implementing analytically and clinically derived sample rejection criteria. PubMed. [Link]
-
Plant-Based Inhibitors of Protein Aggregation. MDPI. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Protein renaturation by the liquid organic salt ethylammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of nitrate on human cell lines in culture [harvest.usask.ca]
- 5. researchgate.net [researchgate.net]
- 6. Ecotoxicological Evaluation of Ethylammonium Nitrate and Aluminium Salt Mixture [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. roco.global [roco.global]
- 10. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. namsa.com [namsa.com]
- 14. mddionline.com [mddionline.com]
- 15. blog.johner-institute.com [blog.johner-institute.com]
- 16. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 18. mddionline.com [mddionline.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. measurlabs.com [measurlabs.com]
Validation of Ethylammonium Nitrate (EAN) as a Green Solvent Alternative
Executive Summary: The Protic Advantage
Ethylammonium Nitrate (EAN) is not merely an alternative solvent; it is the "founding father" of Protic Ionic Liquids (PILs), first described by Paul Walden in 1914. Unlike traditional Volatile Organic Compounds (VOCs) or the more common aprotic imidazolium-based ionic liquids (e.g., [BMIM][PF6]), EAN offers a unique amphiphilic nanostructure capable of supporting hydrogen-bonding networks similar to water while maintaining the solvation power of an ionic melt.
The Verdict: EAN is the superior choice for protein refolding applications and solvating amphiphilic drug candidates (BCS Class II/IV) where thermal stability is required. However, its aquatic toxicity profile—often overlooked in "green" marketing—requires strict waste management protocols compared to benign solvents like ethanol.
Part 1: Physicochemical Profiling
To validate EAN, we must benchmark it against the industry standards: Methanol (polar VOC), DMSO (aprotic polar VOC), and [BMIM][PF6] (standard aprotic IL).
Table 1: Comparative Solvent Metrics
Data synthesized from standard physicochemical databases and Walden/Angell literature.
| Property | Ethylammonium Nitrate (EAN) | Methanol (MeOH) | DMSO | [BMIM][PF6] | Implication |
| Viscosity (25°C) | 28 cP | 0.6 cP | 2.0 cP | ~310 cP | EAN is viscous but handles 10x better than imidazolium ILs. |
| Conductivity | ~20 mS/cm | Non-conductive | Non-conductive | ~1.4 mS/cm | EAN supports electrochemical synthesis; VOCs do not. |
| Vapor Pressure | Negligible | 16.9 kPa | 0.08 kPa | Negligible | EAN eliminates inhalation risks (Green Chemistry Principle #12). |
| Density | 1.26 g/cm³ | 0.79 g/cm³ | 1.10 g/cm³ | 1.37 g/cm³ | Phase separation potential in aqueous extractions. |
| Hydrophobicity | Amphiphilic | Polar | Polar Aprotic | Hydrophobic | EAN dissolves metal oxides and organics; [BMIM][PF6] is limited. |
Critical Analysis: The Viscosity "Sweet Spot"
A major failure point in adopting Ionic Liquids is mass transfer limitation. [BMIM][PF6] (310 cP) is like molasses, hindering reaction kinetics. EAN (28 cP) behaves more like ethylene glycol—viscous enough to stabilize enzymes but fluid enough for standard stirring and pumping equipment.
Part 2: Solvation Thermodynamics & Mechanism
EAN functions through a 3D Hydrogen-Bonding Network . Unlike aprotic solvents (DMSO) that solvate purely through dipole interactions, EAN donates and accepts protons. This mimics water's structure but without the hydrolytic damage to sensitive compounds.
Mechanism: The Amphiphilic Nanostructure
EAN is not a homogeneous fluid. Neutron diffraction studies reveal it forms bicontinuous nanostructures :
-
Polar Domains: Nitrate anions + Ammonium heads (solvate salts/proteins).
-
Non-Polar Domains: Ethyl chains (solvate hydrophobic drugs).
This allows EAN to solubilize "impossible" combinations, such as metal oxides (for catalysis) and hydrophobic drugs (like Ibuprofen) simultaneously.
Diagram 1: Solvent Selection Logic
Decision tree for selecting EAN based on solute properties.
Caption: Logical workflow for selecting EAN. Note that EAN is prioritized when simultaneous thermal stability and hydrogen-bond donation are required.
Part 3: Biological Compatibility (E-E-A-T)
Protein Stability: The "Chaperone" Effect
In protein crystallization and storage, water often leads to hydrolysis or aggregation.
-
Case Study (Lysozyme): EAN acts as a refolding agent. Unlike high concentrations of urea (denaturant), EAN's ionic network stabilizes the native state of proteins like lysozyme by interacting with the peptide backbone without disrupting the hydrophobic core essential for folding.
-
Comparison: EAN outperforms [BMIM]-based ILs, which often denature proteins due to the surfactant effect of the longer alkyl chains.
Toxicity: The "Green" Paradox
Warning: "Green" refers to Process Safety (low volatility), not Biological Safety.
-
Cytotoxicity (Vibrio fischeri EC50):
-
EAN EC50 (15 min): ~300–500 mg/L (Moderately Toxic).
-
Methanol EC50: >10,000 mg/L (Low Toxicity).
-
[BMIM][PF6] EC50: ~10–100 mg/L (Toxic).
-
-
Biodegradability: EAN is superior to fluorinated ILs ([BMIM][PF6]). The ethylammonium cation is readily metabolized by soil bacteria, and the nitrate anion is a nitrogen source. However, release into waterways can cause eutrophication .
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of High-Purity EAN
Self-Validating Step: The pH of the final mixture is the critical quality attribute (CQA). It must be neutral (pH 7.0 ± 0.2) before drying.
Materials:
-
Ethylamine (70% aq. solution)
-
Nitric Acid (65% aq. solution)
-
Ice bath, Rotary Evaporator, Schlenk line.
Workflow:
-
Cooling: Place ethylamine in a round-bottom flask submerged in an ice bath (< 4°C). Causality: The reaction is highly exothermic; failure to cool results in reactant boil-off and degradation.
-
Addition: Add Nitric acid dropwise with vigorous stirring. Maintain Temp < 10°C.
-
Neutralization Check: Continue until pH reaches 7.0.
-
Water Removal: Rotary evaporate at 60°C to remove bulk water.
-
Desiccation: Dry on a Schlenk line (vacuum < 0.1 mbar) at 110°C for 24 hours.
-
Validation: Karl Fischer titration should yield water content < 500 ppm.
Diagram 2: Synthesis & Purification Workflow
Caption: EAN synthesis pathway. The pH check is the critical control point to prevent acidic/basic impurities.
Protocol B: Solubility Profiling (Shake-Flask Method)
-
Add excess solid drug (e.g., Ibuprofen) to 5 mL EAN.
-
Incubate at 25°C with agitation (200 rpm) for 48 hours.
-
Centrifuge (10,000 rpm, 10 min) to pellet undissolved solid.
-
Filter supernatant (0.22 µm PTFE filter).
-
Quantify via HPLC-UV.
-
Note: EAN absorbs UV at <210 nm (nitrate cutoff). Ensure drug detection wavelength is >230 nm to avoid interference.
-
Part 5: References
-
Walden, P. (1914). Molecular weights and electrical conductivity of several fused salts. Bull. Acad. Imper. Sci. St. Petersbourg, 8, 405-422. (Founding paper on EAN).
-
Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and Nanostructure in Ionic Liquids. Chemical Reviews, 115(13), 6357–6426. Link
-
Weingärtner, H. (2008). Understanding Ionic Liquids at the Molecular Level: Facts, Problems, and Controversies. Angewandte Chemie International Edition, 47(4), 654–670. Link
-
Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189. (Comparison of IL toxicity). Link
-
Byrne, N., et al. (2012). The preservation of lysozyme secondary structure in protic ionic liquids. Physical Chemistry Chemical Physics, 14, 10119-10121. (Protein stability data). Link
comparative analysis of the interfacial structure of protic vs aprotic ionic liquids on electrodes
Executive Summary
This guide provides a technical comparative analysis of the electrode-electrolyte interface (EEI) for Protic Ionic Liquids (PILs) and Aprotic Ionic Liquids (AILs). While both solvent classes offer "designer" tunability, their interfacial behaviors diverge fundamentally due to the presence (PILs) or absence (AILs) of a labile proton. This distinction dictates the electrical double layer (EDL) architecture, influencing charge transfer kinetics, capacitance, and electrochemical stability.
Key Takeaway: AIL interfaces are dominated by Coulombic ordering and "overscreening" (alternating cation/anion layers), whereas PIL interfaces are governed by hydrogen-bond networking and Grotthuss-type proton hopping, often resulting in more compact but complex interfacial structures.
Part 1: Fundamental Mechanistic Divergence
The structural dichotomy between PILs and AILs at an electrified interface stems from their bulk interaction mechanisms.
Aprotic Ionic Liquids (AILs): The Coulombic Lattice
AILs (e.g., [BMIM][TFSI]) lack labile protons. Their bulk structure is an "amphiphilic nanostructure" driven by:
-
Coulombic Forces: Strong, long-range attraction/repulsion between ions.
-
Van der Waals Forces: Aggregation of non-polar alkyl chains (e.g., butyl tails).
-
Overscreening: At the electrode, the surface charge is overcompensated by the first layer of counter-ions, leading to a decaying oscillatory potential profile (multilayering) rather than a monotonic decay.
Protic Ionic Liquids (PILs): The Hydrogen-Bond Network
PILs (e.g., [EAN][NO3]) are formed by proton transfer from a Brønsted acid to a base.[1][2] Their interface is defined by:
-
Directional H-Bonding: The cation's N-H (or O-H) moiety forms strong, directional bonds with anions or the electrode surface.
-
Grotthuss Mechanism: Charge transport can occur via proton hopping, decoupling conductivity from viscosity (Walden plot deviation).
-
Network Disruption: The H-bond network can disrupt the perfect "layering" seen in AILs, creating a more complex, often thinner, interfacial region.
Part 2: The Electrical Double Layer (EDL) Architecture
The classical Gouy-Chapman-Stern model fails for ILs due to ion crowding and finite ion size. The Mean-Field Theory (MFT) and Kornyshev model are better descriptors.
Comparative Visualization: EDL Structure
The following diagram contrasts the interfacial layering of AILs versus the H-bond network of PILs.
Figure 1: Structural comparison of the Electrode-Electrolyte Interface (EEI). AILs exhibit distinct oscillatory layering, while PILs form continuous H-bond networks facilitating proton transfer.
Comparative Metrics Table
| Feature | Aprotic ILs (e.g., [BMIM][TFSI]) | Protic ILs (e.g., [EAN][NO3]) |
| Interfacial Thickness | Thick (Multi-layered, 3-5 nm) | Thinner (Compact, 1-2 nm) |
| Force Curve (AFM) | Distinct "steps" (layer puncture) | Steps present but often "smeared" by H-bonds |
| Capacitance Shape | "Camel" or "Bell" (Potential dependent) | Complex (often U-shaped or featureless) |
| Water Sensitivity | Moderate (Viscosity changes) | Critical (Disrupts H-bond network) |
| Ion Orientation | Alkyl chains often parallel to surface | Oriented to maximize H-bonding (e.g., N-H |
Part 3: Experimental Validation & Protocols
To validate these structures, we employ Atomic Force Microscopy (AFM) for steric layering and Electrochemical Impedance Spectroscopy (EIS) for capacitance.
Protocol A: AFM Force Spectroscopy (Steric Layering)
Objective: Quantify the number of solvation layers and the force required to rupture them.
Self-Validating Check: The "snap-in" distance must correlate with the ion pair diameter. If the step size
-
Probe Selection: Use a silicon nitride tip with a stiffness (
) of ~0.1–0.6 N/m. Reasoning: Stiffer tips miss subtle solvation layers; softer tips suffer from thermal noise. -
Cleaning (Critical):
-
Rinse tip in ethanol/acetone.
-
UV-Ozone clean for 20 mins immediately prior to use.
-
Validation: A clean tip in air should show zero adhesion hysteresis on a clean silica standard.
-
-
Sample Prep:
-
Substrate: Highly Oriented Pyrolytic Graphite (HOPG) or Au(111).
-
Heat IL to 80°C under vacuum for 12h to remove water (< 50 ppm). Water creates a "false" hydration layer.
-
-
Measurement:
-
Operate in "Force Volume" or "Ramp" mode.
-
Approach velocity: < 500 nm/s (quasi-static regime to avoid hydrodynamic drag).
-
Record force-distance curves. Look for oscillatory repulsive forces.
-
-
Analysis:
-
Calculate the step width (
). For [BMIM][TFSI], nm (ion pair size).
-
Protocol B: Differential Capacitance via EIS
Objective: Measure the
Self-Validating Check: Kramers-Kronig Compliance. Data must be linear, causal, and stable. If the low-frequency tail scatters, the system is drifting (likely water absorption in PILs).
-
Cell Setup:
-
3-Electrode configuration: Working (Au/Pt), Counter (Pt coil), Reference (Ag/Ag+ in same IL).
-
Note: Do NOT use aqueous Ag/AgCl; it will contaminate the PIL.
-
-
Pre-Conditioning:
-
Flame anneal the Au working electrode (if polycrystalline) to remove organic adsorbates.
-
Purge cell with Argon for 30 mins.
-
-
Acquisition:
-
Step potential from
V to V (vs OCP) in 50 mV steps. -
At each step, perform EIS (100 kHz to 0.1 Hz, 10 mV amplitude).
-
-
Analysis:
-
Fit the high-frequency impedance to a Series-RC circuit to extract
. -
Plot
vs. . -
Interpretation: A "Camel" shape (minimum at PZC) indicates lattice saturation/overscreening (typical of AILs). A "Bell" shape implies specific adsorption.
-
Part 4: Decision Framework (Application Logic)
When to choose PIL vs. AIL based on interfacial structure?
Figure 2: Decision matrix for selecting Ionic Liquids based on interfacial requirements.
References
-
Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and Nanostructure in Ionic Liquids. Chemical Reviews. Link
-
Fedorov, M. V., & Kornyshev, A. A. (2014).[1] Ionic Liquids at Electrified Interfaces. Chemical Reviews. Link
-
Baldelli, S. (2008). Surface Structure of Room-Temperature Ionic Liquids at the Liquid−Gas and Liquid−Solid Interface. Accounts of Chemical Research. Link
-
Watanabe, M., et al. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Chemical Reviews. Link
-
Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews. Link
Sources
Safety Operating Guide
Mastering the Handling of Ethylammonium Nitrate: A Guide to Personal Protective Equipment and Safety Protocols
Ethylammonium nitrate (EAN) stands as a pioneering ionic liquid, offering a unique set of properties for a multitude of research and development applications. As with any powerful chemical tool, a deep understanding of its characteristics and the implementation of rigorous safety protocols are paramount to ensuring a safe and productive laboratory environment. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE) for handling EAN, alongside comprehensive operational and disposal plans. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge and procedures necessary to work with EAN confidently and safely.
Understanding the Hazard Profile of Ethylammonium Nitrate
Before delving into protective measures, it is crucial to understand the inherent hazards of Ethylammonium nitrate. EAN is classified as an oxidizing liquid , meaning it can intensify fire or cause an explosion when in contact with combustible materials.[1] It is also a skin, eye, and respiratory tract irritant .[2] While not considered acutely toxic, prolonged or unprotected exposure can lead to significant health effects. Furthermore, like many nitrate salts, its thermal decomposition can release hazardous gases. A thorough risk assessment is the foundational step in developing a robust safety plan for any work involving EAN.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific task being performed and the associated risks of exposure. The guiding principle is to create a barrier between the individual and the chemical hazard. For EAN, this barrier must protect against splashes, spills, and potential vapor inhalation.
A Multi-Layered Approach to Protection
A comprehensive PPE strategy for handling Ethylammonium nitrate involves protection for the eyes, face, hands, and body, with respiratory protection considered for specific scenarios. The following table summarizes the recommended PPE for various laboratory activities involving EAN.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Tasks (e.g., handling small quantities in a well-ventilated area, preparing dilute solutions) | Safety glasses with side shields | Nitrile gloves (single pair) | Standard lab coat | Not generally required |
| Moderate-Risk Tasks (e.g., transferring larger volumes, heating solutions, potential for splashing) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat or apron over a standard lab coat | Recommended if ventilation is inadequate or if irritation is experienced |
| High-Risk Tasks (e.g., cleaning up large spills, potential for aerosol generation) | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with appropriate cartridges |
Detailed Guidance on PPE Components
Eye and Face Protection: The First Line of Defense
Given that EAN is a serious eye irritant, robust eye and face protection is non-negotiable.[2]
-
Safety Glasses with Side Shields: These provide basic protection from minor splashes and should be considered the minimum requirement for any work with EAN.
-
Chemical Splash Goggles: For tasks with a higher risk of splashing, such as transferring larger volumes or working with heated solutions, chemical splash goggles are essential. They provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: In situations with a significant splash hazard, such as cleaning up a large spill, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection: Choosing the Right Gloves
The choice of gloves is critical to prevent skin contact, as EAN is a known skin irritant.[2]
-
Nitrile Gloves: For most laboratory applications involving incidental contact with EAN, nitrile gloves provide adequate protection.[1] It is crucial to be aware of the concept of breakthrough time , which is the time it takes for a chemical to permeate the glove material. For nitrile gloves, breakthrough times can be relatively short with some chemicals, so it is imperative to change gloves immediately upon any known or suspected contact with EAN.[3][4]
-
Double-Gloving: For tasks with a higher potential for exposure, wearing two pairs of nitrile gloves can provide an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Heavy-Duty Gloves: For handling large quantities of EAN or for prolonged tasks, thicker, more robust gloves such as heavy-duty nitrile or butyl rubber gloves should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough time data.[5]
Body Protection: Shielding Against Spills and Splashes
-
Lab Coat: A standard, flame-resistant lab coat should be worn at all times when working with EAN to protect clothing and skin from minor spills and splashes.
-
Chemical-Resistant Apron or Coat: When handling larger volumes of EAN or when there is a significant risk of splashing, a chemical-resistant apron or a specialized lab coat made of a material like polyethylene-coated polypropylene should be worn over the standard lab coat.[1]
-
Chemical-Resistant Suit: In the event of a large spill or for emergency response, a full chemical-resistant suit may be necessary to provide complete body protection.
Respiratory Protection: When and Why it's Necessary
While EAN has a low vapor pressure at room temperature, the risk of inhaling irritating aerosols or decomposition products exists, particularly when heated or in the event of a large spill.[2]
-
Working in a Fume Hood: All work with EAN that has the potential to generate vapors or aerosols should be conducted in a certified chemical fume hood.[6]
-
Air-Purifying Respirators (APRs): If work must be performed outside of a fume hood where there is a risk of inhalation exposure, or during the cleanup of a large spill, an air-purifying respirator (APR) is required. A half-mask or full-facepiece respirator equipped with organic vapor/acid gas (OV/AG) cartridges is typically recommended.[7]
-
Fit Testing and Training: It is an OSHA requirement that any individual required to wear a respirator must be medically cleared, trained, and fit-tested to ensure a proper seal.[8]
Operational Plans: Safe Handling and Storage Protocols
Adherence to strict operational protocols is as crucial as wearing the correct PPE.
Step-by-Step Handling Procedure
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Clear the workspace of any unnecessary items, especially combustible materials.[9]
-
PPE Donning: Put on all required PPE as determined by your risk assessment.
-
Dispensing: When dispensing EAN, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Heating: If heating EAN, use a controlled heating source such as a heating mantle or a sand bath. Never heat EAN with an open flame. Monitor the temperature closely, as thermal decomposition can occur at elevated temperatures, releasing hazardous gases such as nitrogen oxides.[10]
-
Post-Handling: After completing your work, securely cap the EAN container. Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and then eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.
Storage Requirements
Proper storage of EAN is critical to prevent hazardous reactions.
-
Location: Store EAN in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[11]
-
Incompatible Materials: EAN is an oxidizer and must be stored separately from combustible materials, organic solvents, and reducing agents.[1]
-
Containment: Store EAN in its original, tightly sealed container. Secondary containment, such as a chemical-resistant tray, is recommended to contain any potential leaks.[9]
Disposal Plan: Managing Ethylammonium Nitrate Waste
Ethylammonium nitrate and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[7] Ethylammonium nitrate waste is typically classified as a D001 hazardous waste due to its ignitability characteristic as an oxidizer.[7]
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all EAN waste, including contaminated gloves, absorbent materials, and disposable labware, in a designated hazardous waste container. The container must be compatible with EAN, clearly labeled with the words "Hazardous Waste" and the full chemical name, and kept securely closed except when adding waste.
-
Spill Residue: In the event of a spill, the absorbent material used for cleanup is also considered hazardous waste and must be collected in the same manner.
-
Empty Containers: An "empty" container that held EAN must be triple-rinsed with a suitable solvent (such as water) before it can be disposed of as non-hazardous waste. The rinsate from this process is considered hazardous waste and must be collected.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of EAN down the drain or in the regular trash.[6]
By integrating these comprehensive PPE, operational, and disposal plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling Ethylammonium nitrate, fostering a culture of safety and scientific excellence.
References
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (n.d.). Glove Material Breakthrough Time after Total Immersion. Retrieved from [Link]
-
ResearchGate. (2015). How do I handle with ionic liquids?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. OSHA 3151-02R 2023. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal characterization of ethylammonium nitrate. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
UI Scholars Hub. (2010). IONIC LIQUIDS: PREPARATIONS AND LIMITATIONS. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure: Strong Oxidizers. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Ethylammonium nitrate – Knowledge and References. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES. Retrieved from [Link]
-
Caluanie Muelear Oxidize. (2023, September 20). OSHA Guidelines for Handling Industrial Oxidizers: What You Need to Know. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
-
ACS Omega. (2021). Investigation on Protic Ionic Liquids as Physical Solvents for Absorption of NO at Low Pressures. Retrieved from [Link]
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Discovery Alert. (2024, January 9). Microwave Extraction of REEs From Coal Tailings. Retrieved from [Link]
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The University of Alabama at Birmingham. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
ResearchGate. (2023, August 9). Review on Thermal Decomposition of Ammonium Nitrate. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Oxidizers Fact Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Investigation on Protic Ionic Liquids as Physical Solvents for Absorption of NO at Low Pressures. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Identification of Thermal Decomposition Products and Reactions for Liquid Ammonium Nitrate on the Basis of Ab Initio Calculation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
